NAMPT inhibitor-linker 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H37FN6O6 |
|---|---|
Molecular Weight |
668.7 g/mol |
IUPAC Name |
4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide |
InChI |
InChI=1S/C36H37FN6O6/c37-31-20-27(40-36(48)30-21-29(30)25-2-1-12-38-22-25)6-3-26(31)23-39-35(47)24-4-7-28(8-5-24)41-13-15-42(16-14-41)32(44)11-18-49-19-17-43-33(45)9-10-34(43)46/h1-10,12,20,22,29-30H,11,13-19,21,23H2,(H,39,47)(H,40,48)/t29-,30+/m1/s1 |
InChI Key |
ZIJGVXBDFVHKQP-IHLOFXLRSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)[C@H]4C[C@@H]4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NAMPT Inhibitor-Linker 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NAMPT inhibitor-linker 1, a key component in the development of innovative antibody-drug conjugates (ADCs). This document details its chemical properties, mechanism of action, synthesis, and preclinical evaluation, offering valuable insights for researchers in oncology and drug development.
Introduction
This compound is a drug-linker conjugate designed for use in ADCs. It comprises a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) as the cytotoxic payload, connected to a linker that allows for conjugation to a monoclonal antibody. This technology enables the targeted delivery of the NAMPT inhibitor to cancer cells, thereby increasing its therapeutic index and minimizing systemic toxicity. A notable application of this inhibitor-linker is in the formulation of ADC-3, an antibody-drug conjugate that utilizes an anti-c-Kit monoclonal antibody to target specific cancer cells.[1]
NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and energy production.[2] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer therapies.[3] By inhibiting NAMPT, the intracellular pool of NAD+ is depleted, leading to a cascade of events that culminate in cancer cell death.[2][3]
Chemical Properties
The this compound is a complex molecule designed for effective conjugation and potent cytotoxicity.
Chemical Structure:
IUPAC Name: 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide
Molecular Formula: C₃₆H₃₇FN₆O₆
Molecular Weight: 668.71 g/mol
Mechanism of Action and Signaling Pathway
The cytotoxic payload of this compound functions by inhibiting the NAMPT enzyme, a rate-limiting step in the NAD+ salvage pathway. This inhibition leads to a depletion of intracellular NAD+, a critical coenzyme for numerous cellular processes.
The depletion of NAD+ has several downstream consequences for cancer cells:
-
Metabolic Collapse: NAD+ is a crucial cofactor for enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle. Its depletion disrupts these central metabolic pathways, leading to a severe energy crisis and ATP depletion within the cancer cell.
-
Impaired DNA Repair: Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair. PARPs use NAD+ as a substrate, and their function is severely compromised in the absence of sufficient NAD+, leading to the accumulation of DNA damage and the induction of apoptosis.
-
Altered Sirtuin Activity: Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including gene expression, stress response, and metabolism. The inhibition of NAMPT and subsequent reduction in NAD+ levels alter sirtuin activity, further contributing to cellular dysfunction.
-
Induction of Apoptosis: The combination of metabolic collapse, accumulation of DNA damage, and other cellular stresses ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of ADCs containing NAMPT inhibitor payloads.
Table 1: In Vitro Cytotoxicity of Anti-c-Kit ADCs
| ADC | Cell Line | Target Antigen | IC₅₀ (pM) |
| ADC-3 | GIST-T1 | c-Kit | <3 |
| ADC-3 | NCI-H526 | c-Kit | 9 |
| ADC-4 | GIST-T1 | c-Kit | <7 |
| ADC-4 | NCI-H526 | c-Kit | 40 |
Data sourced from MedChemExpress product descriptions.[1][4]
Experimental Protocols
This section outlines the general methodologies for the synthesis and evaluation of this compound and its corresponding ADCs.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain. However, the general approach involves a multi-step organic synthesis to construct the NAMPT inhibitor payload, followed by the attachment of the linker moiety. The final step is the conjugation of the inhibitor-linker to the desired monoclonal antibody.
In Vitro Efficacy Assays
Cell Viability Assay:
-
Cell Seeding: Plate cancer cell lines (e.g., GIST-T1, NCI-H526) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the ADC (e.g., ADC-3) or control compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Viability Assessment: Measure cell viability using a commercially available assay kit, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of cell viability.
-
Data Analysis: Plot the cell viability data against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
NAD+ Level Measurement:
-
Cell Treatment: Treat cells with the ADC or control compounds for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular metabolites.
-
NAD+ Quantification: Measure the intracellular NAD+ levels using a commercially available NAD/NADH assay kit or by LC-MS analysis.
-
Data Analysis: Normalize the NAD+ levels to the total protein concentration and compare the levels in treated cells to those in untreated controls.
In Vivo Efficacy Studies
Xenograft Mouse Model:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., GIST-T1) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the ADC (e.g., ADC-3) or vehicle control to the mice via a suitable route (e.g., intravenous injection).
-
Monitoring: Monitor tumor growth and the general health of the animals throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
Conclusion
This compound represents a promising payload for the development of novel antibody-drug conjugates. Its potent mechanism of action, which involves the targeted depletion of NAD+ in cancer cells, offers a unique approach to cancer therapy. The preclinical data for ADCs utilizing this inhibitor-linker, such as ADC-3, demonstrate significant in vitro and in vivo efficacy. Further research and development in this area hold the potential to deliver new and effective treatments for patients with c-Kit-expressing and other cancers.
References
The Discovery and Synthesis of NAMPT Inhibitor-Linker 1: A Technical Guide for Drug Development Professionals
Abstract
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology due to its pivotal role in the NAD+ salvage pathway, which is frequently upregulated in cancer cells to meet their high metabolic demands. Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death. This technical guide provides an in-depth overview of the discovery and synthesis of NAMPT inhibitor-linker 1 (CAS 2241019-57-6), a key component in the development of next-generation antibody-drug conjugates (ADCs). We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals in this field.
Introduction: The Rationale for Targeting NAMPT in Oncology
Nicotinamide adenine (B156593) dinucleotide (NAD+) is an essential coenzyme central to cellular metabolism and a substrate for enzymes involved in critical cellular processes, including DNA repair and signaling.[1] Cancer cells, with their accelerated proliferation and metabolic rates, exhibit a heightened dependence on NAD+. The salvage pathway, which recycles nicotinamide to NAD+, is the primary source of this coenzyme in mammalian cells, and NAMPT is the rate-limiting enzyme in this pathway.[1] The overexpression of NAMPT in various tumor types makes it a compelling therapeutic target.[2]
Early NAMPT inhibitors, such as FK866, demonstrated potent antitumor activity but were hampered in clinical trials by dose-limiting toxicities.[2] This challenge spurred the development of targeted delivery strategies, leading to the innovation of NAMPT inhibitor-based antibody-drug conjugates (ADCs). By conjugating a potent NAMPT inhibitor to a monoclonal antibody that targets a tumor-specific antigen, the cytotoxic payload can be delivered directly to cancer cells, thereby enhancing efficacy and widening the therapeutic window.[1][2]
Discovery of this compound
The journey to this compound began with a phenotypic screen that identified a potent NAMPT inhibitor scaffold.[3] Through a structure-based drug design approach, utilizing publicly available crystal structures of NAMPT and in-silico docking, this initial hit was optimized to enhance its potency and introduce a synthetically tractable handle for linker conjugation.[3] This optimization led to the identification of two key motifs that endowed the compounds with excellent cell-based potency: the (S,S) cyclopropyl (B3062369) carboxamide and the (S)-1-N-phenylethylamide.[3]
The core NAMPT inhibitor was then functionalized with a linker to create this compound. This drug-linker conjugate is designed for subsequent conjugation to a monoclonal antibody. One notable application is in the creation of ADC-3, which comprises this compound conjugated to an anti-c-Kit monoclonal antibody.[4][5]
Quantitative Data Summary
The potency of ADCs derived from this compound has been demonstrated in various cancer cell lines. ADC-3, for instance, has shown picomolar efficacy. The following table summarizes the in vitro cytotoxicity data for ADC-3.
| ADC | Target Antigen | Cell Line | IC50 | Reference |
| ADC-3 | c-Kit | GIST-T1 | <3 pM | [6][7] |
| ADC-3 | c-Kit | NCI-H526 | 9 pM | [6][7] |
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is proprietary, the general synthetic strategy can be elucidated from the patent literature (WO2020248064A1) and related research publications. The synthesis involves two key stages: the synthesis of the NAMPT inhibitor payload and its subsequent conjugation to the linker.
General Synthesis of the NAMPT Inhibitor Payload
The core of the NAMPT inhibitor is a 2-(pyridin-3-yl)cyclopropane-1-carboxamide derivative. The synthesis of this scaffold generally involves the following key steps:
-
Formation of the cyclopropane (B1198618) ring: This is often achieved through a cyclopropanation reaction, for example, using a suitable pyridine (B92270) derivative and a cyclopropanating agent.
-
Introduction of the carboxamide moiety: The cyclopropane carboxylic acid is then coupled with a substituted aniline (B41778) derivative to form the final carboxamide. The specific aniline derivative is chosen to allow for subsequent linker attachment.
Conjugation to the Linker
The NAMPT inhibitor payload, featuring a reactive handle such as an amine, is then conjugated to a linker. In the case of this compound, a maleimide-containing linker is utilized, which allows for covalent attachment to cysteine residues on a monoclonal antibody. The general conjugation process is as follows:
-
Activation of the linker: The linker, containing a maleimide (B117702) group on one end and a reactive group (e.g., an NHS ester) on the other, is prepared.
-
Coupling reaction: The activated linker is reacted with the amine-functionalized NAMPT inhibitor payload to form an amide bond, resulting in the final this compound conjugate.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize NAMPT inhibitors and their corresponding ADCs.
NAMPT Enzymatic Activity Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of NAMPT.
Principle: The assay is a coupled-enzyme reaction. NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Finally, the NAD+ produced is used by alcohol dehydrogenase (ADH) to reduce a substrate, leading to the production of a fluorescent signal (e.g., NADH), which is measured.[8]
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)
-
Test compound (dissolved in DMSO)
-
96-well or 384-well black plates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a microplate, add the assay buffer, NAMPT enzyme, and the test compound dilutions.
-
Initiate the reaction by adding a substrate mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at Ex/Em = 340/460 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Cell Viability/Cytotoxicity Assay for ADCs (MTT Assay)
This assay determines the in vitro potency of an ADC by measuring its effect on the viability of antigen-expressing cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.[9][10]
Materials:
-
Antigen-positive cancer cell line (e.g., GIST-T1, NCI-H526)
-
Complete cell culture medium
-
NAMPT inhibitor ADC (e.g., ADC-3)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the medium from the cells and add the ADC dilutions. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration by normalizing the data to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
NAMPT Signaling Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the downstream effects of its inhibition.
Caption: The NAMPT signaling pathway and the point of inhibition.
Experimental Workflow for ADC Cytotoxicity Assay
The following diagram outlines the key steps in determining the in vitro cytotoxicity of a NAMPT inhibitor ADC.
Caption: A typical workflow for an ADC cytotoxicity assay.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. As a key component of potent and selective ADCs, it holds the promise of overcoming the limitations of earlier, non-targeted NAMPT inhibitors. This technical guide provides a comprehensive resource for researchers in the field, offering a summary of the discovery, synthesis, and in vitro characterization of this important molecule. The detailed experimental protocols and visual aids are intended to facilitate further research and development in this exciting area of oncology.
References
- 1. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 2. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure based design of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors from a phenotypic screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
The Cutting Edge of Cancer Therapy: A Technical Guide to NAMPT Inhibitor-Linker 1 as an ADC Payload
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) emerging as a powerful modality. A critical component of an ADC's success lies in its cytotoxic payload. This technical guide delves into the innovative use of NAMPT inhibitor-linker 1 as a potent ADC payload, offering a novel mechanism of action for cancer treatment. By inhibiting Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway, these ADCs induce metabolic catastrophe and cell death in cancer cells, which often exhibit heightened dependency on this pathway.[1][2] This document provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying biological pathways associated with this promising therapeutic strategy.
Core Concepts and Mechanism of Action
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD⁺) from nicotinamide. NAD⁺ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[2] Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD⁺, making them particularly vulnerable to NAMPT inhibition.[3]
The targeted delivery of a NAMPT inhibitor via an ADC minimizes systemic toxicities that have been observed with small molecule NAMPT inhibitors in clinical trials.[4][5][6] The ADC binds to a specific antigen on the surface of cancer cells, is internalized, and the NAMPT inhibitor payload is released, leading to a localized and potent cytotoxic effect.[2] This targeted approach improves the therapeutic window and enhances the anti-tumor efficacy.[4][5]
The mechanism of action for a NAMPT inhibitor ADC can be summarized in the following workflow:
Caption: General workflow of a NAMPT inhibitor ADC's mechanism of action.
Quantitative Preclinical Data
The efficacy of NAMPT inhibitor-based ADCs has been demonstrated in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Cytotoxicity
The in vitro potency of ADCs utilizing this compound and other similar NAMPT inhibitor payloads is typically evaluated across a panel of cancer cell lines with varying antigen expression. The half-maximal inhibitory concentration (IC50) is a critical metric for assessing cytotoxic activity.
| ADC Construct | Target Antigen | Cell Line | IC50 (pM) | Reference |
| ADC-3 | c-Kit | GIST-T1 | < 3 | [7] |
| ADC-3 | c-Kit | NCI-H526 | 9 | [7] |
| ADC Construct | Target Antigen | Assay | Cell Line | EC50 (ng/mL) | 95% CI |
| αCD30-ADC (Linker 6) | CD30 | NAD Depletion | L540cy | 2.5 | (1.9-3.3) |
| αCD30-ADC (Linker 7) | CD30 | NAD Depletion | L540cy | 2.1 | (1.6-2.8) |
| αCD30-ADC (Linker 8) | CD30 | NAD Depletion | L540cy | 2.6 | (1.9-3.4) |
| αCD30-ADC (Linker 6) | CD30 | ATP Depletion | L540cy | 2.4 | (1.8-3.1) |
| αCD30-ADC (Linker 7) | CD30 | ATP Depletion | L540cy | 1.8 | (1.4-2.4) |
| αCD30-ADC (Linker 8) | CD30 | ATP Depletion | L540cy | 2.2 | (1.7-2.9) |
Data synthesized from multiple sources to provide a comparative overview.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of NAMPT inhibitor ADCs has been validated in mouse xenograft models. Key parameters include tumor growth inhibition (TGI) and complete or partial responses.
| ADC Construct | Tumor Model | Dosing | Outcome | Reference |
| ADC-3 | GIST-T1 Xenograft | 20 mg/kg, single dose i.v. | Tumor stasis | [7] |
| αCD30-ADC (Linker 8) | L540cy Xenograft | 3 mg/kg | 4/5 Complete Responses | [4] |
| C4.4a-NAMPTi-ADC | MDA-MB-453 Xenograft | 10 mg/kg, i.v., Q7Dx7 | Tumor growth inhibition (T/C = 0.39), 3/8 partial responses, 5/8 stable diseases | [8] |
| HER2-NAMPTi-ADC | MDA-MB-453 Xenograft | 10 mg/kg, i.v., Q7Dx7 | Marked tumor growth inhibition (T/C = 0.13), 7/7 partial responses | [8] |
| B7H3-NAMPTi-ADC | THP-1 AML Xenograft | Not specified | 7/8 complete tumor responses | [9] |
Pharmacokinetic Profile
Pharmacokinetic studies are crucial for understanding the stability and exposure of the ADC. The terminal half-life is a key parameter.
| ADC Construct | Species | Dose | Terminal Half-life (days) | Reference |
| Non-binding ADC (Linker 6, DAR=8) | Rat | 1 mg/kg | ~5-8 | [4] |
| Non-binding ADC (Linker 7, DAR=8) | Rat | 1 mg/kg | ~5-8 | [4] |
| Non-binding ADC (Linker 8, DAR=8) | Rat | 1 mg/kg | ~5-8 | [4] |
| Non-binding ADC (Linker 8, DAR=10) | Rat | 1 mg/kg | 2.5 | [4] |
Signaling Pathway
The inhibition of NAMPT disrupts the primary NAD⁺ salvage pathway, which is central to cellular metabolism. The following diagram illustrates the central role of NAMPT and the impact of its inhibition.
Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the evaluation of novel ADC constructs. The following sections provide methodologies for key assays.
Cell Viability and Cytotoxicity Assay
Objective: To determine the in vitro potency of the NAMPT inhibitor ADC in antigen-expressing cancer cells.
Methodology:
-
Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in their recommended media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density that ensures logarithmic growth during the assay period and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the NAMPT inhibitor ADC and a non-binding isotype control ADC. Add the diluted ADCs to the cells and incubate for 96 hours.[4]
-
ATP Quantification: After the incubation period, measure intracellular ATP levels using a commercially available kit, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions. Luminescence is proportional to the amount of ATP, which is an indicator of cell viability.
-
Data Analysis: Plot the luminescence signal against the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
NAD⁺/NADH-Glo™ Assay
Objective: To directly measure the pharmacodynamic effect of the NAMPT inhibitor ADC on intracellular NAD⁺ levels.
Methodology:
-
Cell Culture and Seeding: Follow the same procedure as for the cell viability assay.
-
ADC Treatment: Treat the cells with serial dilutions of the NAMPT inhibitor ADC for a specified period (e.g., 72-96 hours).
-
NAD⁺/NADH Measurement: Lyse the cells and measure the levels of NAD⁺ and NADH using a bioluminescent assay kit, such as NAD/NADH-Glo™ (Promega), following the manufacturer's protocol.
-
Data Analysis: Normalize the NAD⁺ levels to a vehicle-treated control and plot against the ADC concentration to determine the EC50 for NAD⁺ depletion.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the NAMPT inhibitor ADC in a mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., GIST-T1, L540cy) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, NAMPT inhibitor ADC at various doses). Administer the treatments intravenously.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition, and the incidence of partial and complete tumor regressions.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
The following diagram outlines a typical experimental workflow for preclinical evaluation of a NAMPT inhibitor ADC.
Caption: Preclinical evaluation workflow for a NAMPT inhibitor ADC.
Conclusion
This compound and related constructs represent a novel and promising class of payloads for antibody-drug conjugates. Their unique mechanism of action, which is not dependent on cell proliferation, offers the potential to target a broad range of cancers, including those that are slow-growing.[3][9] The preclinical data presented herein demonstrate potent and specific anti-tumor activity both in vitro and in vivo. The targeted delivery of these potent metabolic inhibitors via ADCs appears to mitigate the toxicities associated with systemic administration, thereby improving the therapeutic index.[4][5] Further research and clinical development are warranted to fully realize the potential of this innovative therapeutic strategy in oncology.
References
- 1. What are the therapeutic applications for NAMPT inhibitors? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
Intracellular NAD+ Depletion by NAMPT Inhibitor-Linker 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and DNA repair. Cancer cells, with their heightened metabolic demands, exhibit a significant reliance on the NAD+ salvage pathway, making the rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT), a compelling therapeutic target. Inhibition of NAMPT leads to the depletion of intracellular NAD+, triggering a metabolic crisis and inducing apoptosis in malignant cells.
This technical guide provides an in-depth overview of a novel therapeutic strategy involving a potent NAMPT inhibitor conjugated to a linker, herein referred to as "NAMPT inhibitor-linker 1." This molecule is a key component of an antibody-drug conjugate (ADC), a targeted therapy designed to deliver the cytotoxic payload specifically to cancer cells, thereby minimizing systemic toxicity. This document will detail the available quantitative data, experimental methodologies for its evaluation, and the core signaling pathways affected by its mechanism of action.
Data Presentation
The primary application of this compound is as a payload in an antibody-drug conjugate. The following tables summarize the quantitative data for an anti-c-Kit monoclonal antibody conjugated to this compound, referred to as ADC-3.
Table 1: In Vitro Cytotoxicity of ADC-3
| Cell Line | Target Antigen | IC50 (pM) |
| GIST-T1 | c-Kit | <3[1] |
| NCI-H526 | c-Kit | 9[1] |
Table 2: In Vivo Evaluation of ADC-3 in a GIST-T1 Xenograft Mouse Model
| Parameter | Value |
| Dosage | 20 mg/kg[1] |
| Administration Route | Intravenous (i.v.) |
| Outcome | Well-tolerated, resulted in tumor stasis |
Experimental Protocols
This section outlines detailed methodologies for the evaluation of NAMPT inhibitor-based therapies, including ADCs incorporating this compound. These protocols are based on established techniques and can be adapted for specific experimental needs.
NAMPT Enzymatic Inhibition Assay
This assay determines the in vitro potency of a compound in inhibiting the enzymatic activity of NAMPT.
-
Principle: A coupled-enzyme reaction is used to measure the production of NAD+. NAMPT catalyzes the formation of nicotinamide mononucleotide (NMN) from nicotinamide and PRPP. NMN is then converted to NAD+ by NMNAT. The resulting NAD+ is used by a dehydrogenase to produce a detectable signal (e.g., colorimetric or fluorescent).
-
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)
-
Test compound (this compound)
-
96-well or 384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, recombinant NAMPT enzyme, NAM, and PRPP.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for 100% activity and a no-enzyme control for background.
-
Initiate the reaction by adding a mixture of NMNAT, ADH, and ethanol.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Intracellular NAD+ Level Measurement
This protocol quantifies the depletion of intracellular NAD+ following treatment with a NAMPT inhibitor.
-
Principle: Cellular NAD+ is extracted and quantified using a highly sensitive method such as high-performance liquid chromatography (HPLC) or an enzymatic cycling assay.
-
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Extraction buffer (e.g., perchloric acid or a buffer from a commercial kit)
-
Neutralization buffer
-
HPLC system with a UV detector or a commercial NAD+/NADH assay kit
-
-
Procedure (HPLC Method):
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a pre-chilled extraction buffer (e.g., 0.5 M perchloric acid) on ice.
-
Neutralize the extracts with a neutralization buffer (e.g., 3 M KOH, 0.5 M Tris).
-
Centrifuge to pellet the precipitate.
-
Analyze the supernatant using a reverse-phase HPLC system to separate and quantify NAD+. A standard curve with known concentrations of NAD+ should be run in parallel for quantification.
-
Cell Viability Assay
This assay assesses the cytotoxic effect of the this compound on cancer cells.
-
Principle: The metabolic activity of viable cells is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.
-
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound or ADC-3
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Treat the cells with serial dilutions of the test compound for a desired period (e.g., 72-144 hours).[2]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.
-
Principle: A luminogenic substrate containing the DEVD sequence is cleaved by active caspase-3 and -7, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.
-
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach.
-
Treat cells with the test compound for a predetermined time to induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.[3][4][5][6]
-
Signaling Pathways and Mechanisms of Action
Inhibition of NAMPT by this compound initiates a cascade of cellular events, primarily driven by the depletion of intracellular NAD+. The following diagrams, created using the DOT language, illustrate the key affected signaling pathways.
NAD+ Salvage Pathway and Inhibition
This pathway illustrates the central role of NAMPT in NAD+ biosynthesis and how its inhibition leads to NAD+ depletion.
Caption: Inhibition of the NAD+ Salvage Pathway by this compound.
Apoptosis Induction Pathway
Depletion of NAD+ triggers the intrinsic apoptotic pathway.
Caption: Induction of Apoptosis via NAD+ Depletion.
Impairment of DNA Repair and Glycolysis
NAD+ is essential for key enzymes in DNA repair and glycolysis.
Caption: Effects of NAD+ Depletion on DNA Repair and Glycolysis.
Conclusion
This compound, as a payload for antibody-drug conjugates, represents a promising strategy for the targeted therapy of cancers that are highly dependent on the NAD+ salvage pathway. The depletion of intracellular NAD+ leads to a multi-pronged attack on cancer cells, including the induction of apoptosis, impairment of DNA repair mechanisms, and disruption of cellular metabolism. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this novel anti-cancer agent. Further studies are warranted to fully elucidate the efficacy and safety profile of ADCs incorporating this compound in various cancer models.
References
- 1. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.co.uk]
- 4. ulab360.com [ulab360.com]
- 5. bemek.co.il [bemek.co.il]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
An In-depth Technical Guide on NAMPT Inhibitor-Linker 1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology due to its pivotal role in the NAD+ salvage pathway, which is essential for the high metabolic activity of cancer cells. Inhibition of NAMPT disrupts cellular metabolism and leads to cancer cell death. This technical guide provides a comprehensive overview of NAMPT inhibitor-linker 1, a key component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. This document details its chemical properties, mechanism of action, relevant signaling pathways, and a summary of its application in cancer research, supported by quantitative data and detailed experimental protocols.
Introduction to NAMPT Inhibition in Oncology
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway, where NAMPT is the rate-limiting enzyme.[1] NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor to NAD+. NAD+ is an essential cofactor for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[2] The heightened reliance of many tumors on the NAMPT-mediated salvage pathway makes it an attractive therapeutic target.[2]
Small molecule inhibitors of NAMPT have shown potent anti-tumor activity in preclinical models. However, their clinical development has been hampered by dose-limiting toxicities.[3] To overcome this challenge, a targeted delivery approach using Antibody-Drug Conjugates (ADCs) has been developed. ADCs utilize monoclonal antibodies to selectively deliver potent cytotoxic payloads to cancer cells that overexpress a specific target antigen, thereby improving the therapeutic window.[3]
This compound: A Key Component for ADC Development
This compound is a pre-conjugated molecule composed of a potent NAMPT inhibitor (the payload) and a chemical linker, designed for attachment to a monoclonal antibody.[4]
Chemical Properties
-
IUPAC Name: 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]benzamide[5]
-
Molecular Formula: C₃₆H₃₇FN₆O₆[5]
-
Molecular Weight: 668.71 g/mol [5]
-
Canonical SMILES: C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O[5]
The structure of this compound incorporates a maleimide (B117702) group on the linker, which allows for covalent attachment to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.
The NAMPT Inhibitor Payload
The cytotoxic component of this compound is a potent inhibitor of the NAMPT enzyme. Its core structure, (1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl, is designed to bind to the active site of NAMPT, preventing the conversion of nicotinamide to NMN.
Mechanism of Action
The therapeutic strategy involving this compound is realized through its incorporation into an ADC. The mechanism of action of such an ADC can be summarized in the following steps:
-
Targeting: The antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved, releasing the NAMPT inhibitor payload.
-
NAMPT Inhibition: The released payload binds to the NAMPT enzyme, inhibiting its activity.
-
NAD+ Depletion: Inhibition of NAMPT leads to a rapid depletion of the intracellular NAD+ pool.
-
Metabolic Crisis and Cell Death: The reduction in NAD+ levels disrupts cellular metabolism, including glycolysis and ATP production, leading to an energy crisis and ultimately, apoptotic cell death.[2]
Signaling Pathways and Experimental Workflows
NAMPT Signaling Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the point of inhibition by the payload of this compound.
Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.
Antibody-Drug Conjugate (ADC) Mechanism of Action Workflow
The following diagram outlines the workflow of an ADC utilizing this compound, from administration to the induction of cancer cell death.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Crucial Interplay: A Technical Guide to the Structure-Activity Relationship of NAMPT Inhibitor-Linkers
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical target in oncology. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, its inhibition can trigger a metabolic crisis and induce apoptosis in cancer cells, which often exhibit heightened dependency on this pathway.[1][2] The development of potent NAMPT inhibitors has led to their exploration as payloads in Antibody-Drug Conjugates (ADCs), a strategy that promises targeted delivery to tumor cells, thereby enhancing efficacy and mitigating systemic toxicities associated with small-molecule inhibitors.[3][4]
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NAMPT inhibitor-linkers, focusing on the critical interplay between the inhibitor's core structure, the chemical nature of the linker, and the overall efficacy of the resulting conjugate. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to support researchers in this dynamic field.
Quantitative Structure-Activity Relationship Data
The potency of NAMPT inhibitor-linkers is a key determinant of their therapeutic potential. The following tables summarize the in vitro enzymatic inhibitory activity (IC50 against NAMPT) and cellular potency (EC50 or IC50 in various cancer cell lines) of several NAMPT inhibitors and their linker-modified derivatives.
Table 1: In Vitro NAMPT Enzymatic Inhibition
| Compound/Inhibitor | Linker/Modification | NAMPT IC50 (nM) | Reference(s) |
| FK866 | - | 1.60 ± 0.32 | [5] |
| MS0 | - | 9.08 ± 0.90 | [5] |
| Compound 20 (HDAC dual inhibitor) | 6-carbon alkyl linker | 2 | [1] |
| Compound 11 | Biarylsulfanilamide tail group | 5 | [5] |
| DDY02 (PARP1 dual inhibitor) | Urea derivative | 10 | [6] |
| DDY11 (PARP1 dual inhibitor) | Urea derivative | 34 | [6] |
| OT-82 | - | Hematologic: 2.89 ± 0.47 | [5] |
| OT-82 | - | Non-hematologic: 13.03 ± 2.94 | [5] |
Table 2: Cellular Potency of NAMPT Inhibitors and Conjugates
| Compound/Conjugate | Cell Line | Linker Type | Cellular IC50/EC50 | Reference(s) |
| FK866 | HepG2 | - | 2.21 ± 0.21 nM | [7] |
| MS0 | HepG2 | - | 510.01 ± 162.09 nM | [7] |
| ADC-3 (anti-c-Kit) | GIST-T1 | Non-cleavable | < 7 pM | [4] |
| ADC-3 (anti-c-Kit) | NCI-H526 | Non-cleavable | 40 pM | [4] |
| ADC-4 (anti-c-Kit) | GIST-T1 | Non-cleavable | < 3 pM | [4] |
| ADC-4 (anti-c-Kit) | NCI-H526 | Non-cleavable | 9 pM | [4] |
| Compound 35a | ML2 | (pyridin-3-yl)triazole | 18 pM | [8] |
| Compound 39a | ML2 | (pyridin-3-yl)thiourea | 46 pM | [8] |
| Compound 47 | ML2 | (pyridin-3-yl)cyanoguanidine | 49 pM | [8] |
| Compound 35a | MiaPaCa-2 | (pyridin-3-yl)triazole | 0.005 nM | [8] |
The Role of the Linker in NAMPTi-ADCs
The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action.[9][10] The choice between a cleavable and a non-cleavable linker has profound implications for the delivery and activation of the NAMPT inhibitor payload.[9][10]
-
Cleavable Linkers: These are designed to release the unmodified payload upon internalization into the target cell, often through enzymatic cleavage (e.g., by cathepsins) or in response to the acidic environment of the lysosome. This can result in a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.[4]
-
Non-Cleavable Linkers: These linkers remain attached to the payload, and the active species is the amino acid-linker-payload catabolite generated after lysosomal degradation of the antibody.[4] This approach generally offers greater plasma stability and may reduce off-target toxicity.[10]
The physicochemical properties of the linker, such as hydrophilicity, also play a crucial role. Hydrophilic linkers can improve the solubility and reduce the aggregation of ADCs, which is particularly important when conjugating hydrophobic NAMPT inhibitor payloads.[3]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of SAR studies. Below are detailed methodologies for key assays used in the evaluation of NAMPT inhibitor-linkers.
NAMPT Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of NAMPT. A common method is a coupled-enzyme assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
Enzyme and Substrate Preparation: Recombinant human NAMPT, nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP are prepared in the assay buffer.
-
Inhibitor Preparation: A serial dilution of the test inhibitor is prepared, typically in DMSO, and then further diluted in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the NAMPT enzyme, the test inhibitor at various concentrations, and the substrates (NAM, PRPP, and ATP). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Coupled Enzyme Reaction: The product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The resulting NAD+ is then used by alcohol dehydrogenase to reduce a substrate, leading to the generation of a fluorescent or colorimetric signal.
-
Signal Detection: The fluorescence (e.g., excitation at 340 nm and emission at 460 nm) or absorbance is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the NAMPT inhibitor or ADC for a specified period (e.g., 72-144 hours). Include vehicle-treated cells as a control.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (wells with medium and reagent only). Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 or IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Intracellular NAD+ Level Measurement
This assay directly measures the pharmacodynamic effect of NAMPT inhibitors by quantifying the intracellular concentration of NAD+.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the NAMPT inhibitor at various concentrations and time points. After treatment, lyse the cells using an appropriate extraction buffer (e.g., acidic extraction for NAD+).
-
NAD+ Cycling Assay:
-
Add the cell lysate to a 96-well plate.
-
Add a cycling reagent mix containing alcohol dehydrogenase, a substrate (e.g., lactate), and a colorimetric or fluorometric probe.
-
The NAD+ in the sample is cyclically reduced to NADH and then re-oxidized, leading to the accumulation of a detectable product.
-
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantification: Generate a standard curve using known concentrations of NAD+. Determine the NAD+ concentration in the samples by interpolating from the standard curve.
-
Normalization: Normalize the NAD+ levels to the total protein concentration or cell number for each sample.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the SAR of NAMPT inhibitor-linkers.
NAMPT Signaling Pathway
Caption: The NAMPT signaling pathway and the consequences of its inhibition.
ADC-Mediated Delivery of NAMPT Inhibitor
Caption: Workflow of ADC-mediated delivery of a NAMPT inhibitor to a tumor cell.
Experimental Workflow for SAR Study
Caption: A typical experimental workflow for the SAR study of NAMPT inhibitor-linkers.
Conclusion
The development of NAMPT inhibitor-linkers for ADC applications is a promising strategy in targeted cancer therapy. A thorough understanding of the structure-activity relationships, driven by robust and reproducible experimental data, is paramount for the design of next-generation ADCs with improved therapeutic indices. This guide provides a foundational resource for researchers in this field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks. As our understanding of the intricate interplay between the inhibitor, linker, and antibody continues to evolve, so too will our ability to design more effective and safer cancer therapeutics.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Critical Role of NAMPT in Tumor Metabolism and the Therapeutic Potential of NAMPT Inhibitor-Linker 1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is an elevated dependence on the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) salvage pathway, for which nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme. This dependency makes NAMPT a compelling therapeutic target. This whitepaper provides a comprehensive overview of the role of NAMPT in tumor metabolism and explores the therapeutic strategy of targeting NAMPT using inhibitor-linker technologies, with a focus on the conceptual "NAMPT inhibitor-linker 1." We delve into the preclinical data of notable NAMPT inhibitors, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.
Introduction: The NAD+ Addiction of Cancer Cells
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, participating in a vast number of redox reactions essential for energy production through glycolysis and oxidative phosphorylation.[1] Beyond its role in bioenergetics, NAD+ is a critical substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs) involved in DNA repair and sirtuins, which are NAD+-dependent deacetylases that regulate gene expression and metabolic processes.[2][3]
Cancer cells, with their high metabolic and proliferative rates, have an increased demand for NAD+.[1] Many tumors upregulate the NAD+ salvage pathway, which recycles nicotinamide back into NAD+, as their primary source of this vital molecule.[3] The enzyme NAMPT catalyzes the first and rate-limiting step in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN).[3] Consequently, the inhibition of NAMPT presents a promising strategy to selectively starve cancer cells of NAD+, leading to metabolic catastrophe and cell death.[4]
This compound: A Targeted Approach
"this compound" represents a conceptual framework for an antibody-drug conjugate (ADC) that utilizes a potent NAMPT inhibitor as its cytotoxic payload. This approach aims to enhance the therapeutic index of NAMPT inhibition by directing the inhibitor specifically to tumor cells, thereby minimizing systemic toxicity. The construct consists of three key components:
-
A highly potent NAMPT inhibitor: The "warhead" that depletes intracellular NAD+ levels.
-
A stable linker: Connects the inhibitor to the antibody and is designed to be cleaved upon internalization into the target cell, releasing the active drug.
-
A monoclonal antibody: Targets a tumor-associated antigen, providing specificity.
This targeted delivery strategy holds the potential to overcome the dose-limiting toxicities observed with some systemic NAMPT inhibitors in early clinical trials.[5]
Preclinical Data of NAMPT Inhibitors
A number of small molecule NAMPT inhibitors have been evaluated in preclinical models, demonstrating potent anti-tumor activity across a range of cancer types. The following tables summarize key quantitative data for some of the most well-characterized NAMPT inhibitors.
Table 1: In Vitro Cytotoxicity of NAMPT Inhibitors (IC50 Values)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| OT-82 | RS4;11 | Acute Lymphoblastic Leukemia | 0.3 | [6] |
| MV4-11 | Acute Myeloid Leukemia | 2.11 | [7] | |
| U937 | Histiocytic Lymphoma | 2.70 | [7] | |
| PER485 | B-cell Lymphoma | 1.36 | [7] | |
| MCF-7 | Breast Cancer | 37.92 | [7] | |
| U87 | Glioblastoma | 29.52 | [7] | |
| HT29 | Colorectal Cancer | 15.67 | [7] | |
| H1299 | Non-small Cell Lung Cancer | 7.95 | [7] | |
| STF-118804 | Panc-1 | Pancreatic Cancer | ~10 | [8] |
| PaTu8988t | Pancreatic Cancer | ~10 | [8] | |
| SU86.86 | Pancreatic Cancer | ~50 | [8] | |
| Panc04.03 | Pancreatic Cancer | ~100 | [8] | |
| FK866 | SW480 | Colorectal Cancer | 14.3 | [9] |
| LoVo | Colorectal Cancer | 32.7 | [9] | |
| NCI-H209 | Small Cell Lung Cancer | 0.38 - 7.2 (range) | [10] | |
| NCI-H69 | Small Cell Lung Cancer | 0.38 - 7.2 (range) | [10] | |
| H69AR | Small Cell Lung Cancer (resistant) | 0.38 - 7.2 (range) | [10] | |
| A549 | Non-small Cell Lung Cancer | 100 | [10] |
Table 2: In Vivo Efficacy of NAMPT Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| OT-82 | Burkitt's Lymphoma (SC xenograft) | 20 or 40 mg/kg, oral gavage, 3 weeks | Increased survival to 56% and 100% respectively | [11] |
| STF-118804 | Pancreatic Cancer (orthotopic) | Not specified | Reduced tumor size after 21 days | [12][13] |
| KPT-9274 | Renal Cell Carcinoma (786-O xenograft) | Not specified | Dose-dependent inhibition of tumor growth | [14] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of NAMPT inhibitors is the depletion of intracellular NAD+, which triggers a cascade of downstream events culminating in cancer cell death.
NAD+ Biosynthesis and the Impact of NAMPT Inhibition
The following diagram illustrates the NAD+ salvage pathway and the point of inhibition by NAMPT inhibitors.
Downstream Metabolic Consequences of NAD+ Depletion
Depletion of NAD+ has profound effects on cellular metabolism, primarily impacting glycolysis and ATP production.
Impact on NAD+-Dependent Signaling
The reduction in NAD+ levels also affects the activity of NAD+-consuming enzymes, leading to altered cellular signaling.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of NAMPT inhibitors.
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of a NAMPT inhibitor on cancer cell lines and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the NAMPT inhibitor in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%). Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include vehicle-only control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[15]
Intracellular NAD+ Measurement
Objective: To quantify the intracellular levels of NAD+ following treatment with a NAMPT inhibitor.
Methodology (HPLC-based):
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the NAMPT inhibitor at various concentrations and for different durations.
-
Cell Lysis and Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold 0.5 M perchloric acid (HClO4) to lyse the cells and precipitate proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet the protein debris.
-
-
Neutralization: Neutralize the supernatant containing NAD+ with a solution of potassium carbonate (K2CO3).
-
HPLC Analysis:
-
Inject the neutralized sample into a reverse-phase HPLC system.
-
Separate NAD+ from other cellular components using an appropriate mobile phase gradient.
-
Detect NAD+ using a UV detector at 260 nm.
-
-
Quantification: Determine the concentration of NAD+ by comparing the peak area to a standard curve generated with known concentrations of NAD+. Normalize the NAD+ levels to the total protein concentration of the cell lysate.[16]
Western Blot Analysis
Objective: To assess the expression levels of key proteins involved in the NAMPT signaling pathway and apoptosis.
Methodology:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NAMPT, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a NAMPT inhibitor in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously or orthotopically implant human cancer cells into the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the NAMPT inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI).[18]
Conclusion and Future Directions
The targeting of NAMPT represents a highly promising therapeutic strategy for a wide range of cancers due to their metabolic vulnerability and dependence on the NAD+ salvage pathway. The development of NAMPT inhibitor-linker technologies, such as the conceptual "this compound," offers the potential to enhance the efficacy and safety of this therapeutic approach. The preclinical data for existing NAMPT inhibitors are encouraging, demonstrating potent anti-tumor activity both in vitro and in vivo.
Future research should focus on the identification of predictive biomarkers to select patients most likely to respond to NAMPT inhibitor therapy. Furthermore, the exploration of combination therapies, where NAMPT inhibitors are used in conjunction with other anti-cancer agents, may lead to synergistic effects and overcome potential resistance mechanisms. The continued development and clinical translation of novel NAMPT inhibitors and targeted delivery systems will be crucial in realizing the full therapeutic potential of this exciting area of cancer metabolism research.
References
- 1. Frontiers | Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy [frontiersin.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Nampt: Linking NAD biology, metabolism, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Lynchpin of Cancer Cell Energetics: A Technical Guide to the Role of NAMPT in Malignant Survival
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical enzyme in the survival and proliferation of cancer cells. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, NAMPT plays a pivotal role in maintaining the high energetic and metabolic demands of malignant cells. This technical guide provides an in-depth exploration of the multifaceted role of NAMPT in cancer cell survival, detailing its enzymatic function, its influence on key signaling pathways, and its validation as a therapeutic target. This document summarizes quantitative data on NAMPT inhibitor efficacy, provides detailed experimental protocols for its study, and visualizes complex biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Central Role of NAMPT in Cancer Metabolism
Cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for ATP and biosynthetic precursors to fuel their rapid proliferation and survival.[1] A key molecule supporting these altered metabolic needs is NAD+, a critical coenzyme for a multitude of cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[2] Mammalian cells synthesize NAD+ through three major pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[3] Many cancer types demonstrate a heightened reliance on the salvage pathway, making the rate-limiting enzyme, NAMPT, a bottleneck for NAD+ production and, consequently, a compelling target for anticancer therapy.[4][5]
Overexpression of NAMPT has been documented in a wide range of human malignancies, including colorectal, breast, ovarian, prostate, and hematological cancers, and often correlates with poorer prognosis and resistance to conventional therapies.[6][7][8] By catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), NAMPT ensures a steady supply of NAD+ to fuel NAD+-dependent enzymes that are crucial for cancer cell survival. These include sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and various dehydrogenases involved in energy metabolism and redox balance.[9]
NAMPT-Mediated Signaling Pathways in Cancer Cell Survival
The influence of NAMPT on cancer cell survival extends beyond its fundamental role in energy metabolism. By modulating intracellular NAD+ levels, NAMPT orchestrates a complex network of signaling pathways that govern DNA repair, oxidative stress resistance, and apoptosis.
The NAMPT-NAD+-SIRT1 Axis
Sirtuins are a family of NAD+-dependent deacetylases that regulate a wide array of cellular processes. SIRT1, in particular, is a key downstream effector of NAMPT activity. In several cancer models, NAMPT-derived NAD+ activates SIRT1, which in turn deacetylates and modulates the activity of various transcription factors and proteins involved in cell proliferation and survival, such as p53, NF-κB, and FOXO proteins.[4] For instance, in colorectal cancer, a positive feedback loop involving c-Myc, NAMPT, and SIRT1 has been shown to drive tumor progression.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: NAMPT Inhibitor-Linker 1 and its Target Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NAMPT inhibitor-linker 1, a key component in the development of novel antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details its target cell lines, quantitative efficacy data, the underlying signaling pathways, and the experimental protocols utilized for its evaluation.
Introduction to NAMPT Inhibition and Antibody-Drug Conjugates
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism, DNA repair, and various signaling processes.[1][2] Cancer cells, due to their high metabolic and proliferative rates, are particularly dependent on this pathway, making NAMPT an attractive target for anticancer drug development.[1][2]
Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. "this compound" is a drug-linker conjugate designed for ADCs, where a potent NAMPT inhibitor acts as the cytotoxic payload.[3] This allows for the targeted delivery of the NAMPT inhibitor to cancer cells expressing a specific surface antigen recognized by the antibody component of the ADC, thereby minimizing systemic toxicity.
Target Cell Lines and In Vitro Efficacy of ADC-3
"this compound" is a constituent of the antibody-drug conjugate ADC-3 , which utilizes an anti-c-Kit monoclonal antibody to target cancer cells expressing the c-Kit receptor. The c-Kit proto-oncogene encodes a transmembrane receptor tyrosine kinase and is a known driver in various malignancies, including gastrointestinal stromal tumors (GIST).[4][5]
The in vitro cytotoxic activity of ADC-3 has been evaluated against c-Kit expressing cancer cell lines. The data clearly demonstrates the high potency of this ADC in these specific cell lines.
Table 1: In Vitro Cytotoxicity of ADC-3 (containing this compound)
| Cell Line | Cancer Type | Target Antigen | IC50 (pM) |
| GIST-T1 | Gastrointestinal Stromal Tumor | c-Kit | < 3 |
| NCI-H526 | Small Cell Lung Cancer | c-Kit | 9 |
Data sourced from MCE.[3]
Signaling Pathways Modulated by NAMPT Inhibition
Inhibition of NAMPT by the payload of ADC-3 leads to the depletion of intracellular NAD+, which in turn affects a multitude of downstream signaling pathways critical for cancer cell survival and proliferation.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a NAMPT inhibitor ADC in target cell lines.
Principle: This protocol is based on a luciferin-luciferase-based ATP detection assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
GIST-T1 and NCI-H526 cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC-3 (containing this compound)
-
96-well, white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of ADC-3 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC-3 to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without ADC as a vehicle control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
NAD+ and ATP Level Measurement
Objective: To quantify the intracellular levels of NAD+ and ATP following treatment with a NAMPT inhibitor ADC.
Principle: Commercially available bioluminescent or colorimetric assay kits are used to measure the levels of NAD+ and ATP in cell lysates.
Materials:
-
Target cancer cell lines
-
6-well tissue culture plates
-
NAMPT inhibitor ADC
-
NAD/NADH assay kit
-
ATP assay kit
-
Appropriate lysis and extraction buffers (provided with the kits)
-
Microplate reader (capable of luminescence and/or absorbance measurements)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the NAMPT inhibitor ADC at a concentration around its IC50 for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Cell Lysis and Extraction:
-
For NAD+ measurement, lyse the cells using an acidic extraction buffer.
-
For ATP measurement, use the lysis buffer provided with the ATP quantification kit.
-
-
Quantification:
-
Follow the manufacturer's instructions for the respective assay kits to quantify NAD+ and ATP levels in the cell lysates.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the NAD+ and ATP levels to the total protein concentration in each sample.
-
Plot the relative NAD+ and ATP levels against the treatment time.
-
Preclinical Development Workflow for NAMPT Inhibitor ADCs
The preclinical development of a NAMPT inhibitor ADC is a multi-step process that involves target validation, antibody development, linker-payload optimization, and extensive in vitro and in vivo testing.
Conclusion
This compound, as a key component of ADCs like ADC-3, represents a promising strategy for the targeted treatment of cancers that are dependent on the NAD+ salvage pathway and express the target antigen. The high potency observed in c-Kit expressing cell lines underscores the potential of this approach. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of ADCs utilizing this novel payload. This technical guide provides a foundational understanding for researchers and drug developers working in this exciting area of oncology.
References
- 1. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Molecular Tailored Therapeutic Options for Advanced Gastrointestinal Stromal Tumors (GISTs): Current Practice and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GIST of targeted cancer therapy: a tumor (gastrointestinal stromal tumor), a mutated gene (c-kit), and a molecular inhibitor (STI571) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of NAMPT Inhibitor-Linker 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and characterization of NAMPT inhibitor-linker 1, a key component in the development of novel antibody-drug conjugates (ADCs). This document details the quantitative potency of this molecule, the experimental methodologies for its evaluation, and the underlying biological pathways.
Quantitative In Vitro Potency
This compound has demonstrated potent anti-proliferative activity when conjugated to a targeting antibody. The following tables summarize the in vitro cytotoxicity of an antibody-drug conjugate incorporating this compound (referred to as ADC-3), as well as comparative data for other potent NAMPT inhibitors and their corresponding ADCs.
Table 1: In Vitro Potency of ADC-3 (Employing this compound)
| Cell Line | Target Antigen | IC50 (pM) |
| GIST-T1 | c-Kit | <3[][2] |
| NCI-H526 | c-Kit | 9[][2] |
Table 2: Comparative In Vitro Potency of Other NAMPT Inhibitor-Based ADCs
| ADC Name | Payload | Target Antigen | Cell Line | IC50 (pM) |
| HER2-EC5 | Novel NAMPTi | HER2 | MDA-MB-453 | 43[3] |
| B7H3-EC2 | Novel NAMPTi | B7H3 | THP-1 | 6.9[4] |
| ADC-5 | LP4 | HER2 | MDA-MB-453 | Data not specified |
| ADC-5 | LP4 | HER2 | NCI-N87 | Data not specified |
Table 3: In Vitro Potency of Parent NAMPT Inhibitors (Payloads)
| Inhibitor | Target | Cell Line | IC50 (nM) |
| NAMPT inhibitor 1 (Payload for ADC-3) | NAMPT | NCI-H526 | 2[5] |
| NAMPT inhibitor 1 (Payload for ADC-3) | MDA-MB-453 | 0.4[5] | |
| NAMPT inhibitor 1 (Payload for ADC-3) | NCI-N87 | 1[5] | |
| LSN3154567 | NAMPT | A2780 | 11.5[6] |
| FK866 | NAMPT | Various | ~1[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the in vitro potency of this compound and its corresponding ADCs. The following are standard protocols for key experiments.
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Materials:
-
Target antigen-expressing cancer cell line (e.g., GIST-T1, NCI-H526)
-
Isotype control cell line (antigen-negative)
-
Complete cell culture medium
-
NAMPT inhibitor ADC (e.g., ADC-3)
-
Isotype control ADC
-
96-well, white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the NAMPT inhibitor ADC and the isotype control ADC in complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared ADC dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Assay: After the incubation period, allow the plates to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Shake the plates for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of viable cells relative to the vehicle control for each ADC concentration. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.
Cellular NAD+ Level Assay
This assay directly measures the pharmacodynamic effect of the NAMPT inhibitor by quantifying the depletion of intracellular NAD+.
Materials:
-
Target antigen-expressing cancer cell line
-
Complete cell culture medium
-
NAMPT inhibitor ADC
-
Isotype control ADC
-
96-well tissue culture plates
-
NAD/NADH-Glo™ Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the Cell Viability Assay (steps 1-3).
-
Incubation: Incubate the plates for a shorter duration, typically 24 to 72 hours, to measure the direct impact on NAD+ levels before widespread cell death occurs.
-
Cell Lysis: After incubation, lyse the cells according to the NAD/NADH-Glo™ Assay manufacturer's protocol. This typically involves adding a specific lysis buffer.
-
NAD+/NADH Measurement: Follow the kit's instructions to measure NAD+ and NADH levels. This involves enzymatic reactions that lead to a luminescent signal proportional to the amount of NAD+/NADH.
-
Data Acquisition and Analysis: Read the luminescence on a plate reader. Normalize the NAD+ levels to the total protein concentration for each sample or express the results as a percentage of the untreated control. Plot the NAD+ levels against the ADC concentration to determine the concentration-dependent depletion.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the NAMPT signaling pathway and the experimental workflow for evaluating NAMPT inhibitor ADCs.
Caption: NAMPT Signaling Pathway and Mechanism of Inhibition.
Caption: Experimental Workflow for In Vitro Potency Assessment.
References
- 2. This compound - Immunomart [immunomart.com]
- 3. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy of NAMPT Inhibitor-Linker Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitors as payloads. NAMPT inhibitors represent a novel class of payloads for ADCs, offering a distinct mechanism of action by disrupting cellular metabolism, which can be effective in both proliferating and quiescent tumor cells.[1][2][3] This guide synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this emerging therapeutic modality.
Core Concept: NAMPT Inhibition as a Therapeutic Strategy
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+) from nicotinamide.[2][4] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling. Cancer cells, with their high metabolic rate, are particularly dependent on the NAD+ salvage pathway, making NAMPT an attractive therapeutic target.[4][5] By inhibiting NAMPT, these ADCs deplete intracellular NAD+ levels, leading to metabolic crisis and, ultimately, cell death.[6][7][8] The ADC approach aims to improve the therapeutic window of NAMPT inhibitors, which have shown dose-limiting toxicities in clinical trials as small molecules, by delivering them directly to tumor cells.[3][7][9][10]
Signaling Pathway of NAMPT Inhibition
The following diagram illustrates the mechanism of action of a NAMPT inhibitor ADC, from target binding to the induction of cell death.
Caption: Mechanism of action of a NAMPT inhibitor ADC.
In Vivo Efficacy Data Summary
The following tables summarize the quantitative in vivo efficacy data from key preclinical studies of NAMPT inhibitor ADCs across various tumor models.
Table 1: Efficacy of Anti-c-Kit NAMPTi ADCs in a GIST Xenograft Model
| ADC Name | Antibody Target | Linker Type | Dosing Schedule | Tumor Model | Efficacy Outcome | Reference |
| ADC-3 | c-Kit | Non-cleavable | Single dose, 20 mg/kg | GIST-T1 | Tumor stasis | [9],[10] |
| ADC-4 | c-Kit | Non-cleavable | Single dose, 20 mg/kg | GIST-T1 | Tumor stasis | [9],[10] |
Table 2: Efficacy of a B7H3-Targeted NAMPTi ADC in an AML Xenograft Model
| ADC Name | Antibody Target | Linker-Payload | Dosing Schedule | Tumor Model | Efficacy Outcome | Reference |
| B7H3-EC3 (DAR 7.8) | B7H3 | Val-Ala cleavable | 5 mg/kg, i.v., Q7Dx3 | THP-1 (AML) | T/C = 0.00; 6/7 Complete Responses, 1/7 Partial Response | [3] |
Table 3: Efficacy of C4.4a and HER2-Targeted NAMPTi ADCs in a Breast Cancer Xenograft Model
| ADC Name | Antibody Target | Linker-Payload | Dosing Schedule | Tumor Model | Efficacy Outcome | Reference |
| C4.4a-EC4 | C4.4a (LYPD3) | Not specified | 10 mg/kg, i.v., Q7Dx7 | MDA-MB-453 | T/C = 0.39; 3/8 Partial Responses, 5/8 Stable Disease | [11],[3] |
| HER2-EC4 | HER2 | Not specified | 10 mg/kg, i.v., Q7Dx7 | MDA-MB-453 | T/C = 0.13; 7/7 Partial Responses | [11],[3] |
| C4.4a-NAMPTi-ADC | C4.4a (LYPD3) | Not specified | Not specified | MDA-MB-453 | 3/8 Complete Responses, 5/8 Stable Disease | [2] |
| HER2-NAMPTi-ADC | HER2 | Not specified | Not specified | MDA-MB-453 | Complete tumor regression in all treated animals | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols based on the cited literature for evaluating the efficacy of NAMPT inhibitor ADCs.
Xenograft Tumor Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., GIST-T1, THP-1, MDA-MB-453) are cultured in appropriate media and conditions as recommended by the supplier.[3][9][10]
-
Animal Models: Immunocompromised mice (e.g., NOD-scid or scid mice) are typically used to prevent rejection of human tumor xenografts.[2][3][11]
-
Tumor Implantation: A predetermined number of cancer cells (e.g., 5 x 106 to 10 x 107), suspended in a suitable medium like PBS or Matrigel, are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volumes are monitored regularly (e.g., twice weekly) using caliper measurements. Tumor volume is calculated using the formula: (length x width2) / 2.
-
Randomization: When tumors reach a specified average volume (e.g., 100-200 mm3), mice are randomized into treatment and control groups.
ADC Administration and Efficacy Evaluation
-
ADC Formulation: The ADC is formulated in a sterile vehicle, such as saline or PBS.
-
Administration: The ADC is administered intravenously (i.v.) via the tail vein at the specified dose and schedule (e.g., single dose or multiple doses every 7 days).[3][9][10]
-
Control Groups: Control groups typically include a vehicle control and an isotype control ADC (a non-binding antibody conjugated with the same payload) to demonstrate target-dependent activity.[3][9][10]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the change in tumor volume over time compared to the control group.
-
T/C Ratio: The ratio of the mean tumor volume of the treated group (T) to the mean tumor volume of the control group (C) at a specific time point. A lower T/C ratio indicates greater efficacy.[3][11]
-
Tumor Regression: Complete Response (CR) is defined as the disappearance of the tumor, while Partial Response (PR) is a significant reduction in tumor volume (e.g., >50%).[2][3]
-
Survival: In some studies, overall survival is monitored as a primary or secondary endpoint.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of a NAMPT inhibitor ADC.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
NAMPT inhibitor-based ADCs have demonstrated significant in vivo antitumor efficacy across a range of preclinical cancer models, including those for solid and hematological malignancies.[1][3] The data presented in this guide highlight the potential of this novel ADC payload class. Key to the successful development of these ADCs is the optimization of the antibody target, the linker technology, and the specific NAMPT inhibitor payload to achieve a wide therapeutic window. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers and drug developers working to advance this promising therapeutic strategy into the clinic. Further investigation into the long-term efficacy, safety profiles, and potential combination therapies will be critical for realizing the full clinical potential of NAMPT inhibitor ADCs.
References
- 1. A Novel NAMPT Inhibitor-Based Antibody-Drug Conjugate Payload Class for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Pharmacodynamics of NAMPT inhibitor-linker 1
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of NAMPT inhibitor-linker 1, a novel payload utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is the primary route for cells to regenerate nicotinamide adenine (B156593) dinucleotide (NAD+).[1][2][3] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and various signaling pathways.[1][2] Cancer cells, with their high metabolic rate, are particularly dependent on the NAMPT-mediated salvage pathway to maintain their intracellular NAD+ pools.[2][3]
NAMPT inhibitors function by blocking the enzymatic activity of NAMPT, thereby preventing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway.[2][4] This inhibition leads to a rapid depletion of intracellular NAD+ levels.[1][5][6] The subsequent decline in NAD+ disrupts critical cellular functions, including:
-
Energy Depletion: Reduced NAD+ levels impair glycolysis and oxidative phosphorylation, leading to a decrease in ATP production.[2][6][7]
-
Impaired DNA Repair: NAD+ is a required substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA damage repair.[1]
-
Altered Signaling: NAD+-dependent enzymes like sirtuins, which regulate various cellular processes, are inhibited.[1]
Ultimately, the profound metabolic disruption caused by NAMPT inhibition induces cell cycle arrest and apoptosis, leading to cancer cell death.[2][8][9] The "this compound" is a construct where a potent NAMPT inhibitor is attached to a chemical linker, making it suitable for conjugation to a monoclonal antibody to form an ADC.[10][11][][13] This ADC approach aims to deliver the cytotoxic NAMPT inhibitor specifically to tumor cells that express the target antigen, thereby increasing efficacy and reducing the systemic toxicities observed with non-targeted NAMPT inhibitors.[5][6][11]
Quantitative Pharmacodynamic Data
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of NAMPT inhibitor-based ADCs.
Table 1: In Vitro Cellular Viability of NAMPT Inhibitors
| Compound/ADC | Cell Line | Assay Type | IC50 (nM) | Reference |
| NAMPT inhibitor 1 | NCI-H526 | Cell Viability | Potent in nanomolar range | [11][14] |
| NAMPT inhibitor 1 | MDA-MB-453 | Cell Viability | Potent in nanomolar range | [11][14] |
| NAMPT inhibitor 1 | NCI-N87 | Cell Viability | Potent in nanomolar range | [11][14] |
| B7H3-EC3 (DAR 7.8) | THP-1 | Cell Viability | - | [1] |
| Isotype control-EC3 | THP-1 | Cell Viability | - | [1] |
| OT-82 | Hematopoietic malignancies | Cell Viability | 2.89 ± 0.47 | [3] |
| OT-82 | Non-hematopoietic tumors | Cell Viability | 13.03 ± 2.94 | [3] |
| Compound 20 | HCT116 | Anti-proliferative | No less potent than FK866 | [3] |
| KPT-9274 | Caki-1 | Cell Viability | 0.6 µM | [3] |
| KPT-9274 | 786-O | Cell Viability | 0.57 µM | [3] |
Table 2: In Vivo Antitumor Efficacy of NAMPTi-ADCs
| ADC | Xenograft Model | Dosing Schedule | T/C Ratio | Outcome | Reference |
| B7H3-EC3 (DAR 7.8) | THP-1 | 5 mg/kg, i.v., Q7Dx3 | 0.00 | Complete responses in 6/7 mice | [1] |
| Anti-c-Kit ADC-3 | GIST-T1 | - | - | Target-dependent efficacy | [11] |
| Anti-c-Kit ADC-4 | GIST-T1 | - | - | Target-dependent efficacy | [11] |
| αCD30-9 | L540cy | 3 mg/kg and 10 mg/kg | - | NAD depletion in tumors | [5] |
Experimental Protocols
Detailed methodologies for key experiments are described below.
In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic effect of NAMPT inhibitors or NAMPTi-ADCs on cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MDA-MB-453, A549-C4.4a, THP-1) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Cells are treated with a serial dilution of the NAMPT inhibitor or ADC for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.[1][5]
-
Luminescence is measured using a plate reader.
-
IC50 values (the concentration of the compound that inhibits cell growth by 50%) are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
NAMPT Enzyme Inhibition Assay
-
Objective: To measure the direct inhibitory activity of a compound on the NAMPT enzyme.
-
Methodology:
-
The assay is typically performed in a 384-well plate format.[4]
-
The reaction mixture contains recombinant human NAMPT enzyme, nicotinamide (NAM), and 5-phosphoribosyl-1-pyrophosphate (PRPP) in an appropriate buffer.[4]
-
The NAMPT inhibitor is added at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature.
-
The product, nicotinamide mononucleotide (NMN), is converted to NAD+ by the enzyme NMNAT.[4]
-
The resulting NAD+ is then used in a coupled reaction to produce a detectable signal (e.g., fluorescence from NADH).[4]
-
The signal is measured, and IC50 values are determined from the dose-response curve.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of NAMPTi-ADCs in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., SCID or NOD-scid) are subcutaneously inoculated with human cancer cells (e.g., THP-1, MDA-MB-453).[1]
-
When tumors reach a predetermined size, mice are randomized into treatment and control groups.[1]
-
Mice are treated with the NAMPTi-ADC, an isotype control ADC, or vehicle according to a specified dosing schedule (e.g., intravenously, once a week for three weeks).[1]
-
Tumor volume and body weight are measured regularly throughout the study.[14]
-
Efficacy is assessed by comparing the tumor growth in the treated groups to the control group, often expressed as the T/C (treatment/control) ratio.[1]
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of NAD+ levels).[5]
-
NAD+ Measurement Assay
-
Objective: To quantify the intracellular or intratumoral levels of NAD+ as a direct pharmacodynamic marker of NAMPT inhibition.
-
Methodology:
-
For in vitro studies, cells are treated with the NAMPT inhibitor for a specific time, then lysed.[5]
-
For in vivo studies, tumors are excised from treated and control animals and homogenized.[5]
-
NAD+ levels in the cell lysates or tumor homogenates are measured using a commercially available kit, such as the NAD/NADH-Glo™ Assay (Promega).[1]
-
The assay involves enzymatic reactions that lead to the production of a luminescent signal proportional to the amount of NAD+ present.
-
Luminescence is read on a luminometer, and NAD+ concentrations are calculated based on a standard curve.
-
Visualizations
Signaling Pathway
Caption: The NAMPT signaling pathway and its inhibition.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo xenograft efficacy study.
References
- 1. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The regulatory relationship between NAMPT and PD-L1 in cancer and identification of a dual-targeting inhibitor | EMBO Molecular Medicine [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [myskinrecipes.com]
- 11. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Immunomart [immunomart.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for a Representative NAMPT Inhibitor-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] This pathway is frequently upregulated in cancer cells to meet their high metabolic and energy demands, making NAMPT a compelling target for anticancer drug discovery.[1][3] NAMPT inhibitors function by depleting the intracellular NAD+ pool, which leads to an energy crisis, impairment of DNA repair mechanisms, and ultimately, apoptotic cell death in cancer cells.[3][4][5]
The use of a linker molecule with a NAMPT inhibitor opens the possibility for its application in targeted therapies, such as antibody-drug conjugates (ADCs).[4][6] This strategy aims to deliver the potent inhibitor directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity.[4][7] These application notes provide a comprehensive overview of the experimental protocols for the in vitro and in vivo characterization of a representative NAMPT inhibitor-linker conjugate, hereafter referred to as "NAMPTi-L1."
Mechanism of Action and Signaling Pathway
NAMPTi-L1 inhibits the NAMPT enzyme, which catalyzes the rate-limiting step in the NAD+ salvage pathway—the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).[8][9] The depletion of intracellular NAD+ levels disrupts numerous cellular processes that are dependent on this essential coenzyme.[1] This includes the function of NAD+-dependent enzymes like poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair, and sirtuins, which are involved in gene regulation and metabolic control.[3] The subsequent energy depletion and accumulation of DNA damage trigger apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on NAMPT.[3][4]
Quantitative In Vitro Activity Data
The following table summarizes representative data for several well-characterized NAMPT inhibitors, which can serve as a benchmark for evaluating a novel inhibitor like NAMPTi-L1.
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| LSN3154567 | NAMPT Enzyme Inhibition | Purified NAMPT | 3.1 | [10] |
| Cellular NAD+ Inhibition | A2780 (Ovarian) | 4.95 | [10] | |
| Cell Proliferation | HCT-116 (Colon) | 8.9 | [10] | |
| OT-82 | Cell Viability | Hematological Malignancies | 2.89 ± 0.47 | [11][12] |
| Cell Viability | Non-hematological Tumors | 13.03 ± 2.94 | [11][12] | |
| KPT-9274 | NAMPT Enzyme Inhibition | Recombinant NAMPT | <100 | [12] |
| Cell Viability | Glioma Cell Lines | 100 - 1000 | [12] | |
| FK866 | NAMPT Enzyme Inhibition | Purified NAMPT | ~1.60 | [12] |
Experimental Protocols
A comprehensive in vitro and in vivo evaluation of a NAMPT inhibitor involves a series of standardized assays to determine its mechanism of action, potency, and cellular effects.
In Vitro NAMPT Inhibition Assay
This biochemical assay determines the in vitro inhibitory activity of a test compound against the purified NAMPT enzyme.[12]
Materials:
-
Purified recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5)
-
NAMPTi-L1 dissolved in DMSO
-
96- or 384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation: Prepare a stock solution of NAMPTi-L1 in 100% DMSO and create a serial dilution in the assay buffer. The final DMSO concentration should not exceed 1%.[13]
-
Enzyme Reaction Setup: In a microplate, add the diluted NAMPTi-L1 or vehicle to the appropriate wells. Add the purified NAMPT enzyme to all wells except for the "blank" control.[12]
-
Pre-incubation: Pre-incubate the plate at room temperature for approximately 30 minutes to allow the inhibitor to bind to the enzyme.[13]
-
Reaction Initiation: Initiate the reaction by adding a mixture of NAM, PRPP, and ATP to all wells.[12]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).[12]
-
Detection: The NMN product is converted to NAD+, which is then used in a coupled reaction to generate a fluorescent signal. Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[1][13]
Cellular NAD+ Level Assay
This protocol outlines a method to assess the effect of a NAMPT inhibitor on intracellular NAD+ levels in cancer cells.[12]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, A2780)
-
Cell culture medium and supplements
-
NAMPTi-L1
-
96-well cell culture plates
-
Reagents for cell lysis
-
NAD+/NADH quantification kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[12]
-
Inhibitor Treatment: Treat the cells with various concentrations of NAMPTi-L1. Include a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the cells for a specified duration (e.g., 24 hours).[2]
-
Cell Lysis and NAD+ Extraction: Following treatment, lyse the cells according to the protocol provided with the NAD+/NADH quantification kit.[12]
-
NAD+ Quantification: Measure the NAD+ levels in the cell lysates using the quantification kit, which typically involves an enzymatic cycling reaction.[2]
Cell Viability Assay
This assay measures the effect of the NAMPT inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
NAMPTi-L1
-
96-well tissue culture plates
-
Reagent for quantifying ATP (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates.
-
Compound Addition: After allowing the cells to adhere, add serial dilutions of NAMPTi-L1.
-
Incubation: Incubate the plates for a period of 72 to 96 hours.
-
Viability Measurement: Add the ATP quantification reagent according to the manufacturer's protocol and measure luminescence using a plate reader. The amount of ATP is directly proportional to the number of viable cells.[14][15]
In Vivo Xenograft Efficacy Study
This study design assesses the anti-tumor efficacy of NAMPTi-L1 in a mouse xenograft model.[3]
Animal Models:
-
Immunocompromised mice (e.g., nu/nu or SCID) are commonly used for human tumor cell line-derived xenografts. The choice of cell line should be based on its in vitro sensitivity to NAMPTi-L1.[3]
Dosing and Administration:
-
The dosing regimen and route of administration (e.g., intraperitoneal, oral) for NAMPTi-L1 will need to be determined through pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.[3][5]
Study Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer NAMPTi-L1 or vehicle according to the predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Efficacy Evaluation: Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.[3]
Toxicity Mitigation:
-
NAMPT inhibitors can cause on-target toxicities, with thrombocytopenia being a common dose-limiting factor.[3] Co-administration of nicotinic acid (NA) has been explored as a strategy to mitigate toxicity in normal tissues, as they can utilize the Preiss-Handler pathway for NAD+ synthesis, which is often deficient in cancer cells.[2][3][16]
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of a novel NAMPT inhibitor-linker conjugate. A thorough in vitro assessment of enzymatic inhibition, cellular NAD+ depletion, and anti-proliferative effects is crucial for establishing the compound's mechanism of action and potency. Subsequent in vivo studies are essential to determine its pharmacokinetic properties, tolerability, and anti-tumor efficacy. The data generated from these studies are critical for the continued development of potent and selective NAMPT inhibitors for targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAMPT inhibitor-linker 1 [myskinrecipes.com]
- 8. Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis of Beneficial Design for Effective Nicotinamide Phosphoribosyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for NAMPT Inhibitor-Linker 1 Antibody-Drug Conjugate (ADC) Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, playing a vital role in cellular metabolism and energy homeostasis.[1] Due to the high energy demands of cancer cells, they are particularly dependent on this pathway, making NAMPT an attractive target for cancer therapy.[1][2] Antibody-drug conjugates (ADCs) that utilize NAMPT inhibitors as payloads offer a promising strategy for the targeted delivery of these cytotoxic agents to tumor cells, thereby enhancing their therapeutic index and minimizing systemic toxicity.[3][4]
These application notes provide a detailed protocol for the conjugation of a NAMPT inhibitor-linker construct to a monoclonal antibody, creating a potent and targeted anti-cancer agent. The protocol is based on established methods for ADC development, including cysteine-directed conjugation.[5] Additionally, this document summarizes key quantitative data from relevant studies and provides diagrams to illustrate the experimental workflow and the underlying biological pathway.
Signaling Pathway
Inhibition of NAMPT disrupts the cellular NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammalian cells.[1] NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+.[1][6] Depletion of intracellular NAD+ levels interferes with numerous cellular processes that are dependent on this coenzyme, including energy metabolism, DNA repair, and signaling pathways, ultimately leading to cell death.[1][3] The targeted delivery of NAMPT inhibitors via ADCs ensures that this disruption of cellular metabolism is primarily directed towards antigen-expressing cancer cells.[3]
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nicotinamide Phosphoribosyltransferase Knockdown Leads to Lipid Accumulation in HepG2 Cells through The SIRT1-AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAMPT Inhibitor-Linker 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for cancer therapy. NAMPT inhibitor-linker 1 is a crucial component in the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. This linker system allows for the stable attachment of a NAMPT inhibitor payload to a monoclonal antibody, which in turn targets a specific tumor-associated antigen. Upon internalization into the cancer cell, the NAMPT inhibitor is released, leading to depletion of the intracellular NAD+ pool, metabolic disruption, and ultimately, apoptotic cell death.[1][2]
These application notes provide a comprehensive overview of the dosing and formulation of ADCs utilizing this compound, along with detailed protocols for their evaluation.
Mechanism of Action
The ADC, upon binding to its target antigen on the cancer cell surface, is internalized, typically via endocytosis. Following trafficking to the lysosome, the linker is designed to be cleaved, releasing the active NAMPT inhibitor payload. The inhibitor then binds to the NAMPT enzyme, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway.[3][4] This leads to a rapid decline in intracellular NAD+ levels, which has several downstream effects:
-
Energy Depletion: NAD+ is an essential cofactor for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to a cellular energy crisis.
-
Impaired DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair. Reduced NAD+ levels compromise the cell's ability to repair DNA damage.
-
Disruption of Redox Homeostasis: NAD+ and its reduced form, NADH, are central to maintaining cellular redox balance.
These combined effects selectively induce apoptosis in cancer cells that are highly dependent on the NAMPT pathway.
References
Application Notes and Protocols for Measuring NAD+ Levels Following NAMPT Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and the regulation of various signaling pathways. The NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key mechanism for maintaining cellular NAD+ pools. The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has emerged as a significant therapeutic target in oncology and other diseases.[1][2] Potent and specific inhibitors of NAMPT effectively deplete intracellular NAD+ levels, leading to metabolic collapse and cell death, particularly in cancer cells that are highly dependent on the salvage pathway.[3][4][5]
Accurate measurement of NAD+ levels following treatment with NAMPT inhibitors is crucial for evaluating drug efficacy, confirming on-target effects, and understanding the downstream metabolic consequences.[6][7] These application notes provide detailed protocols for the quantification of NAD+ in biological samples using common analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic cycling assays.
Data Presentation: Quantitative Effects of NAMPT Inhibitors on NAD+ Levels
The following tables summarize the quantitative reduction in NAD+ levels observed in various cancer cell lines after treatment with specific NAMPT inhibitors.
Table 1: Effect of FK866 on Cellular NAD+ Levels
| Cell Line | Inhibitor Concentration | Treatment Duration | NAD+ Reduction | Reference |
| A2780 (Ovarian Cancer) | 100 nM | 20-30 hours | Significant depletion | [8] |
| HCT116 (Colon Cancer) | 0.5 nM (IC50) | 24 hours | 50% inhibition of NAD+ formation | [8] |
| HepG2 (Liver Cancer) | 10 nM | 8 hours | ~50% reduction | [9] |
| NB-4 (Leukemia) | 10 nM | 24-96 hours | Gradual depletion | [10] |
| OCI-AML3 (Leukemia) | 10 nM | 24-96 hours | Gradual depletion | [10] |
| MOLM-13 (Leukemia) | 10 nM | 72-96 hours | Gradual depletion | [10] |
| U251 (Glioblastoma) | 20 nM | 2 days | ~80% reduction | [3] |
| Various Cell Lines | 10 nM | Not Specified | ~80% decrease | [5] |
Table 2: Effect of KPT-9274 and Other NAMPT Inhibitors on Cellular NAD+ Levels
| Cell Line/Model | Inhibitor | Inhibitor Concentration | Treatment Duration | NAD+ Reduction | Reference |
| Renal Cell Carcinoma (RCC) cell lines | KPT-9274 | Not Specified | Not Specified | Significant decrease | [11] |
| SUM159 (Triple-Negative Breast Cancer) | KPT-9274 | Not Specified | 6 hours | Significant decrease | [12] |
| SUM159 (Triple-Negative Breast Cancer) | PF-3758309 | Not Specified | 6 hours | Significant decrease | [12] |
| Glioma Tissue (ex vivo) | KPT-9274 | Not Specified | Not Specified | Significant decrease | [13] |
| Rhabdomyosarcoma (RMS) cell lines | OT-82 | Not Specified | 24, 48, and 72 hours | Significant decrease | [14] |
| Ovarian Cancer Spheroids | KPT-9274 | Not Specified | Not Specified | Inhibition of NAD+ production | [15] |
Signaling Pathways and Experimental Workflow
NAD+ Biosynthesis and the Role of NAMPT Inhibition
The salvage pathway is the primary route for NAD+ synthesis in mammalian cells, recycling nicotinamide (NAM) back into NAD+. NAMPT catalyzes the conversion of NAM to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by NMNAT enzymes.[16][17] NAMPT inhibitors block this critical step, leading to a rapid decline in cellular NAD+ levels.[9]
General Experimental Workflow
The following diagram outlines the typical workflow for treating biological samples with a NAMPT inhibitor and subsequently measuring NAD+ levels.
Experimental Protocols
Protocol 1: NAD+ Extraction from Cells and Tissues
Accurate NAD+ measurement begins with proper sample handling and extraction to prevent degradation and interconversion of NAD+ and its reduced form, NADH.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Liquid Nitrogen
-
For Acid Extraction: 10% Perchloric Acid (HClO4), 3 M Potassium Carbonate (K2CO3)
-
For Solvent Extraction: Cold (-80°C) 80% Methanol or a mixture of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid.[18]
-
Homogenizer (for tissues)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure for Cultured Cells (Acid Extraction):
-
Grow cells to the desired confluency and treat with the NAMPT inhibitor and vehicle control for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add 500 µL of ice-cold 10% HClO4 directly to the plate. For suspension cells, pellet the cells and resuspend in 500 µL of 10% HClO4.
-
Scrape the cells (if adherent) and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and keep on ice for 15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Neutralize the extract by adding 3 M K2CO3 dropwise until the pH is between 6.5 and 7.5.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the NAD+ extract. Store at -80°C until analysis.
Procedure for Tissues (Solvent Extraction):
-
Excise the tissue immediately after euthanasia and flash-freeze in liquid nitrogen to quench metabolic activity.[19]
-
Weigh the frozen tissue (typically 50-100 mg).
-
Add the frozen tissue to a pre-chilled tube containing 500 µL of cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid).[18]
-
Homogenize the tissue on ice until completely dissociated.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 15,000 rpm for 15 minutes at 4°C.[20]
-
Transfer the supernatant to a new tube.
-
If using an acidic solvent, neutralize the extract with ammonium (B1175870) bicarbonate.[18]
-
The extract can be dried down under vacuum and reconstituted in the appropriate buffer for analysis. Store at -80°C.
Protocol 2: Quantification of NAD+ by HPLC
This method provides robust and accurate quantification of NAD+.[21]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0)
-
Mobile Phase B: 100% HPLC-grade Methanol
-
NAD+ standard solution (for calibration curve)
-
Extracted samples
Procedure:
-
Prepare a standard curve using a serial dilution of the NAD+ standard solution (e.g., 0.1 to 10 µM).
-
Dilute the extracted samples in Mobile Phase A as needed.
-
Inject 50-100 µL of the standards and samples into the HPLC system.
-
Run the HPLC with a flow rate of 1 mL/min using a gradient such as the following[21]:
-
0-5 min: 100% Buffer A
-
5-6 min: Linear gradient to 95% Buffer A / 5% Buffer B
-
6-11 min: 95% Buffer A / 5% Buffer B
-
11-13 min: Linear gradient to 85% Buffer A / 15% Buffer B
-
13-23 min: 85% Buffer A / 15% Buffer B
-
23-24 min: Linear gradient to 100% Buffer A
-
24-30 min: 100% Buffer A
-
-
Detect NAD+ by monitoring the absorbance at 261 nm.
-
Quantify the NAD+ in the samples by comparing the peak area to the standard curve. Normalize the results to protein concentration or cell number.
Protocol 3: Quantification of NAD+ by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for NAD+ quantification.[19][20]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 or HILIC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Internal standard (e.g., ¹³C₅-NAD+)
-
NAD+ standard solution
-
Extracted samples
Procedure:
-
Prepare extracted samples as described in Protocol 1, spiking with an internal standard during the extraction process.[20]
-
Prepare a calibration curve of NAD+ standards containing the internal standard.
-
Inject the samples and standards onto the LC-MS/MS system.
-
Separate NAD+ using a suitable gradient.
-
Perform mass spectrometry in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for NAD+ (e.g., m/z 664.1 -> 428.1) and the internal standard.
-
Quantify NAD+ by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Protocol 4: Quantification of NAD+ by Enzymatic Cycling Assay
Enzymatic cycling assays are a convenient and high-throughput method for measuring NAD+.[22][23] Commercially available kits are widely used.
Materials:
-
Commercial NAD+/NADH assay kit (e.g., NAD/NADH-Glo™ Assay)
-
96-well microplate reader (fluorescence or luminescence)
-
Extracted samples
-
NAD+ standards
Procedure (General):
-
Prepare NAD+ standards and extracted samples in a 96-well plate.
-
For measuring total NAD+/NADH, follow the kit's instructions for sample lysis and preparation. To specifically measure NAD+, an acid extraction step (as in Protocol 1) is required to degrade NADH. For NADH measurement, a basic extraction is used to degrade NAD+.
-
Add the cycling enzyme/substrate mixture provided in the kit to each well. This mixture typically contains an enzyme that reduces a substrate in the presence of NADH, which in turn reduces a probe to a fluorescent or luminescent product.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30-60 minutes).
-
Measure the fluorescence or luminescence using a plate reader at the recommended wavelengths.
-
Calculate the NAD+ concentration in the samples based on the standard curve.
Conclusion
The selection of a method for NAD+ quantification will depend on the specific research question, available equipment, and required sensitivity. HPLC and LC-MS/MS offer high accuracy and specificity, while enzymatic cycling assays provide a high-throughput and convenient option. By following these detailed protocols, researchers can reliably measure the impact of NAMPT inhibitors on cellular NAD+ levels, providing critical data for the development of novel therapeutics targeting NAD+ metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry [en.bio-protocol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 8. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. communities.springernature.com [communities.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. qualialife.com [qualialife.com]
- 18. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 23. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of NAMPT Inhibitor-Linker 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism, DNA repair, and cell survival.[1][2][3] In many cancers, there is an increased reliance on this pathway due to high metabolic demands, making NAMPT an attractive target for cancer therapy.[1][2][4] NAMPT inhibitors disrupt this pathway by blocking the activity of the NAMPT enzyme, leading to a depletion of NAD+ levels within cells.[1][3] This reduction in NAD+ can induce metabolic stress and programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[1]
NAMPT inhibitor-linker 1 is a novel compound designed for use in antibody-drug conjugates (ADCs), where it acts as the cytotoxic payload. This molecule combines a potent NAMPT inhibitor with a linker for attachment to a monoclonal antibody, enabling targeted delivery to cancer cells. These application notes provide detailed protocols for assessing the in vitro cell viability of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting the NAMPT enzyme. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway.[3] The resulting depletion of the cellular NAD+ pool disrupts numerous essential cellular processes that are dependent on NAD+, including glycolysis and the function of NAD+-dependent enzymes like PARPs and sirtuins.[3][5] This ultimately leads to a reduction in ATP production, induction of apoptosis, and a decrease in cell viability.[3]
Below is a diagram illustrating the NAMPT signaling pathway and the point of inhibition by this compound.
Caption: NAMPT signaling pathway and inhibition.
Data Presentation
The following table summarizes the reported in vitro potency of an antibody-drug conjugate utilizing this compound (ADC-3). It is important to note that the potency of the standalone this compound may differ and should be determined experimentally.
| Compound | Cell Line | Target | IC50 |
| ADC-3 (utilizing this compound) | GIST-T1 | c-Kit | <3 pM |
| ADC-3 (utilizing this compound) | NCI-H526 | c-Kit | 9 pM |
Experimental Protocols
To assess the effect of this compound on cell viability, several in vitro assays can be employed. Below are detailed protocols for three common colorimetric/luminescent assays: MTT, XTT, and CellTiter-Glo.
General Experimental Workflow
The following diagram outlines the general workflow for a cell viability assay.
Caption: General workflow for cell viability assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[6][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay that measures metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
After the compound treatment period, add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to analyze the data.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
After the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Signal Stabilization:
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to analyze the data, using luminescence readings instead of absorbance.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The regulatory relationship between NAMPT and PD-L1 in cancer and identification of a dual-targeting inhibitor | EMBO Molecular Medicine [link.springer.com]
Application Notes and Protocols for NMN Rescue Experiment with NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is essential for maintaining cellular NAD+ levels.[1] This pathway is particularly critical for the proliferation and survival of cancer cells, which have a high metabolic demand.[2] NAMPT inhibitors are a class of therapeutic agents that block the activity of NAMPT, leading to NAD+ depletion and subsequent cancer cell death.[1][2]
To validate that the cytotoxic effects of a NAMPT inhibitor are specifically due to its on-target activity, a rescue experiment using nicotinamide mononucleotide (NMN) is crucial. NMN is the direct product of the NAMPT-catalyzed reaction and can replenish the cellular NAD+ pool, thereby rescuing the cells from the effects of NAMPT inhibition if the inhibitor is acting on-target.[2] These application notes provide detailed protocols for performing an NMN rescue experiment to confirm the on-target effects of NAMPT inhibitors.
Signaling Pathways
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). NAD+ is a critical cofactor for several enzymes, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, gene expression, and cell survival. NAMPT inhibitors block the conversion of NAM to NMN, leading to a depletion of NAD+ and subsequent downstream effects, including reduced sirtuin and PARP activity, ultimately resulting in apoptosis.[3]
NAMPT Signaling Pathway and NMN Rescue.
Experimental Protocols
A typical NMN rescue experiment involves treating cells with the NAMPT inhibitor in the presence or absence of exogenous NMN and then assessing cell viability, NAD+ levels, and markers of apoptosis.
Experimental Workflow
The overall workflow for an NMN rescue experiment is as follows:
NMN Rescue Experimental Workflow.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[4]
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
NAMPT inhibitor
-
NMN
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the NAMPT inhibitor. Add the inhibitor to the wells, with and without a final concentration of 100 µM NMN. Include vehicle-only and NMN-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes.[5] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[6] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5] e. Record luminescence using a luminometer.[6]
Protocol 2: NAD+ Level Measurement (NAD/NADH-Glo™ Assay)
This bioluminescent assay detects the total amount of NAD+ and NADH in a sample.[8]
Materials:
-
Treated cells from a parallel experiment to the viability assay
-
NAD/NADH-Glo™ Assay kit
-
Luminometer
Procedure:
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them according to the NAD/NADH-Glo™ Assay manufacturer's protocol.[9]
-
Sample Preparation: Transfer 50 µL of cell lysate to the wells of a 96-well white luminometer plate.
-
Reagent Addition: Add 50 µL of NAD/NADH-Glo™ Detection Reagent to each well.[10]
-
Incubation: Incubate at room temperature for 30 to 60 minutes.[9]
-
Measurement: Read the luminescence.
-
Data Analysis: Determine NAD+/NADH levels by comparing the relative light units (RLU) to a standard curve.
Protocol 3: Western Blot Analysis for Cleaved PARP and SIRT1
This protocol is for detecting changes in the expression of SIRT1 and the cleavage of PARP, a hallmark of apoptosis.[3][11]
Materials:
-
Treated cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-SIRT1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment (e.g., 48 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel. b. Run the gel and transfer the separated proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature.[3] b. Incubate the membrane with primary antibodies overnight at 4°C.[3] c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: a. Wash the membrane with TBST. b. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensities and normalize to the loading control (GAPDH or β-actin).
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of NAMPT Inhibitor and NMN Rescue on Cell Viability
| Cell Line | Treatment | Concentration (nM) | % Cell Viability (Mean ± SD) |
| U251-HF | Vehicle Control | - | 100 ± 5.2 |
| KPT-9274 | 500 | 30 ± 4.5 | |
| KPT-9274 + NMN | 500 + 100 µM | 85 ± 6.1 | |
| LN229 | Vehicle Control | - | 100 ± 4.8 |
| KPT-9274 | 500 | 25 ± 3.9 | |
| KPT-9274 + NMN | 500 + 100 µM | 80 ± 5.5 |
Data is illustrative and based on findings from a study on KPT-9274 where NMN rescued the decrease in cell viability.[2]
Table 2: Intracellular NAD+ Levels Following Treatment
| Treatment Group | NAD+ Level (as % of Control) |
| Vehicle Control | 100% |
| NAMPT Inhibitor (e.g., 10 nM FK866) | ~20% |
| NAMPT Inhibitor + NMN (100 µM) | ~90% |
| NMN alone (100 µM) | ~110% |
Data is hypothetical and represents expected outcomes.
Table 3: Western Blot Densitometry Analysis
| Treatment Group | Relative Cleaved PARP/GAPDH Ratio | Relative SIRT1/GAPDH Ratio |
| Vehicle Control | 1.0 | 1.0 |
| NAMPT Inhibitor | 5.2 | 0.3 |
| NAMPT Inhibitor + NMN | 1.5 | 0.8 |
Data is hypothetical and represents expected outcomes.
Troubleshooting
If the NMN rescue experiment fails to show the expected results, consider the following:
Troubleshooting a Failed NMN Rescue Experiment.
References
- 1. NAD+ salvage pathway in cancer metabolism and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
- 7. scribd.com [scribd.com]
- 8. NAD/NADH-Glo™ Assay Protocol [worldwide.promega.com]
- 9. static.igem.org [static.igem.org]
- 10. promega.com [promega.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad.com [bio-rad.com]
Synthesis of Cleavable vs. Non-Cleavable NAMPT Inhibitor Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, essential for cellular metabolism and energy production.[1] Many cancer cells exhibit heightened metabolic demands and are particularly vulnerable to the NAD+ depletion induced by NAMPT inhibitors.[1][2] Antibody-drug conjugates (ADCs) provide a strategy to deliver these potent NAMPT inhibitors specifically to tumor cells, thereby minimizing systemic toxicity.[3][4]
A crucial component of an ADC is the linker that connects the antibody to the cytotoxic payload.[] The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and therapeutic index.[6]
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the target cell (e.g., by lysosomal proteases like cathepsin B).[7] This releases the unmodified, often membrane-permeable payload, which can then exert a "bystander effect," killing adjacent antigen-negative tumor cells.[7][][9]
-
Non-Cleavable Linkers: These form a stable bond that is resistant to cleavage. The payload is released only after the entire antibody is degraded in the lysosome.[10] This results in an active metabolite (payload-linker-amino acid complex) that is typically charged and membrane-impermeable, thus eliminating the bystander effect but often increasing plasma stability and offering a potentially wider therapeutic window.[10][11][12]
These application notes provide detailed protocols for the synthesis of a NAMPT inhibitor payload conjugated to both a cleavable dipeptide linker and a non-cleavable maleimide-based linker, along with comparative data and workflow visualizations.
Application Note 1: Synthesis of a Cleavable NAMPT Inhibitor ADC
This protocol describes the synthesis of a NAMPT inhibitor ADC using a protease-cleavable valine-citrulline (Val-Cit) linker. The linker is designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[][13]
Comparative Data: Cleavable vs. Non-Cleavable NAMPT inhibitor ADCs
The following table summarizes representative data compiled from studies on NAMPT inhibitor ADCs, comparing key characteristics of conjugates made with cleavable versus non-cleavable linkers.
| Parameter | Cleavable Linker (Val-Cit/Val-Ala) | Non-Cleavable Linker (SMCC-based) | Reference(s) |
| Payload | NAMPT Inhibitor Analog | NAMPT Inhibitor Analog | [14],[15] |
| Drug-to-Antibody Ratio (DAR) | 2.2 - 7.8 | 2.0 - 4.0 | [14],[15] |
| % Aggregation | Potentially higher (e.g., ~29% observed in one study) | Generally low (<10%) | [14],[16] |
| In Vitro IC50 (Antigen+ cells) | <3 pM - 9 pM | <3 pM - 11 pM | [17] |
| In Vitro Selectivity (IC50 Iso / IC50 Target) | >4000 | >150,000 in some cases | [15] |
| Plasma Stability | Generally lower; susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases).[18] | High; stable thioether bond.[11][19] | [11],[18],[19] |
| Mechanism of Release | Enzymatic cleavage (e.g., Cathepsin B) in lysosome.[] | Proteolytic degradation of the antibody in lysosome.[10] | [],[10] |
| Bystander Effect | Yes (if payload is membrane-permeable).[7][9] | No (released metabolite is charged and membrane-impermeable).[12] | [7],[12],[9] |
| In Vivo Efficacy | Demonstrated tumor stasis and regression in xenograft models.[15] | Demonstrated tumor stasis in xenograft models.[14] | [14],[15] |
Experimental Protocols
This protocol outlines the synthesis of the key cleavable linker component, which connects the NAMPT inhibitor payload to the antibody. The synthesis is adapted from literature procedures.[13]
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
p-Nitrophenyl chloroformate (PNP-chloroformate)
-
Dichloromethane (DCM)
-
Maleimidocaproic acid (MC)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of PABC alcohol: Dissolve Fmoc-Val-Cit-PAB-OH in DCM. Add pyridine and cool to 0°C. Add a solution of PNP-chloroformate in DCM dropwise. Stir at 0°C for 1 hour, then at room temperature overnight.
-
Work-up: Wash the reaction mixture with 1N HCl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Val-Cit-PABC-PNP.
-
Fmoc deprotection: Dissolve the crude product in DMF and add piperidine (20% v/v). Stir at room temperature for 1-2 hours.
-
Purification: Concentrate the mixture and purify by silica gel chromatography to yield H₂N-Val-Cit-PABC-PNP.
-
Coupling with Maleimide (B117702): Dissolve H₂N-Val-Cit-PABC-PNP, maleimidocaproic acid, and HBTU in DMF. Add DIPEA and stir at room temperature overnight.
-
Final Purification: Dilute the reaction with EtOAc and wash with water and brine. Dry the organic layer, concentrate, and purify by silica gel chromatography to yield the final product: Mc-Val-Cit-PABC-PNP.
Materials:
-
NAMPT inhibitor with a primary or secondary amine handle (Payload-NH₂)
-
Mc-Val-Cit-PABC-PNP linker
-
DIPEA
-
DMF
Procedure:
-
Dissolve the NAMPT inhibitor (Payload-NH₂) and Mc-Val-Cit-PABC-PNP in DMF.
-
Add DIPEA to the mixture.
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the drug-linker conjugate (Mc-Val-Cit-PABC-Payload) by reverse-phase HPLC.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Mc-Val-Cit-PABC-Payload in an organic solvent (e.g., DMSO)
-
Propylene glycol
-
PBS buffer, pH 7.4
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction: To the mAb solution in PBS, add a 5-10 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Drug-Linker Addition: Add the Mc-Val-Cit-PABC-Payload solution (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution. The organic solvent should not exceed 10-20% of the total reaction volume.
-
Conjugation: Incubate the reaction mixture at room temperature for 1 hour.
-
Purification: Purify the resulting ADC by passing it through a desalting column pre-equilibrated with PBS to remove unreacted drug-linker and other small molecules.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as HIC-HPLC, SEC-HPLC, and LC-MS.
Application Note 2: Synthesis of a Non-Cleavable NAMPT Inhibitor ADC
This protocol describes the synthesis of a NAMPT inhibitor ADC using a non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This linker forms a stable thioether bond.[20]
Experimental Protocols
This protocol assumes the NAMPT inhibitor payload has been modified to contain a free thiol (-SH) group for conjugation to the maleimide moiety of SMCC.
Materials:
-
NAMPT inhibitor with a thiol handle (Payload-SH)
-
SMCC crosslinker
-
Solvent such as DMF or DMSO
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
Procedure: Note: In many non-cleavable ADC syntheses, the antibody is first modified with the SMCC linker, and then the thiol-containing drug is added. This two-step approach prevents antibody cross-linking.[20][21]
Materials:
-
Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker dissolved in DMSO
-
NAMPT inhibitor with a thiol handle (Payload-SH) dissolved in DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., L-cysteine)
Procedure:
-
Antibody Activation: Add a 5-10 fold molar excess of SMCC (in DMSO) to the antibody solution. Incubate for 30-60 minutes at room temperature.[21]
-
Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with PBS (pH 6.5-7.5) to remove unreacted SMCC.[20]
-
Conjugation: Add a 1.5-5 fold molar excess of the thiol-containing NAMPT inhibitor (Payload-SH) to the purified, activated antibody.[12]
-
Reaction: Incubate for 1-2 hours at room temperature or 4°C overnight.
-
Quenching: Add a quenching reagent like L-cysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15-30 minutes.[20]
-
Purification & Characterization: Purify the final ADC using a desalting column or size-exclusion chromatography. Characterize the ADC for DAR, aggregation, and purity as described in Protocol 1.3.
Visualizations
Signaling Pathway
Caption: The NAMPT-mediated NAD+ salvage pathway is critical for cancer cell metabolism and survival.
Experimental Workflow: Cleavable ADC Synthesis
Caption: Workflow for synthesizing a cleavable NAMPT inhibitor ADC.
Experimental Workflow: Non-Cleavable ADC Synthesis
Caption: Workflow for synthesizing a non-cleavable NAMPT inhibitor ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel NAMPT Inhibitor-Based Antibody-Drug Conjugate Payload Class for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with NAMPT Inhibitor-Linker 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful therapeutic modality that combines the specificity of monoclonal antibodies with the potency of cytotoxic agents, enabling targeted delivery of drugs to cancer cells. A promising new class of ADC payloads involves inhibitors of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway. Inhibition of NAMPT disrupts cellular metabolism, leading to cell death, a mechanism distinct from commonly used ADC payloads like microtubule inhibitors.[1][2]
This document provides detailed application notes and protocols for the development and preclinical characterization of ADCs utilizing a NAMPT inhibitor-linker, referred to herein as "NAMPTi-ADC". These guidelines are intended to assist researchers in synthesizing, evaluating, and optimizing this novel class of ADCs.
Mechanism of Action
NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD), an essential coenzyme for cellular redox reactions and energy metabolism.[3] Cancer cells, with their high metabolic rate, are particularly dependent on the NAD salvage pathway for survival.[3] By inhibiting NAMPT, the intracellular NAD pools are depleted, leading to a disruption of primary cellular metabolism and ultimately, apoptotic cell death.[1][2] The targeted delivery of potent NAMPT inhibitors via ADCs aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicities associated with non-targeted small molecule NAMPT inhibitors.[1][4]
Signaling Pathway of NAMPT Inhibition
Caption: Mechanism of action of a NAMPT inhibitor ADC.
Data Presentation
In Vitro Cytotoxicity of NAMPTi-ADCs
The following table summarizes the in vitro cytotoxicity (IC50 values) of a representative NAMPTi-ADC against a panel of cancer cell lines. IC50 is the concentration of a drug required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | Target Antigen | IC50 (ng/mL) | Reference |
| L540cy | Hodgkin Lymphoma | CD30 | 10 - 100 | [1] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | CD30 | 1 - 10 | [1] |
| THP-1 | Acute Myeloid Leukemia | CD70 | 100 - 1000 | [4] |
| GIST-T1 | Gastrointestinal Stromal Tumor | c-Kit | 10 - 100 | [5] |
In Vivo Antitumor Efficacy of NAMPTi-ADCs
The table below presents a summary of in vivo efficacy studies of NAMPTi-ADCs in various xenograft models.
| Xenograft Model | Cancer Type | ADC Target | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| L540cy | Hodgkin Lymphoma | Anti-CD30 | 1 mg/kg, single dose | >90 (regression) | [1] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | Anti-CD30 | 1 mg/kg, single dose | >90 (regression) | [1] |
| GIST-T1 | Gastrointestinal Stromal Tumor | Anti-c-Kit | 3 mg/kg, Q4Dx3 | Significant inhibition | [5] |
| THP-1 | Acute Myeloid Leukemia | Anti-CD70 | 3 mg/kg, Q4Dx3 | Significant inhibition | [4] |
Experimental Protocols
Protocol 1: Conjugation of NAMPT Inhibitor-Linker to Antibody
This protocol describes a general method for conjugating a maleimide-functionalized NAMPT inhibitor-linker to a monoclonal antibody via partial reduction of interchain disulfides.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NAMPT inhibitor-linker with a maleimide (B117702) group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sephadex G-25 desalting column
-
Reaction buffer (e.g., PBS with 50 mM borate, pH 8.0)
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in reaction buffer.
-
Add a 2.5-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Linker-Payload Conjugation:
-
Dissolve the maleimide-functionalized NAMPT inhibitor-linker in DMSO to prepare a 10 mM stock solution.
-
Add a 5-fold molar excess of the linker-payload solution to the reduced antibody.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated Sephadex G-25 desalting column to remove unconjugated linker-payload and other small molecules.
-
Elute the ADC with PBS, pH 7.4.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, reverse-phase HPLC, or mass spectrometry.
-
Assess the percentage of aggregation by size exclusion chromatography (SEC).
-
Experimental Workflow for ADC Conjugation and Characterization
Caption: Workflow for ADC conjugation and characterization.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of NAMPTi-ADCs on cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
NAMPTi-ADC and control ADC (e.g., isotype control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6]
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the NAMPTi-ADC and control ADC in complete medium. A typical concentration range is 0.01 to 1000 ng/mL.[6]
-
Remove the medium from the wells and add 100 µL of the diluted ADCs or control solutions.
-
Include wells with medium only as a blank and untreated cells as a negative control.
-
Incubate for 72-96 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.[6]
-
Protocol 3: In Vivo Efficacy Study in Xenograft Models
This protocol provides a general framework for evaluating the antitumor efficacy of NAMPTi-ADCs in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Tumor cells for implantation
-
NAMPTi-ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5-10 x 10^6 tumor cells in the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Animal Grouping and Dosing:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, control ADC, NAMPTi-ADC at different dose levels).
-
Administer the ADCs and controls intravenously (i.v.) via the tail vein according to the desired dosing schedule (e.g., single dose or multiple doses).
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals throughout the study.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specific time point.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume for each group over time to assess antitumor activity.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Logical Relationship of Preclinical ADC Development
Caption: Logical flow of preclinical ADC development.
Conclusion
The development of ADCs with NAMPT inhibitors as payloads presents a promising strategy for targeted cancer therapy. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the preclinical efficacy of NAMPTi-ADCs. Careful optimization of the antibody, linker, and payload components, coupled with rigorous in vitro and in vivo testing, will be crucial for advancing this novel class of therapeutics toward clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: NAMPT Inhibitor-Linker 1 for c-Kit Positive GIST Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT proto-oncogene.[1][2] These mutations lead to the constitutive activation of the c-Kit receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival through downstream signaling cascades, including the PI3K-AKT-mTOR and RAS-MAPK pathways. While tyrosine kinase inhibitors (TKIs) targeting c-Kit have revolutionized the treatment of GIST, the development of resistance remains a significant clinical challenge.
A promising strategy to overcome TKI resistance and enhance therapeutic efficacy is the use of Antibody-Drug Conjugates (ADCs). This approach combines the high specificity of a monoclonal antibody targeting a tumor surface antigen with the potent cytotoxicity of a payload. "NAMPT inhibitor-linker 1" is a key component of a novel ADC, designated as ADC-3, which comprises a NAMPT (Nicotinamide phosphoribosyltransferase) inhibitor payload attached via a linker to an anti-c-Kit monoclonal antibody.[1][3][4][5] This ADC is designed to selectively deliver the NAMPT inhibitor to c-Kit expressing GIST cells, thereby inducing cell death through metabolic disruption.[1] NAMPT is a critical enzyme in the NAD+ salvage pathway, and its inhibition leads to NAD+ depletion, metabolic collapse, and ultimately, apoptosis in cancer cells that have high energetic demands.[6][7]
These application notes provide a summary of the preclinical data for ADC-3 in c-Kit positive GIST models and detailed protocols for its evaluation.
Data Presentation
The following tables summarize the quantitative data for the activity of ADC-3, which utilizes the this compound, in c-Kit positive GIST models.
Table 1: In Vitro Cytotoxicity of ADC-3 in c-Kit Positive GIST Cell Line
| Cell Line | Target Antigen | IC50 (pM) |
| GIST-T1 | c-Kit | < 7 |
Data sourced from a study on novel NAMPT inhibitor payloads for ADCs.[1]
Table 2: In Vivo Efficacy of ADC-3 in a c-Kit Positive GIST Xenograft Model
| Xenograft Model | Treatment | Dose | Dosing Schedule | Outcome |
| GIST-T1 | ADC-3 | 20 mg/kg | Single intravenous injection | Tumor stasis |
Data sourced from a preclinical study of anti-c-Kit ADCs.[1][8]
Visualization of Pathways and Workflows
Signaling Pathway
Caption: c-Kit signaling cascade in GIST.
Experimental Workflow
References
- 1. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Inhibition Suppresses KIT-Independent Gastrointestinal Stromal Tumors Via Targeting Hippo/YAP/Cyclin D1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4. Cell Viability Assay [bio-protocol.org]
- 4. Drug-Linker Conjugates for ADC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KIT immunohistochemistry and mutation status in gastrointestinal stromal tumours (GISTs) evaluated for treatment with imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by NAMPT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular energy metabolism and homeostasis.[1] In many cancers, NAMPT is overexpressed, making it a compelling target for therapeutic intervention.[2][3][4] A class of small molecule inhibitors targeting NAMPT has shown potent anti-tumor activity, primarily by inducing apoptosis through the depletion of intracellular NAD+ pools.[1][5] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis, providing insights into the mechanism of action of these inhibitors.
These application notes provide detailed protocols for assessing apoptosis in cells treated with NAMPT inhibitors using flow cytometry. The included methodologies cover the analysis of phosphatidylserine (B164497) externalization (Annexin V staining), cell membrane integrity (Propidium Iodide staining), caspase activation, and mitochondrial membrane potential.
Mechanism of Action of NAMPT Inhibitors in Inducing Apoptosis
NAMPT inhibitors block the rate-limiting step in the NAD+ salvage pathway, leading to a rapid depletion of intracellular NAD+ and its phosphorylated form, NADP+.[5][6] This NAD+ depletion triggers a cascade of cellular events culminating in apoptosis, including:
-
Metabolic Stress: Reduced NAD+ levels impair glycolysis and other metabolic processes, leading to ATP depletion.[3][4]
-
Mitochondrial Dysfunction: NAMPT inhibition can lead to depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway.[2]
-
Oxidative Stress: Depletion of NAD(P)+ can compromise cellular antioxidant defense systems, resulting in the accumulation of reactive oxygen species (ROS).[2][6]
-
Activation of Apoptotic Pathways: The culmination of these cellular stresses leads to the activation of both intrinsic and extrinsic apoptotic pathways, ultimately resulting in programmed cell death.[6]
Below is a diagram illustrating the general signaling pathway of apoptosis induction by NAMPT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Animal Models in NAMPT Inhibitor-Linker 1 ADC Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, essential for cellular metabolism and energy production.[1] Its overexpression in various cancers makes it an attractive target for therapeutic intervention.[1][2] Antibody-drug conjugates (ADCs) that utilize NAMPT inhibitors as payloads offer a promising strategy for targeted cancer therapy, aiming to deliver the cytotoxic agent directly to tumor cells while minimizing systemic toxicity.[3][4][5] Preclinical evaluation of these novel ADCs in relevant animal models is a crucial step in their development pipeline.[6][7]
These application notes provide detailed protocols for utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models for the in vivo testing of NAMPT inhibitor-linker 1 ADCs.
Signaling Pathway and Mechanism of Action
NAMPT plays a central role in the NAD+ salvage pathway, which is vital for maintaining intracellular NAD+ levels. NAD+ is a crucial cofactor for numerous cellular processes, including redox reactions in energy metabolism and as a substrate for enzymes like PARPs and sirtuins, which are involved in DNA repair and transcriptional regulation.[1][8][9] Inhibition of NAMPT leads to NAD+ depletion, disrupting cellular metabolism and ultimately triggering cell death.[2][9] By conjugating a NAMPT inhibitor to an antibody that targets a tumor-specific antigen, the ADC can selectively deliver the payload to cancer cells, leading to localized NAD+ depletion and tumor cell killing.[3][10]
Caption: NAMPT signaling pathway and ADC mechanism of action.
Animal Models for In Vivo Testing
The choice of animal model is critical for the preclinical evaluation of ADCs. Immunocompromised mice are commonly used to host human-derived tumors.
-
Cell Line-Derived Xenograft (CDX) Models: These models are established by subcutaneously injecting cultured human cancer cells into immunocompromised mice. They are widely used for initial efficacy screening due to their reproducibility and relatively low cost.
-
Patient-Derived Xenograft (PDX) Models: PDX models are generated by directly implanting fresh tumor tissue from a patient into an immunocompromised mouse.[11][12] These models are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original human tumor.[13][14]
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
Materials:
-
Human cancer cell line of interest (logarithmic growth phase)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, recommended for some cell lines)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Sterile syringes and needles (23-25 gauge)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Electric shaver or clippers
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions until it reaches 80-90% confluency.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Wash the cells twice with sterile PBS or HBSS by centrifugation.
-
Resuspend the cell pellet in a known volume of cold PBS or HBSS (and Matrigel, if used, at a 1:1 ratio) to achieve the desired final concentration (typically 1-5 x 10⁷ cells/mL). Keep the cell suspension on ice.[15]
-
-
Animal Preparation and Cell Implantation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the hair from the injection site (typically the right flank).
-
Disinfect the shaved area with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the cell suspension.[15][16]
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
Monitor the mice for recovery from anesthesia.
-
Patient-Derived Xenograft (PDX) Model Establishment
Materials:
-
Fresh human tumor tissue obtained from surgery or biopsy
-
Sterile transport medium (e.g., RPMI with antibiotics) on ice
-
Immunocompromised mice (NSG mice are often preferred for their high engraftment rates)[11]
-
Surgical instruments (scalpels, forceps)
-
Anesthetic, shaver/clippers, and disinfectant as for CDX models
Procedure:
-
Tumor Tissue Processing:
-
Transport the fresh tumor tissue to the laboratory in sterile, cold transport medium as quickly as possible.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS containing antibiotics.
-
Remove any necrotic or non-tumor tissue.
-
Cut the tumor into small fragments (approximately 2-4 mm³).[13]
-
-
Implantation:
-
Anesthetize the mouse and prepare the implantation site as described for the CDX model.
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Place a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mouse for recovery.
-
ADC Administration and Dosing
Procedure:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
The this compound ADC is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[17][18]
-
The dosing schedule can vary, for example, a single dose, or multiple doses administered on a schedule such as once weekly (Q7D) or twice weekly.[17][19]
-
The control groups should include a vehicle control and may also include a non-binding isotype control ADC to assess non-specific toxicity.
Tumor Volume Measurement and Animal Monitoring
Procedure:
-
Measure the tumor dimensions using digital calipers 2-3 times per week.[20]
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[21][22]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.[23][24]
-
Euthanize animals when tumors reach the predetermined endpoint size as per institutional guidelines, or if they show signs of significant morbidity.[25][26]
Experimental Workflow
Caption: In vivo efficacy study workflow.
Data Presentation: In Vivo Efficacy of NAMPT Inhibitor ADCs
The following tables summarize representative quantitative data from preclinical studies of NAMPT inhibitor ADCs in various xenograft models.
Table 1: Efficacy of a B7H3-Targeted NAMPTi-ADC in a THP-1 AML Xenograft Model [17]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | T/C Ratio* | p-value vs. Vehicle | Outcome |
| Vehicle | - | - | - | - | Progressive tumor growth |
| B7H3-EC3 (DAR 7.8) | 5 | i.v., Q7Dx3 | 0.00 | < 0.001 | 6/7 Complete Responses, 1/7 Partial Response |
*T/C Ratio: Treatment/Control ratio of tumor volumes.
Table 2: Efficacy of C4.4a- and HER2-Targeted NAMPTi-ADCs in an MDA-MB-453 Breast Cancer Xenograft Model [17]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | T/C Ratio* | p-value vs. Vehicle | Outcome |
| Vehicle | - | - | - | - | Progressive tumor growth |
| C4.4a-EC4 | 10 | i.v., Q7Dx7 | 0.39 | < 0.001 | 3/8 Partial Responses, 5/8 Stable Disease |
| HER2-EC4 | 10 | i.v., Q7Dx7 | 0.13 | < 0.001 | 7/7 Partial Responses |
*T/C Ratio: Treatment/Control ratio of tumor volumes.
Table 3: Efficacy of an Anti-c-Kit NAMPTi-ADC in a GIST-T1 Xenograft Model [3]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| Vehicle | - | - | Progressive tumor growth |
| Anti-c-Kit ADC-3 | 20 | Single Dose | Tumor Stasis |
| Anti-c-Kit ADC-4 | 20 | Single Dose | Tumor Stasis |
| Isotype Control ADC | 20 | Single Dose | Progressive tumor growth |
Ethical Considerations
All animal experiments must be conducted in strict accordance with institutional and national guidelines for the humane care and use of laboratory animals.[23][26][27] Protocols should be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Key principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies involving animals.[23] Humane endpoints must be clearly defined to minimize animal suffering.[24][25]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Updated Functional Roles of NAMPT in Carcinogenesis and Therapeutic Niches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 8. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. xenograft.org [xenograft.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. yeasenbio.com [yeasenbio.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ichor.bio [ichor.bio]
- 19. researchgate.net [researchgate.net]
- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 21. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 22. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 26. rug.nl [rug.nl]
- 27. cancerresearchuk.org [cancerresearchuk.org]
Application Notes and Protocols for the Pharmacokinetic Analysis of NAMPT Inhibitor-Linker 1 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, essential for cellular metabolism and energy production.[1][2] Due to the high metabolic demand of cancer cells, they are particularly vulnerable to the inhibition of NAMPT, making it an attractive target for cancer therapy.[2][3] However, systemic administration of small-molecule NAMPT inhibitors has been associated with dose-limiting toxicities.[4]
Antibody-drug conjugates (ADCs) offer a promising strategy to enhance the therapeutic window of potent cytotoxic agents by targeting them directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[5][6] This document provides detailed application notes and protocols for the pharmacokinetic (PK) analysis of ADCs utilizing a NAMPT inhibitor payload conjugated via "Linker 1," a representative enzyme-cleavable linker. These protocols are designed to guide researchers in the preclinical evaluation of NAMPT inhibitor-linker 1 ADCs, from in vitro stability assessments to in vivo efficacy and pharmacodynamic studies.
Mechanism of Action
This compound ADCs exert their anti-tumor activity through a multi-step process. The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized.[4] Once inside the cell, the linker is cleaved by intracellular enzymes, releasing the NAMPT inhibitor payload. The payload then inhibits NAMPT, leading to the depletion of the cell's NAD+ pools.[4][7] This disruption of cellular metabolism ultimately results in cell death.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various NAMPT inhibitor ADCs. This data is essential for comparing the performance and characteristics of different ADC constructs.
Table 1: In Vitro Cytotoxicity of NAMPTi-ADCs
| ADC Construct | Target Antigen | Cell Line | IC50 (pM) | Reference |
| B7H3-EC2 | B7H3 | THP-1 | 6.9 | [8][9] |
| HER2-EC5 | HER2 | MDA-MB-453 | 43 | [9] |
| ADC-3 | c-Kit | GIST-T1 | <3 | [10] |
| ADC-3 | c-Kit | NCI-H526 | 9 | [10] |
Table 2: In Vivo Antitumor Efficacy of NAMPTi-ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dosing Schedule | T/C Ratio* | Outcome | Reference |
| B7H3-EC3 (DAR 7.8) | THP-1 (AML) | 5 mg/kg, i.v., Q7Dx3 | 0.00 | 6/7 Complete Responses, 1/7 Partial Response | [8] |
| HER2-EC4 | MDA-MB-453 (Breast) | 10 mg/kg, i.v., Q7Dx7 | 0.13 | 7/7 Partial Responses | [8] |
| C4.4a-EC4 | MDA-MB-453 (Breast) | 10 mg/kg, i.v., Q7Dx7 | 0.39 | 3/8 Partial Responses, 5/8 Stable Disease | [8] |
| ADC-3 | GIST-T1 | 20 mg/kg, i.v. for 28 days | N/A | Tumor stasis | [10] |
*T/C Ratio: Treatment/Control ratio, a measure of tumor growth inhibition.
Table 3: Pharmacokinetic Parameters of a Non-binding NAMPTi-ADC in Rats
| Linker Type | DAR | Terminal Half-life (days) | Reference |
| Linker 8 (mdpr maleimide) | 8 | 5-8 | [11] |
| Linker 8 (mdpr maleimide) | 10 | 2.5 | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by NAMPT inhibition and the general workflows for the experimental protocols described in this document.
References
- 1. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NAMPT Inhibitor-Linker 1 Experiments
Welcome to the technical support center for NAMPT inhibitor-linker 1. This resource is designed to assist researchers, scientists, and drug development professionals in navigating experiments with this novel antibody-drug conjugate (ADC) payload. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound ADCs.
In Vitro Assay Issues
Question: Why am I seeing low potency (high IC50 value) in my cytotoxicity assay?
Answer: Several factors could contribute to unexpectedly low potency in your in vitro cytotoxicity assays. Consider the following potential causes and troubleshooting steps:
-
Target Antigen Expression: Confirm the expression level of the target antigen on your cell line. Low antigen expression will lead to reduced ADC internalization and subsequent efficacy.
-
Solution: Use a cell line with confirmed high expression of the target antigen. You can verify expression levels using flow cytometry or western blotting.
-
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can affect the results of your assay.
-
Solution: Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in the logarithmic growth phase during treatment.
-
-
Assay Duration: The cytotoxic effect of NAMPT inhibitors is dependent on NAD+ depletion, which can take time.
-
Solution: Extend the incubation time of your cytotoxicity assay (e.g., 96 or 144 hours) to allow for sufficient NAD+ depletion and induction of cell death.[1]
-
-
Payload Resistance: The cell line may have intrinsic resistance to the NAMPT inhibitor payload.
-
Solution: Test the free NAMPT inhibitor payload on your cell line to determine its intrinsic sensitivity. Consider using a cell line known to be sensitive to NAMPT inhibition.
-
-
Linker Cleavage: If you are using a cleavable linker, inefficient cleavage within the cell will prevent the release of the active payload.
-
Solution: Ensure your in vitro model system has the necessary enzymes for linker cleavage (e.g., cathepsin B for Val-Ala linkers).[2]
-
Question: I am observing high background cytotoxicity with my isotype control ADC. What could be the cause?
Answer: High background cytotoxicity from an isotype control ADC suggests off-target effects that are not mediated by the specific antibody. Potential causes include:
-
Linker-Payload Instability: The linker may be unstable in the cell culture medium, leading to premature release of the cytotoxic payload.
-
Hydrophobicity of the ADC: Highly hydrophobic ADCs can lead to aggregation and non-specific uptake by cells.[6]
-
Solution: Characterize your ADC for aggregation using size exclusion chromatography. If aggregation is high, consider optimizing the conjugation process or using hydrophilic linkers.[7]
-
-
"Bystander Effect": If the linker is cleaved extracellularly, the released payload can affect neighboring, antigen-negative cells.
-
Solution: While sometimes a desired trait, an excessive bystander effect can obscure targeted cytotoxicity. Evaluate the bystander effect using co-culture experiments with antigen-positive and antigen-negative cells.
-
In Vivo Study Challenges
Question: My this compound ADC is showing poor efficacy in my xenograft model, despite good in vitro potency. What should I investigate?
Answer: A discrepancy between in vitro and in vivo results is a common challenge in ADC development. Here are some factors to consider:
-
Pharmacokinetics (PK) and Stability: The ADC may have poor stability or rapid clearance in vivo, preventing it from reaching the tumor at a sufficient concentration.[8]
-
Tumor Penetration: The large size of ADCs can limit their ability to penetrate solid tumors effectively.
-
Solution: Analyze tumor tissue for ADC localization and payload concentration. Consider using smaller antibody fragments or strategies to enhance tumor penetration.
-
-
Drug-to-Antibody Ratio (DAR): An inappropriate DAR can negatively impact the ADC's properties. A low DAR may not deliver enough payload, while a high DAR can lead to aggregation and rapid clearance.[6]
-
Solution: Characterize the DAR of your ADC batch. You may need to optimize the conjugation chemistry to achieve a more favorable and homogeneous DAR.
-
-
NAPRT1 Expression in the Tumor: Some tumors can bypass NAMPT inhibition by using the Preiss-Handler pathway to synthesize NAD+ from nicotinic acid (NA). The key enzyme in this pathway is nicotinic acid phosphoribosyltransferase 1 (NAPRT1).[9][10]
Question: I am observing significant toxicity (e.g., weight loss, thrombocytopenia) in my animal studies. How can I mitigate this?
Answer: Toxicity is a major concern with potent payloads like NAMPT inhibitors. Here are some strategies to address this:
-
Optimize Dosing Regimen: The dose and schedule of administration can significantly impact toxicity.
-
Solution: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Consider less frequent dosing schedules to allow for recovery between treatments.[11]
-
-
Linker Stability: Premature release of the payload in circulation is a primary cause of off-target toxicity.[6][7]
-
Solution: As mentioned previously, assess the plasma stability of your ADC. If the linker is too labile, a more stable linker chemistry is recommended.
-
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed on normal tissues, leading to ADC-mediated damage.
-
Solution: Evaluate the expression profile of your target antigen in normal tissues of the animal model. If on-target toxicity is a concern, you may need to select a different target antigen with a more tumor-specific expression pattern.[12]
-
-
Co-administration with Nicotinic Acid (NA): For NAMPT inhibitors, co-administration of NA can rescue normal cells (which can utilize the NAPRT1 pathway) from NAD+ depletion.[10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a this compound ADC?
A1: A this compound ADC works by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized by the cell. Inside the cell, the linker is cleaved (if it is a cleavable linker), releasing the NAMPT inhibitor payload. The NAMPT inhibitor then blocks the function of the NAMPT enzyme, which is critical for the NAD+ salvage pathway.[1][2] This leads to a depletion of intracellular NAD+, disrupting cellular metabolism and energy production, and ultimately causing cancer cell death.[1][2]
Q2: What is the significance of the linker in a this compound ADC?
A2: The linker is a crucial component that connects the antibody to the NAMPT inhibitor payload. Its properties significantly influence the ADC's stability, efficacy, and safety.[4] An ideal linker should be stable in the bloodstream to prevent premature release of the toxic payload, but efficiently cleaved once inside the target cancer cell to release the active drug.[2][4] The choice of linker (e.g., cleavable vs. non-cleavable) can also influence the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.
Q3: How do I select an appropriate cell line for my in vitro experiments?
A3: The ideal cell line for your experiments should have high and consistent expression of the target antigen for your ADC. It is also beneficial to choose a cell line that is known to be sensitive to NAMPT inhibition. You can screen a panel of cell lines for both target antigen expression (via flow cytometry or western blot) and sensitivity to the free NAMPT inhibitor payload before starting your ADC experiments.
Q4: What are the key readouts to measure the effectiveness of a NAMPT inhibitor ADC?
A4: In vitro, key readouts include cell viability (to determine IC50 values), apoptosis induction (e.g., using caspase assays or annexin (B1180172) V staining), and target engagement, which can be assessed by measuring intracellular NAD+ levels.[13][14] In vivo, the primary readouts are tumor growth inhibition and overall survival in xenograft or patient-derived xenograft (PDX) models.[2][11] It is also important to monitor animal body weight and other signs of toxicity.[11]
Data Presentation
Table 1: In Vitro Cytotoxicity of a this compound ADC
| Cell Line | Target Antigen | IC50 (pM) |
| THP-1 | B7H3 | 6.9 |
| MDA-MB-453 | HER2 | Not specified, potent |
| A549-C4.4a | C4.4a | Not specified, potent |
Data synthesized from a study on a novel class of NAMPT inhibitor-based ADCs, with one effector chemistry showing an IC50 of 6.9 pM in THP-1 cells.[15]
Table 2: In Vivo Efficacy of a B7H3-Targeted NAMPTi-ADC in a THP-1 Xenograft Model
| Treatment Group | Dose and Schedule | T/C Ratio | Outcome |
| B7H3-EC3 (DAR 7.8) | 5 mg/kg, i.v., Q7Dx3 | 0.00 (p < 0.001 vs vehicle) | 6/7 complete responses, 1/7 partial response |
T/C Ratio: Treatment/Control ratio of tumor volumes. Data from a study demonstrating potent in vivo antitumor efficacy.[2]
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound ADC
-
Isotype control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear bottom white plates
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete cell culture medium.
-
Remove the medium from the cells and add the diluted ADCs. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubate the plate for 96-144 hours at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Tumor cells (antigen-positive)
-
This compound ADC
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for animal weight
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomize mice into treatment and control groups.
-
Administer the this compound ADC and vehicle control via the desired route (e.g., intravenous injection).
-
Measure tumor volume and animal body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment and monitoring for the duration of the study.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Plot tumor growth curves and analyze for statistical significance between treatment and control groups.
3. Intracellular NAD+ Measurement Assay
Objective: To confirm target engagement by measuring the depletion of intracellular NAD+ levels following ADC treatment.
Materials:
-
Target antigen-positive cancer cell lines
-
This compound ADC
-
Isotype control ADC
-
NAD/NADH assay kit (e.g., NAD/NADH-Glo™ Assay)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the this compound ADC and isotype control ADC at various concentrations and for different time points (e.g., 24, 48, 72 hours).
-
Lyse the cells according to the assay kit protocol.
-
Perform the NAD+ measurement following the manufacturer's instructions, which typically involves an enzymatic cycling reaction that generates a detectable signal (luminescence or fluorescence).
-
Measure the signal using a plate reader.
-
Normalize the NAD+ levels to the total protein concentration in each well, determined from a parallel plate using a BCA or similar protein assay.
-
Analyze the data to determine the extent of NAD+ depletion caused by the ADC treatment.
Mandatory Visualizations
Caption: Signaling pathway of NAMPT and its inhibition by an ADC-delivered payload.
Caption: A typical experimental workflow for evaluating a this compound ADC.
Caption: A logical diagram for troubleshooting poor in vivo efficacy of a NAMPT inhibitor ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 8. A Novel NAMPT Inhibitor-Based Antibody-Drug Conjugate Payload Class for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: NAMPT Inhibitor-Linker 1
Welcome to the technical support center for NAMPT Inhibitor-Linker 1. This guide provides troubleshooting advice and answers to frequently asked questions regarding the in vitro use of this product, particularly concerning observations of low efficacy.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low efficacy (high IC50 values) with this compound in my cell viability assays?
A1: Low in vitro efficacy of an antibody-drug conjugate (ADC) like this compound can stem from multiple factors related to the experimental setup, the cell model, or the compound's mechanism of action. We recommend a systematic evaluation of the following possibilities:
-
Target Antigen Expression: The efficacy of this ADC is dependent on the expression of its specific cell surface target. Low or absent target expression on your cell line will lead to poor binding and minimal drug delivery.
-
Cellular Uptake and Internalization: The ADC must be internalized by the cell for the linker to be cleaved and the NAMPT inhibitor payload to be released. Inefficient internalization can significantly reduce efficacy.
-
Linker Cleavage: The linker is designed to be cleaved intracellularly. If the necessary enzymatic machinery is absent or has low activity in your chosen cell line, the active payload will not be released efficiently.[1][2]
-
Cell Line Sensitivity to NAMPT Inhibition: The cytotoxic effect depends on the cell's reliance on the NAMPT-mediated NAD+ salvage pathway.[3][4][5] Cells may have alternative NAD+ biosynthesis pathways (e.g., via NAPRT or QPRT) that make them inherently resistant to NAMPT inhibitors.[3][6][7]
-
Assay Conditions: Suboptimal assay parameters, such as incubation time, cell seeding density, or components in the culture medium, can significantly impact the apparent activity of the compound.
Please refer to the troubleshooting guide below for a step-by-step approach to diagnosing the issue.
Q2: How can I determine if my cell line is a suitable model for this ADC?
A2: A suitable cell model should express the target antigen at sufficient levels and be sensitive to NAMPT inhibition.
-
Confirm Target Expression: We strongly recommend quantifying the cell surface antigen expression via flow cytometry. Compare the expression level to a known positive control cell line if available.
-
Assess Intrinsic Sensitivity: Test the sensitivity of your cell line to the "free" NAMPT inhibitor payload (available separately as a control compound). If the cells are not sensitive to the free payload, they will not be sensitive to the ADC. A comparison of IC50 values is illustrative (see Table 1).
Q3: Could my cell culture medium affect the experimental outcome?
A3: Yes. The presence of NAD+ precursors like nicotinamide (B372718) (NAM) or nicotinic acid (NA) in the culture medium can potentially rescue cells from NAMPT inhibition.[8][9] Standard media formulations may contain levels of these precursors that interfere with the assay. Furthermore, high concentrations of serum (e.g., FBS) can lead to non-specific binding of the ADC, reducing its effective concentration available to the cells.[10] Consider testing the compound in a medium with reduced serum if feasible for your cell line.[10]
Troubleshooting Guide: Low In Vitro Efficacy
If you are observing higher-than-expected IC50 values, follow this workflow to identify the potential cause.
Step 1: Verify Cell Line Characteristics
-
Action: Confirm the expression of the target antigen on your cell line using flow cytometry.
-
Action: Test the cytotoxicity of the free NAMPT inhibitor payload to determine the cell line's intrinsic sensitivity to the payload's mechanism of action.
Table 1: Example IC50 Data for ADC vs. Free Payload
| Compound | Cell Line A (High Target Expression) | Cell Line B (Low Target Expression) |
| This compound | 15 nM | > 1000 nM |
| Free NAMPT Inhibitor Payload | 5 nM | 8 nM |
This table illustrates that Cell Line B, despite being sensitive to the free drug, is resistant to the ADC due to low target expression.
Step 2: Optimize Assay Protocol
-
Problem: Insufficient incubation time for ADC processing (binding, internalization, payload release, and NAD+ depletion).
-
Solution: NAMPT inhibition leads to a gradual depletion of the cellular NAD+ pool, and the subsequent cell death can be slow.[11][12] We recommend an incubation period of at least 72 to 120 hours. Refer to the detailed protocol below.
Table 2: Recommended Assay Parameters
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 1,000 - 5,000 cells/well | Ensures cells are in logarithmic growth phase and prevents confluence. |
| Incubation Time | 72 - 120 hours | Allows sufficient time for ADC internalization, payload release, and NAD+ depletion-induced cytotoxicity. |
| Serum Concentration | ≤10% FBS | Minimizes potential for non-specific protein binding.[10] |
| QC Plate | Include untreated and vehicle-treated wells | Essential for data normalization and assessing solvent effects. |
Step 3: Investigate Cellular Processing of the ADC
-
Problem: The ADC may bind to the cell surface but is not efficiently internalized or processed.
-
Action: Perform an antibody internalization assay. This can be done using a fluorescently labeled version of the antibody component of the ADC and monitoring its localization via confocal microscopy or flow cytometry over time.
-
Action: Investigate linker stability and cleavage.[1][2][] This is an advanced step that may involve lysosomal isolation and subsequent analysis by LC-MS to detect the released payload.[14]
Step 4: Assess Potential Resistance Mechanisms
-
Problem: The cell line may have intrinsic or acquired resistance to NAMPT inhibition.[3][4]
-
Mechanism: Upregulation of alternative NAD+ synthesis pathways is a common resistance mechanism.[5][6] For example, cells overexpressing nicotinate (B505614) phosphoribosyltransferase (NAPRT) can use nicotinic acid (NA) to bypass NAMPT.[3]
-
Action: If resistance is suspected, perform qPCR or Western blot to assess the expression levels of key enzymes in alternative NAD+ pathways, such as NAPRT and QPRT.
Visual Guides and Diagrams
Caption: Hypothesized Mechanism of Action for this compound.
Caption: Troubleshooting Workflow for Low ADC Efficacy.
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000 cells/well in 90 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10X serial dilution of this compound and relevant controls (e.g., free payload, vehicle) in the appropriate assay medium.
-
Dosing: Add 10 µL of the 10X compound solution to the corresponding wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (or similar viability reagent) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC50 value using a suitable software package.
Protocol 2: Target Antigen Expression (Flow Cytometry)
-
Cell Preparation: Harvest approximately 0.5 x 10^6 cells per sample. Wash the cells once with ice-cold FACS buffer (e.g., PBS + 2% FBS).
-
Primary Antibody Incubation: Resuspend the cell pellet in 100 µL of FACS buffer containing the primary antibody (the antibody component of the ADC or a commercially available equivalent) at its optimal concentration. Incubate for 30 minutes on ice. Include an isotype control.
-
Washing: Wash the cells twice with 1 mL of ice-cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-human IgG). Incubate for 30 minutes on ice in the dark.
-
Final Wash: Wash the cells twice with FACS buffer as described in step 3.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the shift in fluorescence intensity compared to the isotype control to determine the level of target expression.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. abzena.com [abzena.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: NAMPT Inhibitor-Linker 1 ADC Aggregation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the research and development of NAMPT (Nicotinamide phosphoribosyltransferase) inhibitor-based Antibody-Drug Conjugates (ADCs), with a focus on a hypothetical "Linker 1," representing a common hydrophobic linker chemistry.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical issue for our NAMPT inhibitor-linker 1 ADC?
A1: Antibody-Drug Conjugate (ADC) aggregation is the self-association of individual ADC molecules into higher-order species, such as dimers, trimers, and larger insoluble particles.[1] This is a significant concern for your this compound ADC because:
-
Reduced Efficacy: Aggregates can exhibit diminished ability to bind to the target antigen on cancer cells, thereby reducing the therapeutic efficacy of the ADC.
-
Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients.[2]
-
Altered Pharmacokinetics: Aggregation can lead to rapid clearance of the ADC from circulation, preventing it from reaching the tumor site.[3]
-
Off-Target Toxicity: Aggregates may be taken up non-specifically by cells, such as those in the liver and kidneys, leading to toxicity.[1]
-
Manufacturing and Stability Challenges: Aggregation can lead to product loss during purification and compromises the long-term stability and shelf-life of the ADC.[1][2]
Q2: We are observing significant aggregation with our this compound ADC. What are the likely causes?
A2: The aggregation of your this compound ADC is likely multifactorial, stemming from the inherent properties of the ADC components and the experimental conditions:
-
Hydrophobic Payload: NAMPT inhibitors are often hydrophobic molecules. Conjugating them to an antibody increases the overall surface hydrophobicity of the ADC, creating "sticky" patches that promote self-association.[4]
-
Hydrophobic Linker ("Linker 1"): If "Linker 1" is a hydrophobic entity (e.g., a traditional maleimide-based linker), it will further contribute to the ADC's propensity to aggregate. The combination of a hydrophobic payload and a hydrophobic linker is a major driver of aggregation.[3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR, while desirable for delivering more payload, increases the number of hydrophobic molecules on the antibody surface, thereby increasing the likelihood of aggregation.[5]
-
Conjugation Chemistry: The site of conjugation on the antibody can influence aggregation. For instance, conjugation to cysteine residues via reduction of interchain disulfide bonds can sometimes lead to greater instability compared to site-specific conjugation methods.
-
Formulation and Storage Conditions: Suboptimal buffer conditions (pH, ionic strength), temperature fluctuations, freeze-thaw cycles, and exposure to light can all induce or accelerate ADC aggregation.[1]
Q3: How can the choice of linker impact the aggregation of our NAMPT inhibitor ADC?
A3: The linker chemistry is a critical determinant of ADC stability and aggregation.[6]
-
Hydrophobic vs. Hydrophilic Linkers: As mentioned, a hydrophobic linker will exacerbate aggregation. Conversely, incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) moieties, can create a "hydration shell" around the ADC, masking hydrophobic regions and reducing the tendency to aggregate.[1][7]
-
Cleavable vs. Non-Cleavable Linkers: The type of linker can also play a role. For instance, some studies have shown that certain enzymatically cleavable linkers, like a valine-citrulline PAB linker, can be hydrophobic and contribute to aggregation.[8][9] The design of the entire linker-payload system is crucial.
Troubleshooting Guides
Issue 1: Immediate Precipitation or High Aggregation Post-Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| High DAR and Hydrophobicity | 1. Reduce the molar excess of the this compound reagent during the conjugation reaction. 2. Optimize the reaction time and temperature to control the extent of conjugation. | A lower DAR will decrease the overall hydrophobicity of the ADC, reducing the driving force for aggregation. |
| Suboptimal Buffer Conditions | 1. Screen different buffer systems for the conjugation reaction (e.g., histidine, citrate) and optimize the pH. 2. Include stabilizing excipients such as arginine or sucrose (B13894) in the reaction buffer. | The buffer composition can significantly impact protein stability and solubility. |
| Solvent-Induced Aggregation | 1. Minimize the amount of organic co-solvent used to dissolve the hydrophobic this compound. 2. Add the co-solvent slowly to the antibody solution with gentle mixing. | Organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation. |
Issue 2: Gradual Aggregation During Storage
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Formulation | 1. Perform a formulation screening study to identify optimal buffer pH, ionic strength, and excipients (e.g., polysorbates, sugars, amino acids). | A well-designed formulation is critical for maintaining the stability of the ADC over time. |
| Inappropriate Storage Temperature | 1. Store the ADC at the recommended temperature (typically 2-8°C). 2. Avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant and flash-freeze in single-use aliquots. | Temperature fluctuations can induce conformational changes in the antibody, leading to aggregation. |
| Container Interactions | 1. Evaluate different storage vials (e.g., glass vs. specific polymers) to minimize surface adsorption and denaturation. | The interaction of the ADC with the container surface can sometimes trigger aggregation. |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to ADC aggregation.
Table 1: Impact of DAR on Aggregation of a Hypothetical NAMPTi-ADC
| Drug-to-Antibody Ratio (DAR) | % Aggregate (by SEC) |
| 2 | 5% |
| 4 | 15% |
| 8 | 40% |
Table 2: Effect of Formulation on ADC Stability (Storage at 4°C for 4 weeks)
| Formulation Buffer | % Increase in Aggregates |
| Phosphate Buffered Saline (PBS), pH 7.4 | 12% |
| 20 mM Histidine, 150 mM NaCl, pH 6.0 | 5% |
| 20 mM Histidine, 150 mM NaCl, 5% Sucrose, 0.02% Polysorbate 20, pH 6.0 | <1% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol outlines the standard method for quantifying ADC aggregates.
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8). Ensure a stable baseline before sample injection.
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL). If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Chromatographic Run: Inject a defined volume of the sample (e.g., 20 µL). Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments. Calculate the percentage of aggregates relative to the total peak area.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
DLS is a useful orthogonal technique to detect the presence of aggregates.
-
Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 90°).
-
Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL. Centrifuge the sample to remove any large, extraneous particles.
-
Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI). An increase in the average particle size or PDI can indicate aggregation.
Visualizations
Caption: Mechanism of action of a NAMPT inhibitor leading to cancer cell death.
Caption: Workflow for producing and analyzing a NAMPT inhibitor ADC for aggregation.
Caption: Key factors influencing the aggregation of a NAMPT inhibitor ADC.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purepeg.com [purepeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of NAMPT Inhibitor-Linker 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with NAMPT inhibitor-linker 1. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound has precipitated out of solution. What are the common causes and how can I resolve this?
A1: Precipitation of this compound is a common issue, often stemming from its inherent hydrophobicity. NAMPT inhibitors, as a class of molecules, are known to have scarce aqueous solubility. The issue can be exacerbated by the properties of the linker and the overall construct of the antibody-drug conjugate (ADC).
Troubleshooting Steps:
-
Review Your Solvent System: Standard aqueous buffers may not be sufficient. Consider the use of co-solvents.
-
Adjust the pH: The solubility of molecules with ionizable groups can be highly pH-dependent.
-
Assess for Aggregation: The problem may be aggregation rather than simple precipitation.[][2]
-
Control Temperature: Ensure your storage and experimental conditions are at the recommended temperature.
Q2: What formulation strategies can I employ to improve the solubility of my this compound?
A2: Several formulation strategies can enhance the solubility of poorly soluble compounds like this compound. The choice of strategy will depend on the specific experimental context and downstream applications.
-
Co-solvents: The addition of organic co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly increase solubility. It is crucial to determine the tolerance of your biological system to these solvents.
-
pH Adjustment: Systematically titrating the pH of your buffer can help identify a range where the compound is most soluble.
-
Use of Excipients: Surfactants (e.g., polysorbate 20 or 80) and cyclodextrins can be used to encapsulate the hydrophobic molecule and improve its aqueous solubility.[3][4]
-
Lipid-Based Formulations: For in vivo preclinical studies, lipid-based drug delivery systems can enhance the solubility and absorption of lipophilic drugs.[3]
Below is a table summarizing common formulation adjustments for improving solubility.
| Formulation Strategy | Example Agents | Concentration Range (Typical) | Considerations |
| Co-solvents | DMSO, Ethanol, PEG 300/400 | 1-10% (v/v) | Check for compatibility with cell-based assays and in vivo models. |
| pH Adjustment | Phosphate, Citrate, Tris buffers | pH 3.0 - 9.0 | Determine the pKa of the molecule; assess stability at different pH values. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% (w/v) | Can affect cell membranes; potential for micelle formation. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1 - 5% (w/v) | Can potentially extract cholesterol from cell membranes. |
Q3: How can the linker itself be modified to improve the solubility of the NAMPT inhibitor conjugate?
A3: The linker plays a critical role in the overall physicochemical properties of an ADC.[5] Strategies to improve solubility through linker modification include:
-
Incorporation of Hydrophilic Moieties: Using linkers that contain hydrophilic segments, such as polyethylene glycol (PEG), can decrease the overall hydrophobicity of the conjugate and reduce aggregation.[][]
-
Use of Hydrophilic Spacers: Introducing hydrophilic spacer elements, like polar amino acid fragments, between the linker and the payload can also enhance solubility and plasma stability.[]
-
Payload Masking: Some advanced linkers are designed to mask the hydrophobicity of the payload, improving pharmacokinetic properties.[5]
Q4: What analytical techniques are recommended for quantifying the solubility and characterizing my this compound?
A4: A suite of analytical methods is necessary to properly characterize the solubility and other physicochemical properties of your this compound, especially when it is part of a larger ADC.
| Analytical Technique | Purpose | Key Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Quantify soluble material and detect impurities. | Purity, concentration of soluble fraction.[7] |
| UV/Vis Spectroscopy | Determine the concentration of the soluble compound. | Concentration based on absorbance.[8] |
| Dynamic Light Scattering (DLS) | Assess aggregation and particle size distribution. | Presence of aggregates, hydrodynamic radius.[7] |
| Size-Exclusion Chromatography (SEC) | Separate aggregates from the monomeric form. | Quantification of high molecular weight species.[2] |
| Mass Spectrometry (MS) | Confirm molecular weight and structural integrity. | Molecular weight of the conjugate.[7] |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment using HPLC
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 5 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Add 2 µL of each DMSO concentration to 98 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 2%.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Sample Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the concentration of the soluble compound in the supernatant by a validated HPLC method.
-
Data Analysis: Plot the measured concentration against the nominal concentration. The point at which the measured concentration plateaus indicates the kinetic solubility limit.
Visual Diagrams
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing solubility.
References
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 7. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NAMPT Inhibitor-Linker 1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of NAMPT inhibitor-linker 1 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a conjugate molecule composed of a potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor connected to a chemical linker.[1][] Its primary use is as a payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[3] In an ADC, the linker attaches the NAMPT inhibitor to a monoclonal antibody that targets a specific antigen on tumor cells. This strategy aims to deliver the cytotoxic payload directly to cancer cells, thereby increasing efficacy and reducing systemic toxicity.[4]
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: For optimal stability, stock solutions of this compound should be stored under specific conditions to prevent degradation. Based on available data, the following storage methods are recommended:
-
Long-term storage: -80°C for up to 6 months.
-
Short-term storage: -20°C for up to 1 month. It is also advised to store the solution under a nitrogen atmosphere to minimize oxidative degradation.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to prepare single-use aliquots.
Q3: What solvents are recommended for dissolving and diluting this compound?
A3: While specific solubility data for this compound is not detailed, common practices for similar small molecule inhibitors can be followed. Dimethyl sulfoxide (B87167) (DMSO) is a preferred solvent for creating high-concentration stock solutions due to its high solubilizing capacity for a wide range of organic compounds.[5] For cell-based assays, the final working dilutions are typically prepared in an aqueous buffer like Phosphate-Buffered Saline (PBS) or cell culture medium.[5] It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be non-toxic to the cells.
Q4: What are the potential degradation pathways for this compound in solution?
A4: The stability of this compound can be compromised by several factors. The molecule consists of a NAMPT inhibitor payload and a linker, both of which can be susceptible to degradation. Potential degradation pathways include:
-
Hydrolysis: The linker component, especially if it contains ester or other hydrolytically labile groups, can be cleaved in aqueous solutions. The rate of hydrolysis is often dependent on the pH of the solution.[6]
-
Oxidation: Certain functional groups within the molecule may be sensitive to oxidation, particularly if exposed to air and light. Storing under an inert atmosphere like nitrogen can mitigate this.[1]
-
Solvolysis: Reaction with the solvent itself (e.g., with residual water in an organic solvent) can lead to degradation.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation. It is recommended to handle the compound in amber vials or protect it from light.[5]
Stability Data Summary
The following tables summarize typical stability data for a NAMPT inhibitor-linker conjugate. Note that this data is illustrative and serves as a guideline for experimental design. Actual stability should be determined empirically for your specific experimental conditions.
Table 1: Stability of this compound Stock Solution (10 mM in DMSO) at Various Temperatures
| Storage Temperature | Time Point | Purity (%) by HPLC | Observations |
| -80°C | 1 Month | >99% | No change |
| 3 Months | >99% | No change | |
| 6 Months | 98.5% | Minor degradation peak observed | |
| -20°C | 1 Week | >99% | No change |
| 1 Month | 97.2% | Small degradation peaks visible | |
| 3 Months | 92.0% | Significant degradation | |
| 4°C | 24 Hours | 98.8% | Slight degradation |
| 1 Week | 91.5% | Multiple degradation products | |
| Room Temp (25°C) | 8 Hours | 95.3% | Noticeable degradation |
| 24 Hours | 88.1% | Significant degradation |
Table 2: Impact of pH on the Stability of this compound in Aqueous Buffer (100 µM) at 37°C
| pH | Time Point (Hours) | Remaining Compound (%) | Notes |
| 5.0 | 24 | 90.1% | Potential acid-catalyzed hydrolysis of the linker.[6] |
| 7.4 | 24 | 96.5% | Relatively stable at physiological pH. |
| 8.5 | 24 | 85.3% | Potential base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment using HPLC
This protocol provides a general method for evaluating the long-term stability of this compound in a stock solution.
Objective: To quantify the degradation of this compound in a DMSO stock solution under various storage conditions over time.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials[5]
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)[5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Methodology:
-
Stock Solution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.[5]
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.[5]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into single-use amber vials for each time point and storage condition to prevent contamination and freeze-thaw cycles.[5]
-
Store the aliquots at the designated temperatures (-80°C, -20°C, 4°C, and room temperature).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take one aliquot and dilute it to a working concentration (e.g., 100 µM) with the mobile phase.
-
Analyze via HPLC to determine the initial purity and peak area. This will serve as the 100% reference point.[5]
-
-
Time Point Analysis:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Prepare the sample for HPLC analysis in the same manner as the T=0 sample.
-
-
HPLC Method (Example): [5]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
-
Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Document any changes in the appearance of the solution, such as color change or precipitation.[5]
-
Visual Diagrams
References
Technical Support Center: NAMPT inhibitor-linker 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NAMPT inhibitor-linker 1. Given that "this compound" is a novel experimental agent, this guide draws upon established knowledge of NAMPT inhibitors and general principles of linker chemistry in targeted therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to target Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By inhibiting NAMPT, the compound depletes intracellular NAD+ and ATP levels, leading to metabolic stress and inducing apoptotic cell death in cancer cells highly dependent on this pathway.[1][2][3] The "linker" component suggests it is designed for targeted delivery, potentially as part of an Antibody-Drug Conjugate (ADC) or a PROTAC (Proteolysis Targeting Chimera), to enhance its therapeutic index.
Q2: What are the known on-target and potential off-target toxicities associated with NAMPT inhibitors?
A2: On-target toxicities stem from the essential role of NAD+ in healthy, rapidly dividing cells. Dose-limiting toxicities observed in clinical trials of NAMPT inhibitors include thrombocytopenia, gastrointestinal disturbances, and anemia.[3][4][5] Preclinical studies have also suggested potential for retinal and cardiac toxicity.[5] Off-target effects can arise from the chemical scaffold of the inhibitor itself, independent of NAMPT inhibition, or from premature cleavage of the linker in untargeted tissues.[6][7]
Q3: How can cellular resistance to this compound arise?
A3: Resistance to NAMPT inhibitors can develop through several mechanisms. A primary mechanism is the upregulation of alternative NAD+ synthesis pathways, such as the Preiss-Handler pathway which utilizes nicotinic acid (NA) via the enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT).[6][8] Tumors with low or absent NAPRT expression are typically more sensitive to NAMPT inhibition.[6][9] Other resistance mechanisms include mutations in the NAMPT protein that prevent inhibitor binding and increased expression of drug efflux pumps like ABCB1.[9][10]
Q4: What is the role of the linker in "this compound" and how can it fail?
A4: The linker connects the NAMPT inhibitor (the payload) to a targeting moiety (like an antibody). An ideal linker is stable in circulation but releases the payload under specific conditions within the target cell (e.g., acidic pH or enzymatic cleavage).[7][] Linker failure can lead to off-target toxicity if the payload is released prematurely in healthy tissues.[7] Conversely, if the linker is too stable and does not release the payload efficiently within the target cell, the therapeutic efficacy will be reduced. The linker's chemical properties, such as its flexibility and length, can also impact the overall binding affinity and efficacy of the conjugate.[12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High cytotoxicity in non-target control cells | 1. Off-target toxicity of the inhibitor scaffold.[6] 2. Premature cleavage of the linker leading to non-specific payload release.[7][] 3. Control cells may have low expression of alternative NAD+ synthesis enzymes like NAPRT.[6] | 1. Test a structurally unrelated NAMPT inhibitor to see if the effect is class-specific.[14] 2. Analyze the stability of the inhibitor-linker conjugate in culture medium over time. 3. Measure NAPRT expression levels in your control and target cell lines. |
| Lack of efficacy in target cells | 1. High expression of NAPRT, allowing cells to bypass NAMPT inhibition.[9] 2. Poor cell permeability of the conjugate.[14] 3. Inefficient cleavage of the linker inside the target cell. 4. Upregulation of drug efflux pumps.[9] | 1. Assess NAPRT expression in target cells. Consider co-treatment with a NAPRT inhibitor.[5] 2. Perform cellular uptake assays to measure intracellular concentration of the compound. 3. Verify the presence of the necessary enzymes or conditions for linker cleavage in the target cells. 4. Test for overexpression of known drug resistance transporters like ABCB1. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions affecting NAD+ metabolism. 2. Degradation of the compound in solution. 3. Differences in cell passage number affecting cellular phenotype. | 1. Standardize cell culture media, serum batches, and incubation times. 2. Prepare fresh solutions of the compound for each experiment. 3. Use cells within a consistent and narrow range of passage numbers. |
| Discrepancy between biochemical and cellular assay results | 1. The compound is a potent enzyme inhibitor but has poor cellular permeability.[14] 2. The compound is rapidly metabolized within the cell.[14] 3. The intracellular concentrations of NAMPT substrates (NAM, PRPP) influence inhibitor efficacy.[14] | 1. Conduct permeability assays (e.g., PAMPA). 2. Analyze compound stability in cell lysates. 3. Measure intracellular NAD+ levels to confirm on-target effect. |
Quantitative Data Summary
The following tables summarize typical potency values for various NAMPT inhibitors, which can serve as a benchmark for evaluating this compound.
Table 1: Biochemical and Cellular Potency of Selected NAMPT Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) - Hematopoietic Malignancies | Cellular IC50 (nM) - Non-Hematopoietic Tumors |
| GNE-617 | 5[15] | - | - |
| GNE-618 | 6[15] | - | - |
| OT-82 | - | 2.89 ± 0.47[1][16] | 13.03 ± 2.94[1][16] |
| GPP78 | 3.0[15] | 3.8 (SH-SY5Y neuroblastoma)[15] | - |
| A4276 | 492[6] | - | - |
| KPT-9274 | ~120 (in Caki-1 cells)[16] | - | 600 (Caki-1), 570 (786-O)[16] |
| CHS-828 | <25[15] | - | - |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%. These values can vary significantly between different cell lines and assay conditions.
Experimental Protocols
Protocol 1: Cellular Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Intracellular NAD+ Measurement
-
Cell Treatment: Plate cells in a 6-well or 12-well plate and treat with this compound at various concentrations and time points.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate buffer for NAD+ extraction (e.g., an acidic extraction buffer).
-
NAD+ Quantification: Use a commercial NAD/NADH quantification kit. These kits typically use an enzymatic cycling reaction that generates a fluorescent or colorimetric product.
-
Protein Normalization: In a parallel plate, determine the total protein concentration in each well using a BCA or similar protein assay to normalize the NAD+ levels.[14]
-
Data Analysis: Calculate the NAD+ concentration based on a standard curve and normalize to the protein concentration for each sample.
Visualizations
Caption: The NAMPT-mediated NAD+ salvage pathway and its inhibition.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. abmole.com [abmole.com]
- 16. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resistance to NAMPT Inhibitors and NAPRT1 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors and the role of nicotinate (B505614) phosphoribosyltransferase (NAPRT1) expression.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to NAMPT inhibitors?
A1: Acquired resistance to NAMPT inhibitors is a significant challenge in their clinical development.[1][2][3] The primary mechanisms include:
-
Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can bypass the NAMPT blockade by upregulating alternative NAD+ production routes. The most prominent is the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a substrate via the enzyme NAPRT1.[2] Upregulation of quinolinate phosphoribosyltransferase (QPRT), a key enzyme in the de novo NAD+ synthesis pathway from tryptophan, has also been observed.[2][4]
-
Mutations in the NAMPT Gene: Point mutations in the NAMPT gene can alter the drug-binding pocket, reducing the inhibitor's affinity for the enzyme while preserving its catalytic activity.[5]
-
Metabolic Reprogramming: Resistant cells can adapt their metabolism to become less reliant on NAD+ or to utilize alternative energy sources.
-
Altered Drug Transport: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can lead to increased efflux of the NAMPT inhibitor from the cell, reducing its intracellular concentration.[2]
Q2: How does NAPRT1 expression influence a cancer cell's sensitivity to NAMPT inhibitors?
A2: NAPRT1 expression is a critical determinant of sensitivity to NAMPT inhibitors.[6][7] Cells with high levels of functional NAPRT1 can utilize nicotinic acid (NA) from the microenvironment to synthesize NAD+ via the Preiss-Handler pathway, thereby circumventing the blockade of the NAMPT-mediated salvage pathway.[8][9] Conversely, cancer cells that lack NAPRT1 expression are highly dependent on the NAMPT pathway for NAD+ production and are therefore more sensitive to NAMPT inhibitors.[6][7]
Q3: What is the most common reason for the loss of NAPRT1 expression in cancer cells?
A3: The most common mechanism for the silencing of NAPRT1 expression in cancer is epigenetic modification, specifically hypermethylation of the NAPRT1 gene promoter.[6][7] This tumor-specific promoter hypermethylation prevents the transcription of the NAPRT1 gene, leading to a deficiency in the NAPRT1 enzyme.[6][7]
Q4: Can the composition of my cell culture medium affect the experimental outcome?
A4: Yes, the presence of NAD+ precursors in the cell culture medium can significantly impact the sensitivity of cells to NAMPT inhibitors. For instance, standard cell culture media may contain nicotinic acid, which can be utilized by NAPRT1-proficient cells to bypass NAMPT inhibition. It is crucial to be aware of the composition of your medium and consider using customized media for specific experimental questions.
Troubleshooting Guides
Issue 1: My NAPRT1-deficient cell line is showing unexpected resistance to a NAMPT inhibitor.
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity | Verify the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification. |
| Compound Inactivity | Confirm the activity and concentration of your NAMPT inhibitor stock. Test a fresh batch of the compound. |
| Upregulation of other compensatory pathways | Investigate the expression of enzymes in the de novo NAD+ synthesis pathway, such as QPRT, via qPCR or Western blot.[2][4] |
| Development of NAMPT mutations | Sequence the NAMPT gene in the resistant population to check for mutations that may affect inhibitor binding.[5] |
| Increased drug efflux | Assess the expression and activity of ABC transporters like ABCB1.[2] |
Issue 2: I am observing high variability in my cell viability assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding density across all wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Incomplete Compound Mixing | Ensure thorough mixing of the NAMPT inhibitor in the medium before adding it to the cells. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Issue 3: My Western blot for NAPRT1 shows no or a very weak signal.
| Possible Cause | Troubleshooting Steps |
| Low NAPRT1 Expression | The cell line may genuinely have very low or no NAPRT1 expression. Confirm with a positive control cell line known to express NAPRT1. |
| Inefficient Protein Extraction | Use a suitable lysis buffer containing protease inhibitors. Ensure complete cell lysis by sonication or other methods. |
| Suboptimal Antibody Performance | Titrate the primary antibody concentration. Ensure the secondary antibody is compatible and used at the correct dilution. Include a positive control for the antibody. |
| Poor Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. |
Data Presentation
Table 1: In Vitro Sensitivity of Cancer Cell Lines to NAMPT Inhibitors Based on NAPRT1 Status
| Cell Line | Cancer Type | NAPRT1 Expression | NAMPT Inhibitor | IC50 (nM) | Reference |
| A549 | Lung Carcinoma | High | FK866 | >1000 | Fictional Data |
| HCT116 | Colon Carcinoma | Low | FK866 | 10 | Fictional Data |
| MDA-MB-231 | Breast Cancer | High | GMX1778 | 500 | Fictional Data |
| SiHa | Cervical Cancer | Low (due to methylation) | GMX1778 | 5 | Fictional Data |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes the determination of cell viability upon treatment with a NAMPT inhibitor using a resazurin-based assay (e.g., CellTiter-Blue®).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
NAMPT inhibitor
-
96-well clear-bottom black microplates
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete medium to the desired concentration.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NAMPT inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours.
-
-
Viability Measurement: [1]
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and reagent only).
-
Normalize the fluorescence readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Western Blot for NAPRT1 Expression
This protocol outlines the detection of NAPRT1 protein levels in cell lysates.
Materials:
-
Cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-NAPRT1)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-NAPRT1 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 3: Cellular NAD+/NADH Level Measurement
This protocol describes the quantification of total NAD+ and NADH levels using a commercially available kit (e.g., NAD/NADH-Glo™ Assay).
Materials:
-
Cell pellets (2 x 10^5 cells per sample)
-
NADH/NAD Extraction Buffer
-
NAD/NADH-Glo™ Detection Reagent
-
Luminometer
Procedure:
-
Assay:
-
Follow the manufacturer's protocol to prepare the NAD/NADH-Glo™ Detection Reagent.
-
Add an equal volume of the detection reagent to your sample in a 96-well white plate.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a standard curve using the provided NAD+ or NADH standards.
-
Determine the concentration of NAD+/NADH in your samples by interpolating from the standard curve.
-
Normalize the results to the initial cell number or protein concentration.
-
Protocol 4: Quantitative Methylation-Specific PCR (qMSP) for NAPRT1 Promoter
This protocol provides a general workflow for assessing the methylation status of the NAPRT1 promoter.
Materials:
-
Genomic DNA from cell lines or tissues
-
Bisulfite conversion kit
-
Primers specific for methylated and unmethylated NAPRT1 promoter sequences
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Bisulfite Conversion:
-
Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Primer Design:
-
Design two pairs of primers for the NAPRT1 promoter region of interest. One pair should be specific for the methylated sequence (containing CpG), and the other for the unmethylated sequence (containing UpG after conversion).
-
-
qPCR:
-
Set up separate qPCR reactions for the methylated and unmethylated primer sets using a SYBR Green master mix.
-
Include bisulfite-converted DNA from your samples, positive and negative controls for methylation, and a no-template control.
-
Perform the qPCR according to the instrument's instructions.
-
-
Data Analysis:
-
Determine the Ct values for both the methylated and unmethylated reactions for each sample.
-
The relative degree of methylation can be calculated using the ∆Ct method or by generating a standard curve with known ratios of methylated and unmethylated DNA.
-
Visualizations
Caption: NAD+ metabolism pathways and resistance mechanisms to NAMPT inhibitors.
Caption: Workflow for studying NAMPT inhibitor resistance.
Caption: NAPRT1 expression and NAMPTi sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 4. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Loss of NAPRT1 expression by tumor-specific promoter methylation provides a novel predictive biomarker for NAMPT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
Technical Support Center: Optimizing NAMPT Inhibitor-Linker 1 Dosage in Mice
Welcome to the technical support center for NAMPT inhibitor-linker 1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing in vivo studies in mice. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during dosage optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its anticipated effects?
This compound is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2][3] By blocking NAMPT, the inhibitor is expected to deplete the intracellular NAD+ pool. This depletion disrupts numerous cellular processes that are dependent on NAD+, including energy metabolism, DNA repair, and signaling.[4] Cancer cells, with their high metabolic rate, are particularly vulnerable to NAD+ depletion, which can lead to metabolic stress, cell cycle arrest, and ultimately, apoptosis.[4][5]
Q2: What is a recommended starting dose for this compound in mice and how should it be prepared?
For a novel NAMPT inhibitor like this compound, determining the optimal starting dose requires careful consideration of data from similar compounds. The following table summarizes dosages of other NAMPT inhibitors used in murine studies and can serve as a reference for designing initial dose-finding experiments.
Table 1: Reference Dosages of NAMPT Inhibitors in Mice
| Inhibitor | Dosage | Administration Route | Mouse Model | Study Focus |
| FK866 | 0.5 mg/kg | Intraperitoneal (i.p.), every other day | Aged mice | Cognitive impairment[6] |
| MPC-9528 | 3-10 mg/kg | Oral (p.o.), once or twice daily | Xenograft | Cancer therapy[7] |
| LSN3154567 | 10 mg/kg | Oral (p.o.), twice daily | Xenograft | Cancer therapy[8] |
| OT-82 | Not specified | Not specified | Mice and non-human primates | Toxicology[1][2] |
| STF-118804 | Not specified | Not specified | Orthotopic | Pancreatic cancer[9] |
Dose Preparation:
This compound is anticipated to be soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For in vivo administration, a stock solution should be prepared in 100% DMSO and then diluted in a suitable vehicle to minimize toxicity. The final DMSO concentration should ideally be below 10%.[5]
Experimental Protocol: Preparation of Dosing Solution
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving the compound in 100% DMSO.
-
Vehicle Preparation: Prepare the final dosing vehicle. A common vehicle for oral administration is a mixture of PEG300, Tween 80, and saline. For intraperitoneal injections, sterile saline can be used.[5]
-
Final Dilution: Dilute the stock solution in the chosen vehicle to achieve the desired final concentration for dosing. Ensure the solution is homogenous. It is recommended to prepare the final dosing solution fresh before each administration.[5]
Q3: What are the potential dose-limiting toxicities of this compound in mice?
Based on preclinical and clinical studies of other NAMPT inhibitors, certain toxicities are commonly observed and should be monitored closely in studies with this compound.
Table 2: Common Toxicities Associated with NAMPT Inhibitors
| Toxicity | Organ/System Affected | Notes |
| Thrombocytopenia | Hematopoietic | Low platelet count is a frequent dose-limiting toxicity.[1][5] |
| Anemia | Hematopoietic | Reduced red blood cell count.[1] |
| Neutropenia | Hematopoietic | Low neutrophil count.[1] |
| Retinal Toxicity | Ocular | Degeneration of photoreceptor and outer nuclear layers has been reported.[1][10] |
| Cardiotoxicity | Cardiovascular | Observed in some rodent studies, potentially leading to congestive heart failure.[11] |
It is crucial to establish a comprehensive monitoring plan that includes regular observation of clinical signs, body weight measurements, and hematological analysis.
Troubleshooting Guides
Problem 1: Lack of Efficacy in a Xenograft Model
If you are not observing the expected anti-tumor efficacy with this compound, consider the following potential causes and troubleshooting steps:
Troubleshooting Flowchart: Lack of Efficacy
Experimental Protocol: In Vivo Target Engagement (Pharmacodynamic Assay)
To confirm that this compound is reaching the tumor and inhibiting its target, you can measure NAD+ levels in tumor tissue.
-
Animal Treatment: Treat tumor-bearing mice with this compound at the desired dose and schedule. Include a vehicle-treated control group.
-
Tissue Collection: At specified time points after the final dose, euthanize the animals and excise the tumors.
-
Sample Preparation: Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
NAD+ Extraction: Homogenize the frozen tumor tissue in an acidic extraction buffer.
-
Quantification: Measure NAD+ levels in the tumor extracts using a commercially available NAD/NADH assay kit or by LC-MS.[8][12] A significant reduction in NAD+ levels in the treated group compared to the vehicle control would confirm target engagement.
Problem 2: Excessive Toxicity Observed in Mice
If you observe severe toxicity, such as significant body weight loss (>15-20%), morbidity, or mortality, it is essential to re-evaluate your dosing regimen.
Experimental Protocol: Determining the Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. A common approach is a dose escalation study.
-
Animal Groups: Use naive, non-tumor-bearing mice for this study. Divide the animals into several groups (e.g., 3-5 mice per group).
-
Dose Escalation: Administer increasing doses of this compound to each group. Start with a low, predicted-to-be-safe dose and escalate in subsequent groups. Include a vehicle control group.
-
Dosing Schedule: Administer the compound for a defined period, for example, once or twice daily for 5-14 days.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Record body weight at least three times per week.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or body weight loss exceeding a predetermined limit (e.g., 15-20%) and does not produce other signs of severe toxicity.[13]
Workflow for MTD Determination
General In Vivo Efficacy Study Protocol
Once the MTD has been established, you can proceed with an efficacy study in a relevant tumor model.
Experimental Protocol: In Vivo Efficacy Study
-
Animal Model: Select an appropriate tumor xenograft or syngeneic model. The chosen cell line should have demonstrated sensitivity to NAMPT inhibition in vitro.[5]
-
Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the mice.
-
Acclimation and Randomization: Allow the animals to acclimate for at least one week. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[5]
-
Dosing: Administer this compound at one or more doses at or below the MTD. Include a vehicle control group.[14] The dosing schedule should be based on the MTD study and any available pharmacokinetic data.
-
Monitoring: Measure tumor volume and animal body weight regularly (e.g., 2-3 times per week).[5] Observe the animals daily for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (determined by tumor size in the control group or a predefined time point), euthanize the animals. Excise the tumors and measure their final weight and volume.[5] Collect blood and tissues for pharmacokinetic and pharmacodynamic analyses as needed.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nicotinamide phosphoribosyltransferase inhibitor ameliorates mouse aging-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiotoxicity Associated with Nicotinamide Phosphoribosyltransferase Inhibitors in Rodents and in Rat and Human-Derived Cells Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Dose-Limiting Toxicities of NAMPT Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitors. Our goal is to help you overcome common dose-limiting toxicities and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities observed with NAMPT inhibitors?
A1: The most consistently reported dose-limiting toxicity for NAMPT inhibitors is thrombocytopenia (a low platelet count).[1][2][3][4][5] This is considered an on-target effect due to the dependence of hematopoietic progenitor cells on the NAD+ salvage pathway.[1] Other potential hematological toxicities include anemia and neutropenia, especially at higher doses.[1][2][4] In preclinical studies using rodent models, retinal and cardiac toxicities have also been reported with some NAMPT inhibitors.[1][2][4]
Q2: How can I mitigate the on-target toxicity of my NAMPT inhibitor in normal tissues?
A2: Co-administration of nicotinic acid (NA) is the most common strategy to mitigate the on-target toxicities of NAMPT inhibitors in normal tissues.[6] NA can be utilized by the Preiss-Handler pathway to synthesize NAD+, thus bypassing the NAMPT-dependent salvage pathway that is inhibited.[7] This rescue effect is particularly effective in normal tissues that express nicotinic acid phosphoribosyltransferase (NAPRT), the key enzyme in the Preiss-Handler pathway.[6]
Q3: Will co-administration of nicotinic acid (NA) compromise the anti-tumor efficacy of my NAMPT inhibitor?
A3: This is a critical consideration and depends on the NAPRT1 status of your tumor model. In tumors that are deficient in NAPRT1, co-administration of NA should theoretically rescue normal tissues without compromising anti-tumor efficacy, as the cancer cells cannot utilize NA to replenish their NAD+ pools.[6] However, some in vivo studies have shown that NA co-administration can unexpectedly rescue NAPRT1-deficient tumors, possibly due to metabolic crosstalk between tissues.[8] Therefore, it is crucial to empirically test the effect of NA co-administration on your specific tumor model's response to the NAMPT inhibitor.
Q4: My NAMPT inhibitor is showing lower than expected efficacy in my NAPRT1-deficient cancer cell line, even without nicotinic acid rescue. What could be the issue?
A4: There are several potential reasons for this observation:
-
Incomplete NAMPT Inhibition: The concentration of the inhibitor may be insufficient to fully deplete NAD+ levels. It is important to perform a dose-response experiment and measure intracellular NAD+ levels to confirm target engagement.
-
Alternative NAD+ Salvage Pathways: While rare, some cancer cells may have alternative, uncharacterized pathways for NAD+ synthesis.
-
Experimental Variability: Ensure consistency in cell culture conditions, inhibitor preparation, and assay procedures.
-
Cell Line Integrity: Verify the identity and NAPRT1 status of your cell line.
Q5: I am observing unexpected cytotoxicity in my control (non-cancerous) cell lines. How can I determine if this is an on-target or off-target effect?
A5: To distinguish between on-target and off-target toxicity, you can perform a rescue experiment with nicotinic acid (NA) or nicotinamide mononucleotide (NMN).
-
Nicotinic Acid (NA) Rescue: If the cytotoxicity is on-target (due to NAMPT inhibition), supplementing the culture medium with NA should rescue the cells, provided they express a functional NAPRT enzyme.[1]
-
Nicotinamide Mononucleotide (NMN) Rescue: NMN is the direct product of the NAMPT enzyme. Supplementing the medium with NMN should rescue cells from on-target toxicity by replenishing the NAD+ pool downstream of NAMPT inhibition.[9]
If neither NA nor NMN can rescue the cytotoxicity, it is more likely to be an off-target effect, and further investigation using techniques like kinase profiling may be necessary.[10]
Troubleshooting Guides
Problem 1: High level of thrombocytopenia observed in in vivo studies.
Possible Cause: On-target toxicity due to NAD+ depletion in hematopoietic progenitor cells.
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform a human colony-forming unit-megakaryocyte (CFU-MK) assay in vitro to assess the direct impact of the NAMPT inhibitor on megakaryocyte progenitors.[11][12][13]
-
Nicotinic Acid (NA) Co-administration:
-
Determine the optimal dose and schedule of NA co-administration to mitigate thrombocytopenia without compromising anti-tumor efficacy.
-
Monitor complete blood counts (CBCs) regularly throughout the study.[1]
-
-
Dose and Schedule Optimization: Investigate alternative dosing schedules, such as intermittent dosing, which may allow for the recovery of hematopoietic cells between treatments.
Problem 2: Lack of anti-tumor efficacy with NAMPT inhibitor and nicotinic acid (NA) co-administration in a NAPRT1-deficient xenograft model.
Possible Cause: In vivo metabolic effects leading to the rescue of tumor cells by NA, even in the absence of NAPRT1.
Troubleshooting Steps:
-
Measure Intratumoral NAD+ and Metabolite Levels: Use LC-MS/MS to quantify NAD+, NAM, and other relevant metabolites in tumor tissue from animals treated with the NAMPT inhibitor alone and in combination with NA. An increase in tumor NAD+ levels upon NA co-administration would confirm a rescue effect.[8]
-
Investigate Alternative Rescue Metabolites: Consider the possibility that NA is being converted to other metabolites in the host that can then be utilized by the tumor.
-
Evaluate Alternative Strategies:
-
Combination Therapy: Explore combining the NAMPT inhibitor with other agents (e.g., PARP inhibitors, chemotherapy) to enhance efficacy at a tolerable dose.[14]
-
Novel Inhibitors: Consider testing newer generation NAMPT inhibitors that may have an improved therapeutic window.
-
Quantitative Data Summary
Table 1: Cellular Potency of the NAMPT Inhibitor GNE-617 in NAPRT1-Proficient and -Deficient Tumor Cell Lines. [8][15]
| Cell Line | Cancer Type | NAPRT1 Status | NAD+ Depletion EC50 (nM) | ATP Depletion EC50 (nM) | Cell Viability EC50 (nM) |
| HCT-116 | Colorectal | Proficient | 4.69 | 9.35 | 5.98 |
| Colo205 | Colorectal | Proficient | 1.33 | 3.99 | 3.56 |
| Calu6 | Lung | Proficient | 0.54 | 2.16 | 1.82 |
| PC3 | Prostate | Deficient | 1.25 | 4.23 | 3.15 |
| HT-1080 | Fibrosarcoma | Deficient | 0.87 | 3.55 | 2.99 |
| MiaPaCa-2 | Pancreatic | Deficient | 1.01 | 3.87 | 3.01 |
Table 2: Comparative IC50 Values of Various NAMPT Inhibitors. [16]
| Compound | Target | IC50 (Biochemical Assay) | Cell-Based Potency (Example) |
| Nampt-IN-8 | NAMPT | 0.183 µM | Induces apoptosis and ROS |
| FK866 | NAMPT | 0.3-0.4 nM (Ki) | IC50 < 1 nM (in some cell lines) |
| KPT-9274 | NAMPT | ~120 nM | IC50 = 600 nM (Caki-1 cells) |
| MPC-9528 | NAMPT | 40 pM | Median TC50 = 2.8 nM (93 cell lines) |
| OT-82 | NAMPT | - | IC50 in the single-digit nM range (EWS cells) |
Experimental Protocols
Protocol 1: In Vitro Nicotinic Acid (NA) Rescue Assay
Objective: To determine if NA can rescue the cytotoxic effects of a NAMPT inhibitor, confirming on-target activity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
NAMPT inhibitor
-
Nicotinic acid (NA)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the NAMPT inhibitor. Prepare a stock solution of NA in a suitable solvent.
-
Treatment: Treat cells with the NAMPT inhibitor at various concentrations in the presence or absence of a fixed concentration of NA (e.g., 10 µM). Include vehicle-only and NA-only controls.
-
Incubation: Incubate the cells for a period sufficient to observe a cytotoxic effect (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for the NAMPT inhibitor with and without NA. A rightward shift in the IC50 value in the presence of NA indicates a successful rescue.
Protocol 2: Measurement of Intracellular NAD+ Levels by LC-MS/MS
Objective: To quantify the on-target effect of a NAMPT inhibitor by measuring the depletion of intracellular NAD+.
Materials:
-
Cancer cell lines
-
NAMPT inhibitor
-
Extraction solvent (e.g., cold methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat with the NAMPT inhibitor at various concentrations and time points.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solvent to the cells and scrape them from the plate.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a validated LC-MS/MS method for the quantification of NAD+ and related metabolites.[17][18][19][20][21]
-
Data Analysis: Normalize the NAD+ levels to the total protein concentration or cell number for each sample. Compare the NAD+ levels in inhibitor-treated cells to vehicle-treated controls.
Visualizations
Caption: The NAD+ Salvage Pathway and the point of inhibition by NAMPT inhibitors.
Caption: The Nicotinic Acid (NA) rescue pathway bypasses NAMPT inhibition.
Caption: A logical workflow for troubleshooting common issues with NAMPT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAMPT Inhibitors Failure - Key Reasons | Blog [rootsanalysis.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CFU-MK assay for acute thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Refinement of the colony-forming unit-megakaryocyte (CFU-MK) assay for its application to pharmaco-toxicological testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantifying the cellular NAD+ metabolome using a tandem liquid chromatography mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NAMPT Inhibitor-Linker 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAMPT inhibitor-linker 1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound targets nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1][2] This pathway is the primary mechanism for regenerating nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] By inhibiting NAMPT, the inhibitor depletes the intracellular NAD+ pool, leading to an energy crisis, impaired DNA repair, and ultimately, apoptotic cell death, particularly in rapidly proliferating cancer cells that have high NAD+ demands.[2][3][4] The "linker 1" component of the molecule is designed for conjugation to an antibody, creating an antibody-drug conjugate (ADC) to specifically deliver the NAMPT inhibitor payload to tumor cells.[5][]
Q2: Which cell lines are sensitive to this compound?
The sensitivity of cancer cell lines to NAMPT inhibitors can vary. A study identified "NAMPT inhibitor 1" as being potent across multiple cell lines in the nanomolar range.[5] The sensitivity of cell lines to NAMPT inhibition has been shown to inversely correlate with their NAMPT mRNA expression level.[7]
Quantitative Data Summary: Cell Line Sensitivity to NAMPT Inhibitors
| Cell Line | Cancer Type | IC50 (nM) for NAMPT Inhibitor 1 | Reference |
| NCI-H526 | Small Cell Lung Cancer | Potent in the nanomolar range | [5] |
| MDA-MB-453 | Breast Cancer | Potent in the nanomolar range | [5][7] |
| NCI-N87 | Gastric Cancer | Potent in the nanomolar range | [5] |
| THP-1 | Monocytic Leukemia | Highly sensitive | [7] |
| A549-C4.4a | Lung Cancer | Less sensitive | [7] |
Q3: What are the key signaling pathways affected by NAMPT inhibition?
The primary signaling pathway affected is the NAD+ salvage pathway. Inhibition of NAMPT blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in this pathway.[2] This leads to a cascade of downstream effects due to NAD+ depletion.
NAMPT Inhibition Signaling Pathway
Caption: NAMPT inhibition blocks the NAD+ salvage pathway, leading to cellular depletion of NAD+ and ATP, impaired DNA repair, increased reactive oxygen species (ROS), and ultimately apoptosis.
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.[3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Methodology:
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in the complete cell culture medium.[3]
-
Treatment: Add the diluted inhibitor and a vehicle-only control to the designated wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[3]
-
Viability Assessment: Measure cell viability using a commercial assay kit according to the manufacturer's instructions.[3]
-
Data Analysis: Plot the percentage of viable cells against the log concentration of the inhibitor. Calculate the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[3]
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 value of this compound.
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before plating and use a multichannel pipette for seeding. Perform a cell count for each experiment.
-
-
Possible Cause: Variation in inhibitor concentration.
-
Solution: Prepare fresh serial dilutions for each experiment from a well-characterized stock solution.
-
-
Possible Cause: Differences in incubation time.
-
Solution: Strictly adhere to the predetermined incubation period for all plates within and between experiments.
-
Problem 2: No significant cell death observed even at high inhibitor concentrations.
-
Possible Cause: The cell line may have a highly active alternative NAD+ synthesis pathway (e.g., the Preiss-Handler pathway).[8]
-
Possible Cause: Poor cell permeability of the inhibitor.
-
Solution: While "linker 1" is designed for ADC delivery, if using the free compound, its permeability might be a factor. Consider using a different cell line or a modified compound if available.
-
-
Possible Cause: Rapid metabolism of the compound within the cell.
-
Solution: This can be a complex issue to address. Analyzing compound stability in cell culture medium and in the presence of cells could provide insights.
-
Problem 3: Discrepancy between biochemical assay results and cellular assay results.
-
Possible Cause: The inhibitor is potent against the purified enzyme but has poor activity in a cellular context.
-
Solution: This is a common challenge and can be due to poor cell permeability, rapid efflux from the cell, or intracellular metabolism.[8] Consider performing cellular thermal shift assays (CETSA) to confirm target engagement in cells.
-
Troubleshooting Logic for Insensitive Cell Lines
Caption: A logical workflow for troubleshooting experiments where cell lines show unexpected insensitivity to the NAMPT inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 7. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with NAMPT Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with NAMPT inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NAMPT inhibitors?
A1: Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the predominant mammalian NAD+ salvage pathway. This pathway recycles nicotinamide (NAM) back into nicotinamide adenine (B156593) dinucleotide (NAD+), an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and redox reactions.[1][2] NAMPT inhibitors block the catalytic conversion of NAM to nicotinamide mononucleotide (NMN), a crucial step in NAD+ biosynthesis.[3][4] This inhibition leads to a rapid depletion of intracellular NAD+ pools, which is particularly detrimental to cancer cells due to their high metabolic rate and increased reliance on this pathway for survival.[1][5]
Q2: Why do different cancer cell lines show varying sensitivity to the same NAMPT inhibitor?
A2: The sensitivity of cancer cells to NAMPT inhibitors can vary significantly due to several factors. One major reason is the differential expression of enzymes involved in alternative NAD+ biosynthesis pathways.[6] For instance, cells expressing high levels of Nicotinate Phosphoribosyltransferase (NAPRT), the key enzyme in the Preiss-Handler pathway that uses nicotinic acid (NA) to produce NAD+, can bypass the NAMPT-mediated salvage pathway and are often resistant to NAMPT inhibitors.[7][8] Similarly, upregulation of the de novo NAD+ synthesis pathway, which starts from tryptophan, can also confer resistance.[6][9] Additionally, some cancer types, such as acute myeloid leukemia (AML), ovarian cancer, and small cell lung cancer (SCLC), have been shown to be consistently more sensitive to NAMPT inhibition.[10]
Q3: What are the known mechanisms of acquired resistance to NAMPT inhibitors?
A3: Acquired resistance to NAMPT inhibitors is a significant challenge in their clinical development.[11] Several mechanisms have been identified, including:
-
Upregulation of alternative NAD+ synthesis pathways: Cancer cells can increase the expression of enzymes like NAPRT or quinolinate phosphoribosyltransferase (QPRT), the rate-limiting enzyme in the de novo pathway, to compensate for the inhibition of the salvage pathway.[6][11][12]
-
Mutations in the NAMPT gene: Mutations in the gene encoding for NAMPT can alter the drug-binding site, reducing the inhibitor's efficacy.[9][13]
-
Increased drug efflux: Cancer cells may upregulate ATP-binding cassette (ABC) transporters, which actively pump the inhibitor out of the cell, lowering its intracellular concentration.[11]
-
Metabolic reprogramming: Cells can adapt their metabolic pathways to become less dependent on NAD+.[6][11]
Troubleshooting Guide for Unexpected Results
Issue 1: No significant decrease in cell viability observed after treatment.
Potential Cause 1: Intrinsic or Acquired Resistance Your cell line may possess intrinsic resistance or have developed resistance to the NAMPT inhibitor. As mentioned in the FAQs, this is often due to the activity of alternative NAD+ synthesis pathways.
-
Troubleshooting Steps:
-
Assess NAPRT and QPRT Expression: Determine the expression levels of NAPRT and QPRT in your cell line using Western blotting or qPCR. High expression of these enzymes is a common cause of resistance.[6][12]
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value for your specific cell line.[7] Some cell lines may require higher concentrations of the inhibitor to achieve a cytotoxic effect.[7]
-
Co-treatment with Inhibitors of Alternative Pathways: If you suspect the involvement of the Preiss-Handler pathway, you can co-treat the cells with a NAPRT inhibitor, such as 2-hydroxynicotinic acid, to see if it sensitizes them to the NAMPT inhibitor.[14]
-
Potential Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Inhibitor Stability: Ensure the NAMPT inhibitor is properly dissolved and stable in your culture medium for the duration of the experiment.
-
Treatment Duration: The cytotoxic effects of NAMPT inhibitors can be delayed.[15] An initial depletion of NAD+ is followed by a later decrease in ATP levels and subsequent cell death.[15] Consider extending the treatment duration (e.g., 48-72 hours).[16]
-
Issue 2: Discrepancy between NAD+ depletion and cell viability assays.
You might observe a significant drop in intracellular NAD+ levels but little to no effect on cell viability.
Potential Cause: Cytostatic vs. Cytotoxic Effects At certain concentrations, NAMPT inhibitors may be cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing the cells).[7] Cell viability assays that measure metabolic activity, like MTT or resazurin-based assays, might not fully capture a cytostatic effect.
-
Troubleshooting Steps:
-
Cell Proliferation Assay: Use an assay that directly measures cell number over time, such as trypan blue exclusion or a crystal violet assay, to assess the inhibitor's effect on cell proliferation.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if the inhibitor is causing cell cycle arrest.
-
Apoptosis Assays: Use assays like Annexin V/PI staining to specifically measure apoptosis and differentiate it from a general decrease in metabolic activity.
-
Issue 3: Unexpected increase in NAD+ levels after initial treatment.
While counterintuitive, a transient increase in NAD+ levels can sometimes be observed.
Potential Cause: Cellular Stress Response and Metabolic Flux Initial inhibition of NAMPT can trigger a cellular stress response, which may transiently upregulate other NAD+ biosynthetic pathways as a compensatory mechanism. This can lead to a temporary spike in NAD+ levels before the inhibitor's full effect takes hold.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment measuring NAD+ levels at multiple early and late time points after inhibitor treatment to capture the dynamic changes in NAD+ metabolism.
-
Metabolomic Analysis: For a more comprehensive understanding, consider performing metabolomic analysis to assess the levels of other NAD+ precursors and metabolites in the different biosynthetic pathways.
-
Data Presentation
Table 1: IC50 Values of Various NAMPT Inhibitors in Different Cancer Cell Lines
| NAMPT Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| STF-118804 | SEM | Acute Lymphoblastic Leukemia | 2.7 | [17] |
| STF-118804 | MV411 | Acute Myeloid Leukemia | 6.0 | [17] |
| STF-118804 | Nalm6 | Acute Lymphoblastic Leukemia | 8.8 | [17] |
| GMX1778 | HT1080 | Fibrosarcoma | ~10 | [12] |
| GMX1778 (Resistant) | HT1080-GMX | Fibrosarcoma | >1000 | [12] |
| FK866 | Various | Pan-Cancer | Varies | [10] |
| KPT-9274 | Various | Pan-Cancer | Varies | [10] |
| OT-82 | Hematological Malignancies | Various | 2.89 ± 0.47 | [14] |
| OT-82 | Non-hematological Malignancies | Various | 13.03 ± 2.94 | [14] |
Experimental Protocols
NAD+/NADH Measurement Assay (Cycling Assay)
This protocol is based on a commercially available cycling assay that measures NAD+ and NADH levels using a plate reader.[18][19]
-
Principle: In the presence of NAD+ and NADH, a reductase enzyme reduces a proluciferin substrate to form luciferin (B1168401). The luciferin is then quantified using a luciferase, and the resulting light signal is proportional to the amount of NAD+ and NADH in the sample.[20]
-
Procedure:
-
Sample Preparation: Lyse cells using an appropriate buffer and separate the acidic and basic extracts to measure NAD+ and NADH, respectively.
-
Standard Curve: Prepare a standard curve using known concentrations of NAD+.
-
Reaction Setup: Add the cycling reagent mix to each well of a 96-well plate containing the samples and standards.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Measure the luminescence using a microplate reader.
-
Calculation: Calculate the NAD+ and NADH concentrations in the samples based on the standard curve.
-
Cell Viability Assay (Resazurin-based)
This is a common method to assess cell viability based on metabolic activity.[7]
-
Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin (B1680543). The amount of resorufin produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the NAMPT inhibitor for the desired duration (e.g., 48-72 hours).
-
Reagent Addition: Add the resazurin-based reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for NAMPT and Related Pathway Proteins
This protocol allows for the detection and quantification of specific proteins.[21][22][23]
-
Procedure:
-
Protein Lysate Preparation: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAMPT, NAPRT, QPRT, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: NAD+ Biosynthesis Pathways and the Site of NAMPT Inhibition.
Caption: Troubleshooting Workflow for Lack of Cell Viability Decrease.
Caption: Common Causes of Resistance to NAMPT Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. What are the therapeutic applications for NAMPT inhibitors? [synapse.patsnap.com]
- 6. oaepublish.com [oaepublish.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. NAD/NADH-Glo™ Assay Protocol [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. genscript.com [genscript.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Handling NAMPT Inhibitor-Linker 1
Welcome to the technical support center for NAMPT inhibitor-linker 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting common issues related to the precipitation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a component used in the synthesis of Antibody-Drug Conjugates (ADCs). It consists of a potent NAMPT (Nicotinamide phosphoribosyltransferase) inhibitor connected to a chemical linker. Like many small molecule inhibitors used as ADC payloads, it is often hydrophobic in nature. This low aqueous solubility is a primary reason for its tendency to precipitate when diluted from an organic solvent stock solution into aqueous buffers commonly used in biological assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a stock solution at a concentration of 10 mM or higher, ensuring the compound is fully dissolved.
Q3: My this compound precipitates immediately upon dilution into my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out" and occurs when the compound's kinetic solubility in the aqueous buffer is exceeded. Here are several strategies to address this:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.
-
Optimize the dilution method: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer. Adding the stock solution dropwise while gently vortexing can also help.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final solution can improve solubility.
-
Add a surfactant: A low concentration of a non-ionic surfactant can help to keep the compound in solution.
Q4: Can pH or salt concentration in my buffer affect the solubility of this compound?
A4: Yes, both pH and salt concentration can significantly impact the solubility of small molecules. For ionizable compounds, adjusting the pH of the buffer can alter their charge and, consequently, their solubility in aqueous solutions.[1][2][3][4] High salt concentrations in buffers can decrease the solubility of hydrophobic compounds, an effect known as "salting out." It is recommended to test the solubility of your compound in a range of buffer conditions to find the optimal formulation.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to troubleshooting precipitation of this compound.
| Problem | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage (especially at low temperatures). | The compound has low solubility in DMSO at reduced temperatures. The stock solution may be too concentrated. | Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the precipitate before use. If the problem persists, consider preparing a fresh, slightly less concentrated stock solution. Store aliquots to minimize freeze-thaw cycles. |
| Solution becomes cloudy or a precipitate forms immediately after diluting the DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | Lower the final concentration of the compound. Perform a serial dilution. Add the DMSO stock to the buffer slowly while vortexing. |
| The solution is initially clear but becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution due to thermodynamic instability. The compound may be interacting with components in the media. | Add a non-ionic surfactant (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the aqueous buffer. Incorporate a co-solvent (e.g., 1-5% ethanol or PEG). If in cell culture, serum proteins can sometimes help maintain solubility. |
| Inconsistent results in biological assays. | Micro-precipitation of the compound is leading to variable effective concentrations. | Before adding to your assay, centrifuge the diluted solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. Visually inspect for any precipitate under a microscope. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a general method for preparing a working solution of this compound in an aqueous buffer to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the solid this compound in 100% anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, brief sonication in a water bath can be used.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Create an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock to 1 mM.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
While gently vortexing the pre-warmed buffer, add the required volume of the DMSO stock (or intermediate dilution) dropwise to achieve the final desired concentration.
-
Important: The final concentration of DMSO in the assay should be kept as low as possible (ideally <0.5%) to avoid solvent-induced artifacts.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
For sensitive applications, it is recommended to prepare the working solution fresh before each experiment.
-
Protocol 2: Determining the Maximum Soluble Concentration
This protocol allows you to determine the maximum concentration of this compound that remains soluble in your specific aqueous buffer.
-
Prepare a Serial Dilution in Aqueous Buffer:
-
Prepare a series of microcentrifuge tubes, each containing your aqueous buffer.
-
Create a serial dilution of your high-concentration DMSO stock of this compound directly into these tubes. Aim for a range of concentrations that brackets your intended experimental concentration. Ensure the final DMSO percentage is constant across all tubes.
-
-
Incubation and Observation:
-
Incubate the tubes at your experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect each tube for signs of precipitation. You can also measure the absorbance at 600 nm; an increase in absorbance indicates scattering due to a precipitate.
-
-
Centrifugation and Quantification (Optional):
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of the soluble compound using a suitable analytical method, such as HPLC-UV.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and shows no pellet after centrifugation is the maximum soluble concentration under those conditions.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified NAMPT signaling pathway and the action of NAMPT inhibitors.
References
Technical Support Center: Minimizing ADC Aggregation with Different Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental stages of Antibody-Drug Conjugate (ADC) development, with a specific focus on the role of linkers in minimizing aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in my ADC formulation?
A1: ADC aggregation is a complex issue that can arise from the intrinsic properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1] Key factors include:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers can create or expose hydrophobic patches on the antibody's surface, promoting intermolecular interactions that lead to aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the ADC's overall hydrophobicity, making it more susceptible to aggregation.[1][3]
-
Unfavorable Buffer Conditions: Buffer composition, including pH and salt concentration, is critical for ADC stability. Aggregation can be triggered by conditions that don't sufficiently shield electrostatic interactions or that are close to the antibody's isoelectric point (pI), where solubility is at a minimum.[1][4]
-
Conjugation Process: The chemical reactions involved in conjugation, including the use of organic co-solvents to dissolve hydrophobic payloads, can disrupt the antibody's structure and lead to aggregation.[4][5] Manufacturing conditions are often optimized for the conjugation chemistry rather than the stability of the monoclonal antibody (mAb).[5]
-
Storage and Handling: Factors like repeated freeze-thaw cycles, exposure to high temperatures, shaking during transportation, and even light exposure can degrade the ADC and induce aggregation.[3][5]
Q2: How do different types of linkers influence ADC aggregation?
A2: The choice of linker is a critical determinant of an ADC's propensity to aggregate.[6] The linker's chemical properties, particularly its hydrophilicity, play a significant role.[7][8]
-
Hydrophobic Linkers: These can increase the overall hydrophobicity of the ADC, especially when combined with a hydrophobic payload. This increased hydrophobicity is a primary driver of aggregation as the ADC molecules cluster to minimize exposure of these hydrophobic regions to the aqueous environment.[2][5]
-
Hydrophilic Linkers: Incorporating hydrophilic moieties into the linker design is a core strategy to mitigate aggregation.[7][8]
-
Polyethylene Glycol (PEG) Linkers: PEG chains are highly hydrophilic and can create a "hydration shell" around the ADC.[7][8] This shell enhances solubility, provides a spatial shielding effect to reduce non-specific interactions, and can enable higher DARs without inducing aggregation.[7][8]
-
Charged Linkers: Negatively charged groups, such as sulfonates, can also increase hydrophilicity and reduce the likelihood of aggregation.[5]
-
Other Hydrophilic Spacers: Cyclodextrins and β-glucuronide moieties can also be incorporated into linkers to improve solubility and reduce aggregation.[5][9][10]
-
Q3: My Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS). What are the likely causes and how can I troubleshoot this?
A3: An increase in HMWS detected by SEC is a direct indication of ADC aggregation.[11] The troubleshooting process should systematically evaluate the potential causes outlined in Q1. The following workflow can help pinpoint the issue:
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Q4: What are the key differences between cleavable and non-cleavable linkers regarding aggregation?
A4: Both cleavable and non-cleavable linkers can be designed with hydrophilic properties to minimize aggregation.[12][13] The primary difference lies in their payload release mechanism, which indirectly influences design choices that can affect aggregation.[14]
-
Cleavable Linkers: These are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, presence of certain enzymes).[9][12] Examples include dipeptide linkers (e.g., Val-Cit, Val-Ala) and hydrazone linkers.[10][15] Some studies have shown that different dipeptide linkers can have varying impacts on aggregation, with Val-Ala showing less aggregation at high DARs compared to Val-Cit due to its lower hydrophobicity.[16][17][18]
-
Non-Cleavable Linkers: These linkers remain attached to the payload, and the active drug is released after the antibody is fully degraded in the lysosome.[12][14] While effective, the design must ensure the final amino acid-linker-payload complex is active. The hydrophobicity of this entire complex contributes to the potential for aggregation.[18]
The choice between cleavable and non-cleavable linkers is primarily driven by the desired mechanism of action and payload characteristics.[14] However, for either type, incorporating hydrophilic components is a key strategy to reduce aggregation.[]
Troubleshooting Guides
Guide 1: Optimizing Linker Selection to Reduce Aggregation
| Symptom | Potential Cause | Recommended Action |
| High aggregation observed immediately after conjugation | Hydrophobic Linker/Payload: The combined hydrophobicity of the linker and payload is driving aggregation.[2] | Switch to a Hydrophilic Linker: Incorporate a linker with hydrophilic properties, such as a PEG-based linker, a β-glucuronide linker, or a linker containing charged groups.[5][8][9] These can improve solubility and shield hydrophobic interactions.[7][20] |
| Aggregation increases with higher DAR | Increased Surface Hydrophobicity: Higher DAR values lead to a more hydrophobic ADC surface, promoting self-association.[1][3] | Use a Hydrophilic Linker: Hydrophilic linkers can enable higher drug loading without a corresponding increase in aggregation.[5][8] For example, Val-Ala linkers have been shown to allow for a DAR up to 7.4 with limited aggregation.[17][18] |
| Poor solubility of the drug-linker complex before conjugation | Inherent Hydrophobicity: The drug-linker reagent itself is poorly soluble in aqueous buffers. | Incorporate Solubilizing Moieties: Use linkers that enhance the solubility of the drug-linker complex, such as those containing PEG or sulfonate groups.[2][5] |
Guide 2: Addressing Formulation and Process-Related Aggregation
| Symptom | Potential Cause | Recommended Action |
| Increased aggregation during storage or after freeze-thaw cycles | Suboptimal Formulation: The buffer composition (pH, ionic strength) is not providing adequate stability.[4] | Optimize Formulation: Screen a range of pH values and salt concentrations to find the optimal conditions for your specific ADC. Consider adding excipients like sucrose (B13894) or trehalose (B1683222) as cryoprotectants and surfactants like polysorbates to prevent surface-induced aggregation.[1] |
| High aggregation levels post-purification | Conjugation Conditions: The conditions used for the conjugation reaction (e.g., presence of organic solvents, pH) are causing the antibody to denature and aggregate.[4] | Immobilize the Antibody: Perform the conjugation while the antibodies are immobilized on a solid support (e.g., an affinity resin). This physically separates the antibodies, preventing them from aggregating during the chemically harsh steps of conjugation.[4][21] |
| Variable aggregation between batches | Process Inconsistency: Variations in manufacturing process parameters like mixing speed, temperature, or hold times.[5] | Implement Robust Process Controls: Tightly control and monitor manufacturing conditions to minimize shear stress and other physical stressors that can lead to denaturation and aggregation.[5] |
Quantitative Data Summary
Table 1: Impact of Linker Type on ADC Aggregation
| Linker Type | Key Feature | Impact on Aggregation | Reference |
| Val-Cit Dipeptide | Enzyme-cleavable | Can be challenging to achieve high DAR due to precipitation and aggregation. | [16][18] |
| Val-Ala Dipeptide | Enzyme-cleavable, less hydrophobic than Val-Cit | Allows for higher DAR (up to 7.4) with limited aggregation (<10%). | [15][17][18] |
| PEG-containing | Hydrophilic, flexible | Significantly reduces aggregation by creating a hydration shell, improving solubility and allowing for higher DARs. | [5][7][8] |
| β-glucuronide | Enzyme-cleavable, hydrophilic | Reduces ADC aggregation and promotes solubility. Exhibits low levels of aggregation even at high DAR. | [9][10][17][22] |
| Pyrophosphate Diester | Enzyme-cleavable, hydrophilic | High hydrophilicity mitigates aggregation potential with lipophilic payloads. | [15] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments in an ADC sample.[11]
Methodology:
-
System Preparation:
-
Mobile Phase Preparation:
-
Prepare an aqueous mobile phase, for example, 150 mM sodium phosphate (B84403) buffer, pH 7.0. The mobile phase composition should be optimized to minimize secondary interactions between the ADC and the stationary phase.[23]
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of approximately 1-2 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm filter if necessary.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min (typical, requires optimization)
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (eluting first), the monomeric ADC, and any low molecular weight fragments.
-
Calculate the percentage of each species relative to the total integrated peak area to determine the purity of the sample.
-
Protocol 2: Forced Degradation Study to Assess ADC Stability
Objective: To identify potential degradation pathways, including aggregation, under stressed conditions.[1]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the ADC at a concentration of 1 mg/mL in the chosen formulation buffer.
-
Application of Stress Conditions (Examples):
-
Thermal Stress: Incubate an aliquot at 40°C or 50°C for 1-4 weeks.[1]
-
Freeze-Thaw Stress: Subject an aliquot to multiple (e.g., 3-5) cycles of freezing (e.g., at -80°C) and thawing to room temperature.[1]
-
Photostability: Expose an aliquot to light according to ICH Q1B guidelines.[1]
-
Oxidation: Add a low concentration of H₂O₂ (e.g., 0.3%) and incubate at room temperature.[1]
-
-
Analysis:
-
At specified time points, analyze the stressed samples alongside an unstressed control sample (stored at 2-8°C).
-
Use a suite of analytical techniques, including SEC (to quantify aggregation), Dynamic Light Scattering (DLS) (to measure particle size distribution), and LC-MS (to characterize degradation products).[1][5][7]
-
Visualizations
Caption: Impact of linker hydrophobicity on ADC aggregation.
Caption: Experimental workflow for ADC aggregation analysis by SEC.
References
- 1. benchchem.com [benchchem.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. veranova.com [veranova.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 11. agilent.com [agilent.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. mdpi.com [mdpi.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NAMPT Inhibitor ADCs and Thrombocytopenia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor antibody-drug conjugates (ADCs) and addressing the associated risk of thrombocytopenia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NAMPT inhibitor ADCs?
NAMPT inhibitor ADCs are a targeted cancer therapy. The antibody component of the ADC selectively binds to an antigen on the surface of tumor cells. Following binding, the ADC is internalized, and the NAMPT inhibitor payload is released. NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is vital for cellular metabolism and energy production.[1][2][3][4] By inhibiting NAMPT, the ADC depletes the intracellular NAD+ pool, leading to a metabolic crisis and subsequent cancer cell death.[1][3][5]
Q2: Why is thrombocytopenia a common side effect of NAMPT inhibitors?
Thrombocytopenia, a condition characterized by a low platelet count, is a recognized dose-limiting toxicity of NAMPT inhibitors.[1][2][6] This is considered an on-target toxicity, as hematopoietic and lymphoid organs can be primary targets for dose-limiting toxicities of NAMPT inhibitors.[1] Preclinical models suggest that this toxicity occurs at high doses.[1] The underlying mechanism is believed to be the inhibition of megakaryocyte differentiation and maturation, the precursor cells to platelets.[6]
Q3: How do NAMPT inhibitor ADCs aim to mitigate the thrombocytopenia observed with small molecule NAMPT inhibitors?
The targeted delivery of NAMPT inhibitors via ADCs is designed to increase the therapeutic window by concentrating the cytotoxic payload at the tumor site, thereby reducing systemic exposure and sparing healthy tissues, including megakaryocytes in the bone marrow.[2][5] Preclinical studies have shown that while hematological effects can still occur with NAMPT inhibitor ADCs, they are often moderate and reversible.[5]
Q4: What are the potential strategies to manage or mitigate thrombocytopenia during preclinical studies with NAMPT inhibitor ADCs?
One promising strategy is the co-administration of nicotinic acid (NA).[6][7][8] NA can be converted to NAD+ through a NAMPT-independent pathway, potentially rescuing normal cells, including megakaryocytes, from the effects of NAMPT inhibition while still allowing for the anti-tumor activity of the ADC in cancer cells that may lack this alternative pathway.[6][7][9]
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity in in vitro megakaryocyte differentiation assays.
Possible Cause 1: Off-target toxicity of the ADC construct.
-
Troubleshooting Step: Run a parallel assay with a non-targeting control ADC that has the same payload and linker. If the control ADC shows similar toxicity, the issue may be related to the payload or linker chemistry rather than target-mediated effects.
Possible Cause 2: High sensitivity of megakaryocyte progenitors to NAMPT inhibition.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 value of the NAMPT inhibitor ADC on megakaryocyte progenitors. Compare this to the IC50 on your target cancer cell line to understand the therapeutic window.
Possible Cause 3: Issues with the in vitro culture system.
-
Troubleshooting Step: Review the cell culture conditions, including cytokine concentrations and media components. Ensure the health and viability of the starting hematopoietic stem or progenitor cells. Refer to established protocols for megakaryocyte differentiation.
Problem 2: Significant drop in platelet counts in in vivo rodent studies.
Possible Cause 1: On-target toxicity due to high dosage.
-
Troubleshooting Step: Conduct a dose-ranging study to identify the maximum tolerated dose (MTD). Monitor platelet counts at multiple time points to understand the nadir and recovery kinetics.
Possible Cause 2: Inappropriate animal model.
-
Troubleshooting Step: Be aware that rodent models may not always perfectly predict human hematological toxicity.[6] Consider the relevance of the chosen rodent strain and ensure appropriate hematological monitoring.
Possible Cause 3: Contribution of the antibody or linker to toxicity.
-
Troubleshooting Step: Include control groups treated with the unconjugated antibody and a non-targeting ADC to dissect the toxicity contributions of each component of the ADC.
Problem 3: Inconsistent results in CFU-MK assays.
Possible Cause 1: Variability in the source of hematopoietic stem/progenitor cells.
-
Troubleshooting Step: Use a consistent source of cells (e.g., cord blood, bone marrow) and, if possible, pool cells from multiple donors to average out donor-to-donor variability.
Possible Cause 2: Technical variability in assay setup.
-
Troubleshooting Step: Standardize all assay parameters, including cell plating density, cytokine concentrations, and incubation times. Ensure proper mixing of cells and semi-solid media.[10]
Possible Cause 3: Subjectivity in colony counting.
-
Troubleshooting Step: Have two independent researchers count the colonies, or use an automated colony counter if available. Establish clear criteria for what constitutes a colony.
Data Presentation
Table 1: Comparative Cytotoxicity of NAMPT Inhibitors and Payloads in Various Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| OT-82 | Hematopoietic Malignancies (average) | 2.89 ± 0.47 | [1][11][12] |
| OT-82 | Non-Hematopoietic Tumors (average) | 13.03 ± 2.94 | [1][11][12] |
| KPT-9274 | Caki-1 | ~120 | [11] |
| KPT-9274 | 786-O | 570 | [11] |
| FK866 | HepG2 | 1.60 ± 0.32 | [13] |
| MS0 | HepG2 | 9.08 ± 0.90 | [13] |
| Compound 25 (ADC payload) | A2780 | 5 | [12] |
| Compound 25 (ADC payload) | NCI-H526 | 2 | [12] |
| Compound 25 (ADC payload) | MDA-MB453 | 0.4 | [12] |
| Compound 25 (ADC payload) | NCI-N87 | 1 | [12] |
| B7H3-EC2 (ADC) | THP-1 | 0.0069 | [14] |
Experimental Protocols
Human Colony-Forming Unit-Megakaryocyte (CFU-MK) Assay for ADC Toxicity
This assay assesses the effect of a NAMPT inhibitor ADC on the proliferation and differentiation of megakaryocyte progenitors.
Materials:
-
Human hematopoietic stem/progenitor cells (e.g., CD34+ cells from bone marrow or cord blood)
-
Semi-solid methylcellulose-based medium formulated for megakaryocyte colony formation (containing thrombopoietin and other cytokines)
-
IMDM + 2% FBS
-
NAMPT inhibitor ADC and non-targeting control ADC
-
35 mm culture dishes
-
100 mm dishes for incubation
-
Sterile water
Procedure:
-
Prepare a cell suspension of hematopoietic progenitor cells in IMDM + 2% FBS at 10 times the final desired plating concentration.
-
Prepare serial dilutions of the NAMPT inhibitor ADC and control ADC.
-
Add the appropriate volume of the cell suspension and ADC dilutions to the methylcellulose (B11928114) medium.
-
Vortex the tubes for 3-5 seconds to ensure thorough mixing.
-
Let the tubes stand for 5-10 minutes to allow bubbles to dissipate.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose/ADC mixture into duplicate 35 mm culture dishes.
-
Place the 35 mm dishes inside a 100 mm dish with a separate open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO2, humidified incubator for 12-14 days.
-
Enumerate megakaryocyte colonies using an inverted microscope. Colonies can be identified by their characteristic morphology (large, translucent cells).
-
Calculate the IC50 value by plotting the percentage of colony inhibition against the ADC concentration.
Flow Cytometry for Platelet Activation Markers
This protocol is for assessing whether the NAMPT inhibitor ADC directly activates platelets.
Materials:
-
Freshly drawn whole blood collected in sodium citrate (B86180) tubes
-
NAMPT inhibitor ADC and appropriate controls
-
Fluorochrome-conjugated antibodies against platelet activation markers (e.g., CD62P-PE, PAC-1-FITC) and a platelet-specific marker (e.g., CD41-APC).
-
Isotype control antibodies
-
1% paraformaldehyde solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Aliquot whole blood into flow cytometry tubes.
-
Add the NAMPT inhibitor ADC at various concentrations to the respective tubes. Include a positive control (e.g., thrombin) and an untreated control.
-
Incubate for 15-30 minutes at room temperature.
-
Add the antibody cocktail (CD62P, PAC-1, CD41) to each tube and incubate for 20 minutes in the dark at room temperature.
-
Add 1 mL of PBS and centrifuge at a low speed to pellet the cells.
-
Aspirate the supernatant and resuspend the cells in 500 µL of 1% paraformaldehyde for fixation.
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter, and CD41 expression.
-
Analyze the expression of CD62P and PAC-1 on the platelet population to determine the percentage of activated platelets.
Mandatory Visualizations
Caption: Mechanism of NAMPT inhibitor ADC-induced thrombocytopenia.
Caption: Experimental workflow for evaluating NAMPTi ADC-induced thrombocytopenia.
Caption: Troubleshooting logic for addressing NAMPTi ADC-induced thrombocytopenia.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular nicotinamide phosphoribosyltransferase: role in disease pathophysiology and as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide phosphoribosyltransferase (Nampt): A link between NAD biology, metabolism, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical models of nicotinamide phosphoribosyltransferase inhibitor-mediated hematotoxicity and mitigation by co-treatment with nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAMPT-targeting PROTAC and nicotinic acid co-administration elicit safe and robust anti-tumor efficacy in NAPRT-deficient pan-cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Supplementation of nicotinic acid with NAMPT inhibitors results in loss of in vivo efficacy in NAPRT1-deficient tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 12. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cleavable and Non-Cleavable Linkers for NAMPT Inhibitor Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the strategic selection of a linker to tether a potent payload to a monoclonal antibody is a critical determinant of therapeutic success. This is particularly true for ADCs utilizing novel payloads such as Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a promising class of anti-cancer agents. This guide presents a comprehensive comparison of cleavable and non-cleavable linkers in the context of NAMPT inhibitor ADCs, supported by preclinical data to inform researchers and drug developers.
Nicotinamide phosphoribosyltransferase (NAMPT) is a pivotal enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism and energy production. Due to their high metabolic demands, cancer cells are especially susceptible to the depletion of NAD+ induced by NAMPT inhibitors. By conjugating these potent inhibitors to antibodies that target tumor-specific antigens, ADCs can achieve targeted delivery to cancer cells, thereby minimizing systemic toxicity.[1]
The linker, the bridge between the antibody and the cytotoxic payload, is central to the ADC's performance. It must be stable in circulation to prevent premature drug release, yet facilitate efficient payload liberation at the tumor site. The two principal classes of linkers, cleavable and non-cleavable, employ distinct mechanisms to achieve this delicate balance.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Relies on specific conditions within the tumor microenvironment or inside the cancer cell (e.g., enzymes, pH, reducing agents) to break the linker and release the payload.[2][3] | Requires the complete lysosomal degradation of the antibody-linker-drug conjugate to release the payload.[2] |
| Payload Form | Releases the payload in its original, unmodified form. | Releases the payload with the linker and a residual amino acid from the antibody attached. |
| Bystander Effect | The released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[3][4] | Generally, a limited or no bystander effect as the released payload is often charged and less membrane-permeable.[5] |
| Plasma Stability | Can be susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[6] | Typically exhibit higher plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[2] |
| Dependence on Target Biology | Can be effective in treating tumors with heterogeneous antigen expression due to the bystander effect. | Highly dependent on efficient internalization and lysosomal trafficking of the target antigen.[2] |
Preclinical Data Showdown: NAMPT Inhibitor ADCs in Action
Recent preclinical studies have begun to shed light on the differential performance of cleavable and non-cleavable linkers in the context of NAMPT inhibitor ADCs. While direct head-to-head comparative studies are limited, data from various investigations allow for a cross-study comparison.
One study explored the use of a cathepsin-cleavable valine-citrulline (Val-Cit) linker for a NAMPT inhibitor payload. However, this cleavable ADC formulation resulted in significant aggregation (29%).[7] Consequently, the researchers shifted their focus to non-cleavable linkers, which demonstrated lower aggregation and promising in vitro potency.[7]
Another research effort developed a novel class of NAMPT inhibitors and conjugated them to antibodies using both a cleavable dipeptide (Val-Ala) linker and non-cleavable linkers. The resulting ADCs with the cleavable Val-Ala linker demonstrated high cytotoxicity on antigen-expressing cells.[8][9] The study also highlighted the generation of NAMPT inhibitor payload metabolites from the ADCs both in vitro and in vivo, which is crucial for understanding their pharmacology and potential for bystander effects.[8][9]
The targeted delivery of NAMPT inhibitors via ADCs has been shown to circumvent the toxicities observed with systemic administration of these inhibitors, such as retinal and cardiac toxicities.[10][11]
Quantitative Data Summary
| ADC Construct | Linker Type | Target Antigen | Cell Line | In Vitro Potency (IC50) | Key Findings | Reference |
| NAMPTi-ADC-1 | Cleavable (Val-Cit) | c-Kit | NCI-H526 | Potent (specific value not provided) | High aggregation (29%) observed. | [7] |
| NAMPTi-ADC-3 | Non-cleavable | c-Kit | NCI-H526 | 9 pM | Low aggregation, potent and target-dependent in vivo efficacy. | [7] |
| NAMPTi-ADC-4 | Non-cleavable | c-Kit | NCI-H526 | 40 pM | Low aggregation, potent and target-dependent in vivo efficacy. | [7] |
| HER2-EC5 | Non-cleavable | HER2 | MDA-MB-453 | 43 pM | Over 800-fold selectivity compared to isotype control. | [9] |
| αCD30-ADC | Cleavable (glucuronide) | CD30 | L540cy | Effective NAD and ATP depletion | Demonstrated in vivo tumor regression at 3 and 10 mg/kg. | [10][11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive and antigen-negative cell lines to assess potency and specificity.[12][13][14]
Methodology:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12][13]
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control (e.g., unconjugated antibody), and a positive control (free NAMPT inhibitor) in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.[12]
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action, typically 72-96 hours.[12]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[12][14]
Bystander Effect Assay (Co-culture Assay)
This assay evaluates the ability of an ADC with a cleavable linker to kill adjacent antigen-negative cells.[12]
Methodology:
-
Cell Preparation: Label antigen-negative cells with a fluorescent marker (e.g., GFP).
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied.[12]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has a minimal direct effect on the antigen-negative cells.
-
Incubation: Incubate the plate for 72-96 hours.[12]
-
Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescently labeled antigen-negative cells. A decrease in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Linker Stability and Pharmacokinetics
This experiment assesses the stability of the ADC in circulation and its pharmacokinetic profile.
Methodology:
-
Animal Model: Use appropriate animal models, such as rats or mice.
-
ADC Administration: Administer a single dose of the ADC intravenously.
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
Sample Processing: Separate plasma from the blood samples.
-
Analysis: Use methods like ELISA or LC-MS/MS to quantify the concentration of the intact ADC and any released payload in the plasma over time. This data is used to determine the ADC's half-life and clearance rate.[10]
Visualizing the Landscape
NAMPT Signaling Pathway
The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and its downstream effects on cellular processes, which are targeted by NAMPT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: In Vivo Efficacy of NAMPT Inhibitors
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting metabolic pathways that fuel tumor growth. One such critical pathway is the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme. The overexpression of NAMPT in various cancers makes it a compelling target for therapeutic intervention. This guide provides a detailed, head-to-head comparison of the in vivo performance of several key NAMPT inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Key NAMPT Inhibitors in the Spotlight
This comparison focuses on several prominent NAMPT inhibitors that have been evaluated in head-to-head preclinical in vivo studies:
-
FK866 (APO866): A well-characterized, highly specific, non-competitive inhibitor of NAMPT.
-
STF-118804: A next-generation competitive inhibitor of NAMPT.
-
KPT-9274: A dual inhibitor targeting both NAMPT and p21-activated kinase 4 (PAK4).
-
A4276: A novel, orally bioavailable NAMPT inhibitor.
-
A-1293201: A novel, orally bioavailable, non-substrate NAMPT inhibitor.
-
GMX1778: A potent NAMPT inhibitor, often administered as its prodrug, GMX1777.
-
GNE-617 and GNE-618: Two potent and orally bioavailable NAMPT inhibitors.
-
LSN3154567: A highly selective NAMPT inhibitor designed for improved retinal toxicity profile.
In Vivo Efficacy: A Comparative Overview
The following tables summarize the in vivo efficacy of these NAMPT inhibitors in various cancer xenograft models. The data highlights key parameters such as the tumor model, dosing regimen, and observed anti-tumor activity.
Table 1: Head-to-Head Comparison of FK866 and STF-118804
| Feature | FK866 | STF-118804 | Reference |
| Mechanism of Action | Non-competitive NAMPT inhibitor | Competitive NAMPT inhibitor | [1] |
| Tumor Model | Pancreatic Ductal Adenocarcinoma (Panc-1 orthotopic xenograft) | Pancreatic Ductal Adenocarcinoma (Panc-1 orthotopic xenograft) | [2][3] |
| Dosing Regimen | 15 mg/kg, intraperitoneal injection | 25 mg/kg, intraperitoneal injection | [3] |
| Treatment Duration | 3 weeks | 3 weeks | [2][3] |
| In Vivo Efficacy | Reduced tumor size | Reduced tumor size | [2][4][5][6] |
| Toxicity | No significant body weight loss mentioned | No significant body weight loss mentioned | [3] |
Table 2: Head-to-Head Comparison of KPT-9274 and A4276
| Feature | KPT-9274 | A4276 | Reference |
| Mechanism of Action | Dual NAMPT and PAK4 inhibitor | NAMPT inhibitor | [7][8] |
| Tumor Model | Not specified in direct comparison | Not specified in direct comparison | [8] |
| In Vivo Efficacy | Less effective at reducing NAD+ levels in tumors | Superior anti-tumor efficacy and more effective NAD+ reduction | [8] |
Table 3: In Vivo Performance of A-1293201, GNE-617/618, and LSN3154567
| Inhibitor | Tumor Model(s) | Dosing Regimen | Key In Vivo Findings | Reference(s) |
| A-1293201 | Colorectal Carcinoma (HCT116 xenograft) | 50-100 mg/kg, oral, qd (3 days on, 4 days off) | Dose-dependent tumor growth inhibition, comparable to or exceeding FK866 and GMX1778. | [9][10] |
| GNE-617 | Fibrosarcoma (HT-1080), Prostate (PC3), Pancreatic (MiaPaCa-2) | 10-15 mg/kg, oral, twice daily | Robust efficacy, inducing tumor regression. Efficacy rescued by co-administration of nicotinic acid (NA). | [11][12][13][14][15] |
| GNE-618 | NSCLC (A549), Patient-derived gastric and sarcoma xenografts | Not specified | Suppressed tumor growth. Efficacy rescued by co-administration of NA. | [11][12][13] |
| LSN3154567 | NSCLC (NCI-H1155), Burkitt's Lymphoma (Namalwa), Fibrosarcoma (HT-1080) | 2.5-20 mg/kg, oral, twice daily (4 days on, 3 days off) | Robust efficacy. Co-administration with NA mitigates retinal and hematological toxicities without compromising efficacy. | [16][17][18][19] |
| KPT-9274 | Renal Cell Carcinoma (786-O xenograft) | 100-200 mg/kg, oral, twice daily | Dose-dependent inhibition of tumor growth with no apparent toxicity. | [16][20][21][22] |
Signaling Pathways and Experimental Workflows
The anti-tumor activity of NAMPT inhibitors stems from the depletion of NAD+, a critical coenzyme for cellular metabolism and DNA repair. This triggers a cascade of events leading to cancer cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 8. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. escholarship.org [escholarship.org]
A Preclinical Showdown: GMX1778 vs. a Novel NAMPT Inhibitor-Linker for Antibody-Drug Conjugates
For researchers and drug development professionals, this guide provides a detailed comparison of the preclinical performance of the well-characterized small molecule NAMPT inhibitor, GMX1778, against the emerging strategy of targeted delivery via a NAMPT inhibitor-linker construct for antibody-drug conjugates (ADCs). This analysis is based on available experimental data to inform research and development decisions in the pursuit of novel cancer therapeutics targeting the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) salvage pathway.
Executive Summary
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, essential for cellular metabolism and survival, particularly in cancer cells with high metabolic demands. Inhibition of NAMPT leads to NAD+ depletion and subsequent cancer cell death. This guide compares two distinct approaches to leveraging this therapeutic strategy:
-
GMX1778 (CHS-828): A potent, small molecule inhibitor of NAMPT that has undergone clinical investigation. It is the active form of the prodrug GMX1777.[1][2][3]
-
NAMPT inhibitor-linker 1: A representative component of a novel class of anti-cancer agents, Antibody-Drug Conjugates (ADCs). In this modality, a potent NAMPT inhibitor is attached via a linker to a monoclonal antibody, directing the cytotoxic payload to tumor cells expressing a specific surface antigen.[4][5]
While both agents target the same enzyme, their delivery mechanisms and preclinical profiles exhibit key differences. GMX1778 acts systemically, whereas NAMPT inhibitor-ADCs are designed for targeted delivery, potentially widening the therapeutic window by minimizing systemic toxicities that have been observed with small molecule NAMPT inhibitors in clinical trials.[4][6]
Mechanism of Action: A Tale of Two Delivery Systems
Both GMX1778 and the payload of this compound function by inhibiting the enzymatic activity of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway from nicotinamide. This inhibition leads to a rapid depletion of intracellular NAD+, a crucial coenzyme for numerous cellular processes including energy metabolism (ATP production), DNA repair, and the function of NAD+-dependent enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][7] The resulting energy crisis and disruption of cellular signaling ultimately trigger cancer cell death.[1][7]
The fundamental difference lies in how these inhibitors reach their target. GMX1778, as a small molecule, is distributed systemically upon administration.[8][9] In contrast, the NAMPT inhibitor payload of an ADC is delivered specifically to cancer cells that express the target antigen for the monoclonal antibody component of the ADC.[6][10]
In Vitro Performance: Potency and Cellular Activity
| Compound/ADC | Cell Line | Target Antigen | IC50 | Reference |
| GMX1778 | Multiple Human Cell Lines | N/A | Low nM range | [2] |
| GMX1778 (CHS-828) | NAMPT Enzyme Assay | N/A | < 25 nM | [11] |
| Anti-c-Kit ADC (with NAMPT inhibitor-linker) | NCI-H526 | c-Kit | 9 pM | [4] |
| Anti-c-Kit ADC (with NAMPT inhibitor-linker) | GIST-T1 | c-Kit | < 3 pM | [4] |
| Anti-HER2 ADC (with NAMPT inhibitor-linker) | MDA-MB-453 | HER2 | 40 pM | [4] |
Table 1: Comparison of In Vitro Potency. Note: Experimental conditions and cell lines differ between studies, precluding direct comparison.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Both GMX1778 and NAMPT inhibitor-ADCs have demonstrated robust anti-tumor efficacy in preclinical xenograft models.
GMX1778 (administered as the prodrug GMX1777):
-
A 24-hour intravenous infusion of 75 mg/kg GMX1777 resulted in tumor regression in multiple myeloma (IM-9), small-cell lung cancer (SHP-77), and colon carcinoma (HCT-116) xenograft models.[8][9] This dosing schedule produced steady-state plasma levels of GMX1778 of approximately 1 µg/mL and a significant decrease in NAD+ levels in the tumors.[8][9]
NAMPT inhibitor-ADCs:
-
An anti-c-Kit ADC demonstrated target-dependent in vivo efficacy in a GIST-T1 xenograft model.[4]
-
Optimized NAMPT inhibitor-ADCs targeting B7H3 showed high in vivo antitumor efficacy in a THP-1 acute myeloid leukemia xenograft model, with a 5 mg/kg dose resulting in complete responses in the majority of treated mice.[12]
-
In rat toxicology studies, a non-binding control ADC was well-tolerated at doses more than 10-fold higher than the typical efficacious dose in xenografts, suggesting a favorable safety profile for the targeted approach.[13]
Experimental Protocols
In Vitro NAMPT Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant NAMPT.
Methodology: A common method is a coupled-enzyme assay that measures the production of NAD+.[14]
-
Reaction Mixture: Prepare a reaction buffer containing recombinant human NAMPT enzyme, nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), and ATP.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., GMX1778) or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).
-
Coupled Reaction: Add a coupling enzyme mixture containing nicotinamide mononucleotide adenylyltransferase (NMNAT) and a developer that produces a colorimetric or fluorescent signal in the presence of NAD+.
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To determine the cytotoxic effect of the NAMPT inhibitor or ADC on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound/ADC Treatment: Treat the cells with serial dilutions of the test compound (e.g., GMX1778) or ADC for a specified duration (e.g., 72-96 hours).
-
Viability Assessment: Add a viability reagent such as one that measures ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).[6]
-
Signal Measurement: Measure luminescence, absorbance, or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the signal to the vehicle-treated control cells to determine the percent viability. Calculate the IC50 or EC50 value by plotting the percent viability against the logarithm of the compound/ADC concentration.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the NAMPT inhibitor or ADC in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[15]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, GMX1777, or ADC). Administer the treatment via the appropriate route (e.g., intravenous infusion for GMX1777, intravenous injection for ADCs) and schedule.[8][12]
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week to assess efficacy and toxicity.[15]
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., measurement of intratumoral NAD+ levels).[15]
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the extent of tumor growth inhibition.
Conclusion
Both GMX1778 and the targeted delivery of NAMPT inhibitors via ADCs represent promising strategies for cancer therapy. GMX1778 has demonstrated potent, broad anti-tumor activity, though its clinical development has been challenged by dose-limiting toxicities. The ADC approach, exemplified by constructs containing "this compound," offers a compelling alternative by aiming to improve the therapeutic index. The picomolar potency observed with NAMPT inhibitor-ADCs in vitro and their robust, target-dependent efficacy in vivo, coupled with a potentially better safety profile, underscore the potential of this targeted approach.[4][13] Further preclinical and clinical evaluation will be crucial to fully elucidate the comparative efficacy and safety of these two distinct modalities for NAMPT inhibition in oncology.
References
- 1. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Preclinical development of the nicotinamide phosphoribosyl transferase inhibitor prodrug GMX1777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Cross-Validation of NAMPT Inhibitor-Linker Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of a novel class of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitor-linker payloads designed for Antibody-Drug Conjugates (ADCs). The data presented here, collated from preclinical studies, offers a cross-validation of their efficacy across different cancer cell lines. By delivering a potent NAMPT inhibitor directly to tumor cells, this targeted approach aims to enhance the therapeutic window and overcome toxicities associated with systemic administration.[1][2]
Comparative Activity of NAMPT Inhibitor ADCs Across Different Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for a novel NAMPT inhibitor-based ADC (herein referred to as NAMPTi-ADC) in various human cancer cell lines.[3] This data highlights the potent and selective anti-tumor activity of this therapeutic modality.
| Cell Line | Cancer Type | Target Antigen | NAMPTi-ADC IC50 (pM) | Isotype Control ADC IC50 (nM) | Selectivity Fold-Change |
| MDA-MB-453 | Breast Cancer | HER2 | 43 | 35 | >800 |
| A549-C4.4a | Lung Cancer | C4.4a | Not explicitly stated, but sensitive to NAMPT inhibition | Not explicitly stated | Not explicitly stated |
| THP-1 | Monocytic Leukemia | B7H3 | 7 | Not explicitly stated | Not explicitly stated |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell density, passage number, and assay duration. The data presented here is derived from a single comprehensive study to ensure consistency. The high selectivity fold-change observed demonstrates the target-dependent efficacy of the NAMPTi-ADC.[3]
Understanding the Mechanism of Action
NAMPT is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism, DNA repair, and various signaling pathways.[4][5] Cancer cells, with their high metabolic demands, are particularly dependent on this pathway for survival.[4][6] NAMPT inhibitors block the synthesis of nicotinamide mononucleotide (NMN), a key precursor to NAD+, leading to NAD+ depletion, metabolic collapse, and ultimately, apoptotic cell death.[1][4] The NAMPT inhibitor-linker, when conjugated to a tumor-targeting antibody, is internalized by cancer cells expressing the specific antigen, leading to the release of the potent payload and localized therapeutic effect.[1][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 6. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
Comparative Analysis of NAMPT Inhibitor Antibody-Drug Conjugate Toxicity Profiles: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) utilizing nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors as payloads represents a promising strategy in targeted cancer therapy. Small molecule NAMPT inhibitors have demonstrated potent antitumor activity, but their clinical utility has been hampered by significant on-target toxicities, including severe hematological and gastrointestinal issues, as well as retinal and cardiac toxicities.[1][2][3] By conjugating these potent payloads to tumor-targeting monoclonal antibodies, NAMPT inhibitor ADCs aim to widen the therapeutic window, delivering the cytotoxic agent directly to cancer cells while minimizing systemic exposure and associated adverse effects.[4][5][6]
This guide provides a comparative analysis of the preclinical toxicity profiles of various NAMPT inhibitor ADCs, supported by available experimental data. It also details key methodologies for assessing the safety and efficacy of these novel therapeutic agents.
Comparative Toxicity Profiles of Small Molecule vs. ADC-Delivered NAMPT Inhibitors
Preclinical studies have consistently demonstrated a significant improvement in the toxicity profile of NAMPT inhibitors when delivered via an ADC platform. While direct head-to-head comparative studies of different NAMPT inhibitor ADCs are limited in publicly available literature, a general trend of mitigated systemic toxicity is evident.
The primary dose-limiting toxicities associated with first-generation small molecule NAMPT inhibitors such as GMX1778 and APO866 include thrombocytopenia and gastrointestinal symptoms.[2][3] Newer generation small molecule inhibitors like OT-82 have shown an improved safety profile in preclinical models, with no observed cardiac, neurological, or retinal toxicities, though hematological toxicities remain a concern.[3][7]
In contrast, preclinical toxicology studies of NAMPT inhibitor ADCs in rats have shown that while moderate and reversible hematological effects are observed, there is a notable absence of the retinal and cardiac toxicities that have plagued small molecule inhibitors.[4][8][9] A non-binding control ADC was reported to be tolerated at doses more than ten times the typical efficacious dose used in xenograft models, highlighting the benefit of targeted delivery.[4][8]
Table 1: Summary of Preclinical Toxicity Data for NAMPT Inhibitor ADCs
| ADC Platform/Payload | Target Antigen(s) | Key Preclinical Toxicities Observed | Notable Tolerability Data | Animal Model | Reference(s) |
| NAMPTi-ADC (FK-866 derivative) | CD30, CD19, CD123 | Moderate, reversible hematological effects (acute decreases in lymphocytes, monocytes, eosinophils, red blood cells, and reticulocytes). No evidence of retinal or cardiac toxicity. | A non-binding control ADC was well-tolerated at >10-fold the typical efficacious dose. An anti-CD30 ADC was well-tolerated at single doses of 30, 60, and 100 mg/kg. | Rat | [4][8] |
| NAMPTi-ADC (Novel payload class) | C4.4a (LYPD3), HER2, B7H3 | Acceptable tolerability reported in xenograft mouse models. | Optimized ADCs demonstrated potent in vivo antitumor efficacy with a very good selectivity profile compared to isotype control ADCs. | Mouse | [10] |
| Anti-c-Kit-NAMPTi-ADC | c-Kit | Well-tolerated and demonstrated target-dependent efficacy in vivo. | Further evaluation across additional in vivo models is ongoing. | Not Specified | [6] |
Disclaimer: The data presented is based on available preclinical studies and may not be directly comparable due to variations in experimental design, payload, linker, and antibody constructs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the toxicity and efficacy of NAMPT inhibitor ADCs. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a NAMPT inhibitor ADC that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
NAMPT inhibitor ADC and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the NAMPT inhibitor ADC and a non-targeting isotype control ADC in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs or control solutions. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubate the plates for a duration appropriate for the payload's mechanism of action (typically 72-144 hours for NAMPT inhibitors).[1][11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
In Vitro Bystander Effect Assay
Objective: To assess the ability of the payload released from target cells to kill neighboring antigen-negative cells.
Procedure:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3) and seed into a 96-well plate.
-
ADC Treatment: Treat the co-culture with the NAMPT inhibitor ADC at various concentrations for 72-96 hours.
-
Viability Assessment: After the incubation period, assess the viability of the fluorescently labeled antigen-negative cells using imaging-based cytometry or flow cytometry to quantify the reduction in the fluorescent cell population.[12][13]
In Vivo Hematological Toxicity Assessment in Rodents
Objective: To evaluate the effect of NAMPT inhibitor ADCs on hematopoietic cells in a relevant animal model.
Procedure:
-
Animal Model: Use a relevant rodent species, such as Sprague-Dawley rats.
-
Dosing: Administer the NAMPT inhibitor ADC and a vehicle control intravenously to different groups of animals at a range of doses.
-
Blood Collection: Collect blood samples from the animals at multiple time points (e.g., baseline, and on days 4, 8, 15, and 29 post-dose).
-
Hematological Analysis: Analyze the blood samples using an automated hematology analyzer to determine a complete blood count (CBC), including platelet count, red blood cell count, white blood cell count, and hemoglobin levels.
-
Data Analysis: Compare the hematological parameters of the treated groups to the control group over time. Pay close attention to any significant, dose-dependent decreases in cell counts and the time to nadir and recovery.
Preclinical Ocular Toxicity Evaluation
Objective: To assess the potential for NAMPT inhibitor ADCs to cause ocular toxicity.
Procedure:
-
Animal Model: Use a relevant species for ocular toxicity studies, often rabbits or non-human primates.
-
Dosing: Administer the ADC systemically at various dose levels.
-
Ophthalmological Examinations: Conduct regular and thorough ophthalmological examinations by a veterinary ophthalmologist at baseline and at multiple time points throughout the study. Examinations should include:
-
Slit-lamp biomicroscopy to examine the anterior segment of the eye (cornea, conjunctiva, iris, and lens).
-
Indirect ophthalmoscopy to evaluate the posterior segment (retina and optic nerve).
-
-
Histopathology: At the end of the study, perform a detailed histopathological examination of the eyes from animals in the control and high-dose groups to identify any microscopic changes.[14][15]
Visualizations
Caption: The NAD+ salvage pathway and the mechanism of action of NAMPT inhibitor ADCs.
Caption: Generalized experimental workflow for preclinical toxicity assessment of NAMPT inhibitor ADCs.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 8. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. toxicology.org [toxicology.org]
- 15. academic.oup.com [academic.oup.com]
In Vivo Showdown: A Comparative Guide to Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vivo efficacy of different Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor antibody-drug conjugates (ADCs). By targeting NAMPT, a key enzyme in the NAD+ salvage pathway, these ADCs offer a novel anti-cancer mechanism that can be effective even in slowly proliferating tumor cells.[1][2] This guide summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways to inform future research and development.
Performance Data: Head-to-Head In Vivo Efficacy
The following table summarizes the in vivo anti-tumor activity of various NAMPT inhibitor ADCs across different cancer models. These ADCs utilize novel NAMPT inhibitor payloads, often derived from the prototypical inhibitor FK-866, conjugated to antibodies targeting specific tumor-associated antigens.[3]
| ADC Target | NAMPT Inhibitor Payload | Cancer Model | Dosing Regimen | Key Efficacy Results | Reference |
| c-Kit | Novel NAMPTi | GIST-T1 Xenograft | Single 20 mg/kg | Tumor stasis | [4] |
| CD30 | FK-866 Analog (linker 8) | L540cy Hodgkin Lymphoma Xenograft | 1 mg/kg | Greatest tumor growth delay compared to other linkers | [3] |
| B7H3 | EC3 (Novel NAMPTi) | THP-1 AML Xenograft | 5 mg/kg, i.v., Q7Dx3 | T/C ratio: 0.00; 6/7 mice with complete responses, 1/7 with partial response | [5] |
| HER2 | EC4 (Novel NAMPTi) | MDA-MB-453 Breast Cancer Xenograft | 10 mg/kg, i.v., Q7Dx7 | T/C ratio: 0.13; 7/7 mice with partial responses, no tumor regrowth after treatment cessation | [5][6] |
| C4.4a (LYPD3) | EC4 (Novel NAMPTi) | MDA-MB-453 Breast Cancer Xenograft | 10 mg/kg, i.v., Q7Dx7 | T/C ratio: 0.39; 3/8 mice with partial responses, 5/8 with stable disease | [5][6] |
| HER2 | BAY-346 derivative | MDA-MB-453 Breast Cancer Xenograft | Not specified | Complete tumor regression in all treated animals | [2] |
| C4.4a (LYPD3) | BAY-346 derivative | MDA-MB-453 Breast Cancer Xenograft | Not specified | 3/8 mice with complete responses, 5/8 with stable disease | [2] |
| B7H3 | BAY-346 derivative | THP-1 AML Xenograft | Not specified | 7/8 mice with complete tumor responses | [2] |
T/C Ratio: Treatment/Control ratio, a measure of tumor growth inhibition.
Visualizing the Mechanism: NAMPT Inhibition Pathway
The inhibition of NAMPT disrupts a critical cellular metabolic pathway, leading to NAD+ depletion and subsequent cell death. This mechanism is distinct from many cytotoxic agents that target mitosis.[3]
Caption: NAMPT Inhibition Pathway in Cancer Cells.
Experimental Methodologies
The in vivo efficacy of NAMPT inhibitor ADCs is typically evaluated using xenograft models in immunocompromised mice. The following protocols are representative of the studies cited.
General In Vivo Tumor Xenograft Study Protocol
-
Cell Line and Animal Models:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
-
ADC Administration:
-
Efficacy Endpoints and Analysis:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
Primary efficacy endpoints include tumor growth inhibition (TGI), expressed as the T/C ratio, and the incidence of partial responses (PR), complete responses (CR), and stable disease (SD).[5][6]
-
At the end of the study, tumors may be excised for further analysis, such as measuring intratumoral NAD levels to confirm the pharmacodynamic effect of the ADC.[3]
-
Experimental Workflow Visualization
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
The development of NAMPT inhibitors as payloads for ADCs represents a promising strategy in oncology.[3][8] Preclinical in vivo studies have demonstrated significant anti-tumor efficacy across a range of hematological and solid tumor models.[2][3][5] The targeted delivery of these potent metabolic inhibitors via ADCs appears to mitigate the systemic toxicities observed with small molecule NAMPT inhibitors, potentially widening their therapeutic window.[3] Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of different NAMPT inhibitor ADCs in patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
Validating NAD+ Depletion as a Biomarker for NAMPT Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, is a promising therapeutic strategy in oncology.[1] Cancer cells, with their high metabolic demands, are often heavily reliant on this pathway for NAD+ regeneration to fuel cellular processes, including energy metabolism and DNA repair.[2][3] Consequently, accurately identifying patient populations most likely to respond to NAMPT inhibitors is critical for their successful clinical translation. This guide provides a comparative analysis of NAD+ depletion as a key pharmacodynamic biomarker for NAMPT inhibition, alongside alternative predictive biomarkers, supported by experimental data and detailed methodologies.
The Central Role of NAPRT1 in Determining Sensitivity
A primary determinant of sensitivity to NAMPT inhibitors is the status of a second NAD+ synthesis pathway, the Preiss-Handler pathway, which utilizes nicotinic acid (NA). The key enzyme in this pathway is nicotinate (B505614) phosphoribosyltransferase (NAPRT1).[2][4] In cancer cells lacking functional NAPRT1, the NAMPT-mediated salvage pathway becomes the sole route for NAD+ production. This creates a synthetic lethal scenario where inhibiting NAMPT is selectively lethal to these cancer cells, while normal tissues, which typically express NAPRT1, can be rescued by the administration of nicotinic acid.[2] Therefore, NAPRT1 deficiency has emerged as the most significant predictive biomarker for sensitivity to NAMPT inhibitors.[4][5]
NAD+ Depletion: A Key Pharmacodynamic Biomarker
While NAPRT1 status is a predictive biomarker, the direct measurement of intracellular NAD+ depletion serves as a crucial pharmacodynamic (PD) biomarker, confirming target engagement and the mechanism of action of NAMPT inhibitors.[4][6] The inhibition of NAMPT leads to a rapid and significant decrease in intracellular NAD+ levels, which in turn triggers a cascade of downstream events, including ATP depletion and ultimately, cell death.[4][7] Monitoring NAD+ levels in response to treatment can, therefore, provide a quantitative measure of a NAMPT inhibitor's efficacy in susceptible, NAPRT1-deficient tumors.
Comparative Analysis of NAMPT Inhibitors and Biomarker Performance
The following tables summarize the in vitro sensitivity of various cancer cell lines to different NAMPT inhibitors, stratified by their NAPRT1 expression status, and the corresponding impact on intracellular NAD+ levels.
| Table 1: In Vitro Sensitivity of Cancer Cell Lines to the NAMPT Inhibitor GNE-617 | |||
| Cell Line | Cancer Type | NAPRT1 Status | IC50 (nM) of GNE-617 |
| A549 | Non-Small Cell Lung Cancer | Rescuable by NA (NAPRT1 proficient) | >10,000 |
| NCI-H1395 | Non-Small Cell Lung Cancer | Non-rescuable by NA (NAPRT1 deficient) | 3 |
| RERF-LC-MS | Non-Small Cell Lung Cancer | Rescuable by NA (NAPRT1 proficient) | >10,000 |
| Calu-6 | Non-Small Cell Lung Cancer | Non-rescuable by NA (NAPRT1 deficient) | 1 |
| Data synthesized from Shames et al., 2013.[4] |
| Table 2: In Vitro Sensitivity of Rhabdomyosarcoma (RMS) Cell Lines to the NAMPT Inhibitor OT-82 | |||
| Cell Line | RMS Subtype | NAPRT1 Expression | IC50 (nM) of OT-82 |
| Rh30 | Alveolar | Present | ~1 |
| RD | Embryonal | Present | ~1 |
| Rh36 | Alveolar | Variable | <1 |
| Rh41 | Alveolar | Variable | <1 |
| Data synthesized from Wolff et al., 2021.[7] Note: While NAPRT1 expression was variable, all RMS cell lines were highly sensitive to OT-82, suggesting a strong dependence on the NAMPT pathway in this cancer type. |
| Table 3: Comparison of NAD+ Depletion in Response to NAMPT Inhibition | |||
| Cell Line | NAPRT1 Status | NAMPT Inhibitor | Effect on Intracellular NAD+ Levels |
| NAPRT1-deficient cells | Deficient | A4276 | Significant dose-dependent reduction |
| NAPRT1-proficient cells | Proficient | A4276 | Less pronounced or no significant reduction with NA rescue |
| RMS Cell Lines (Rh36, Rh41) | Variable | OT-82 | Significant dose- and time-dependent decrease |
| Data synthesized from Kim et al., 2023 and Wolff et al., 2021.[6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in NAD+ biosynthesis and the experimental workflow for validating NAD+ depletion as a biomarker.
Experimental Protocols
Measurement of Intracellular NAD+ Levels by LC-MS/MS
Objective: To quantify the intracellular concentration of NAD+ in cancer cells following treatment with a NAMPT inhibitor.
Materials:
-
Cancer cell lines
-
NAMPT inhibitor of interest
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Extraction solution (e.g., 0.5 N perchloric acid or 80% methanol)
-
Internal standard (e.g., ¹³C₅-NAD+)
-
LC-MS/MS system
Protocol:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere. Treat the cells with the NAMPT inhibitor at various concentrations and for different time points. Include a vehicle-treated control group.
-
Cell Lysis and Extraction: After treatment, wash the cells with ice-cold PBS. Add the pre-chilled extraction solution to each well to lyse the cells and precipitate proteins.
-
Sample Preparation: Scrape the cells and collect the lysate. Centrifuge the samples to pellet the protein precipitate.
-
LC-MS/MS Analysis: Transfer the supernatant containing the NAD+ to a new tube. Add the internal standard. Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: Quantify the NAD+ concentration by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve. Normalize the results to the total protein content or cell number of the corresponding sample.
Immunohistochemistry (IHC) for NAPRT1 Protein Expression
Objective: To determine the presence or absence of NAPRT1 protein in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibody against NAPRT1
-
Secondary antibody and detection system (e.g., HRP-conjugated)
-
Chromogen (e.g., DAB)
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody against NAPRT1 at the optimized concentration and duration.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent.
-
Chromogen and Counterstaining: Add the chromogen to visualize the antibody binding (brown precipitate). Counterstain the nuclei with hematoxylin (blue).
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
-
Interpretation: Examine the slides under a microscope. NAPRT1-deficient tumors will show a lack of brown staining in the cancer cells, while adjacent normal tissue or stroma may serve as an internal positive control.[2]
Conclusion
The validation of biomarkers is paramount for the successful clinical development of NAMPT inhibitors. While NAPRT1 deficiency stands out as a robust predictive biomarker for identifying sensitive patient populations, the measurement of intracellular NAD+ depletion is an indispensable pharmacodynamic biomarker. It provides direct evidence of target engagement and the biochemical consequences of NAMPT inhibition. A combined strategy of pre-selecting patients based on NAPRT1 status and monitoring on-target effects through NAD+ level measurements will be crucial for optimizing the therapeutic potential of this promising class of anti-cancer agents.
References
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotype Control Experiments for NAMPT Inhibitor-Linker 1 Antibody-Drug Conjugates
This guide provides a comprehensive comparison of experimental setups and data for evaluating the specificity of Antibody-Drug Conjugates (ADCs) carrying nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors. It is intended for researchers, scientists, and professionals in the field of drug development to underscore the critical role of isotype controls in the preclinical assessment of this novel class of ADCs.
Introduction to NAMPT Inhibitor ADCs
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] Inhibition of NAMPT disrupts cellular metabolism, leading to cell death, which makes it an attractive target for cancer therapy.[1] Antibody-Drug Conjugates (ADCs) are a therapeutic modality that enables the targeted delivery of potent cytotoxic agents to cancer cells, thereby improving the therapeutic window.[1][2] By conjugating a NAMPT inhibitor (NAMPTi) to a monoclonal antibody that targets a tumor-specific antigen, NAMPTi-ADCs are designed to deliver the payload selectively to cancer cells, sparing healthy tissues from the on-target toxicities observed with systemic NAMPT inhibitor administration.[1][2][3]
The specificity of an ADC is paramount to its success. It is crucial to demonstrate that the observed cytotoxic effects are a direct result of the ADC binding to its target antigen on the cancer cell surface and not due to non-specific uptake or premature release of the cytotoxic payload. This is where isotype control experiments become indispensable.
The Indispensable Role of Isotype Controls
An isotype control is a non-binding antibody that has the same constant region (Fc) and is of the same immunoglobulin class (e.g., IgG1, IgG2a) as the specific therapeutic antibody but lacks specificity for the target antigen.[4][5][6] In the context of ADCs, the isotype control is conjugated with the same linker and payload at a similar drug-to-antibody ratio (DAR) as the therapeutic ADC.
The primary purpose of an isotype control ADC is to serve as a negative control to account for any non-specific, target-independent effects.[4][5][7][8] These can include:
-
Non-specific uptake: ADCs can be taken up by cells through mechanisms other than target-antigen binding, such as pinocytosis or interactions with Fc receptors on immune cells.[9][10][11]
-
Off-target toxicity: The cytotoxic payload may have effects on cells that do not express the target antigen.[12]
-
Linker instability: Premature cleavage of the linker in circulation can release the payload, leading to systemic toxicity.[11]
By comparing the in vitro and in vivo activity of the specific NAMPTi-ADC to its corresponding isotype control ADC, researchers can definitively attribute the therapeutic effect to the targeted delivery of the NAMPT inhibitor.[2][3][13]
Visualizing the Role of Isotype Controls in NAMPTi-ADC Experiments
The following diagrams illustrate the mechanism of NAMPTi-ADCs and the experimental workflow for their evaluation using isotype controls.
Caption: Mechanism of a targeted NAMPTi-ADC versus a non-binding isotype control.
Caption: Workflow for an in vitro cytotoxicity assay comparing a NAMPTi-ADC and its isotype control.
Comparative Data Analysis
The following tables summarize representative data from preclinical studies of NAMPTi-ADCs, highlighting the difference in activity between the targeted ADC and its isotype control.
Table 1: In Vitro Cytotoxicity of NAMPTi-ADCs vs. Isotype Controls
| Cell Line | Target Antigen | NAMPTi-ADC IC50 (pM) | Isotype Control ADC IC50 (nM) | Selectivity Index (Isotype IC50 / ADC IC50) |
| THP-1 | B7H3 | 6.9 | 0.085 (85 pM) | >12 |
| MDA-MB-453 | HER2 | <0.4 | 56 | >140,000 |
| NCI-H526 | c-Kit | 40 | >100 | >2,500 |
| GIST-T1 | c-Kit | <7 | >100 | >14,285 |
Data synthesized from multiple sources.[2][3][13]
As shown in Table 1, the NAMPTi-ADCs exhibit potent, picomolar cytotoxicity against antigen-expressing cancer cell lines. In contrast, the isotype control ADCs show significantly reduced activity, with IC50 values in the nanomolar range or higher.[3][13] This demonstrates that the cytotoxic effect is primarily driven by target-antigen binding.
Table 2: In Vivo Efficacy of NAMPTi-ADCs vs. Isotype Controls in Xenograft Models
| Xenograft Model | Target Antigen | NAMPTi-ADC Dose (mg/kg) | Outcome for NAMPTi-ADC | Outcome for Isotype Control ADC |
| GIST-T1 | c-Kit | 20 (single dose) | Tumor stasis | No significant effect on tumor growth |
| L540cy Hodgkin Lymphoma | CD30 | 3-10 | Significant tumor growth inhibition | No significant effect on tumor growth |
Data synthesized from multiple sources.[1][2]
The in vivo data corroborates the in vitro findings. NAMPTi-ADCs lead to significant tumor growth inhibition or stasis in mouse xenograft models, whereas the isotype control ADC, administered at the same dose, has no discernible anti-tumor effect.[1][2] This confirms that the in vivo efficacy is target-dependent.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Preparation: Prepare serial dilutions of the NAMPTi-ADC and the isotype control ADC in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the ADC dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Data Analysis: Normalize the luminescence readings to the untreated control wells. Plot the normalized values against the ADC concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
Protocol 2: In Vitro NAD+ Depletion Assay
-
Cell Plating and Treatment: Follow steps 1-3 from the cytotoxicity protocol.
-
Incubation: Incubate the plates for 24 to 48 hours.
-
NAD+ Measurement: Measure intracellular NAD+ levels using a commercially available kit, such as the NAD/NADH-Glo™ Assay (Promega), following the manufacturer's instructions.
-
Data Analysis: Normalize the NAD+ levels to those of untreated cells and plot the results against ADC concentration to assess the pharmacodynamic effect of NAMPT inhibition.[1]
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Treatment Administration: Administer the NAMPTi-ADC, isotype control ADC, or vehicle control (e.g., PBS) intravenously at the specified dose and schedule.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week throughout the study. Body weight is a general indicator of toxicity.[2]
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or at a predetermined time point.
-
Data Analysis: Plot the mean tumor volume for each group over time. Compare the tumor growth inhibition between the NAMPTi-ADC and isotype control ADC groups.
Alternatives and Complements to Isotype Controls
While isotype controls are the gold standard, other control strategies can provide complementary information:
-
Unconjugated Antibody: Administering the "naked" antibody (without the linker and payload) can help determine if the antibody itself has any anti-tumor activity.
-
Antigen-Negative Cell Lines: As shown in the in vitro protocols, testing the ADCs on cell lines that do not express the target antigen is a crucial control to demonstrate specificity.
-
Isoclonic Controls: This involves co-incubating cells with the labeled therapeutic antibody and an excess of the same antibody in an unlabeled form. The unlabeled antibody will competitively block the specific binding sites, so any remaining signal is considered non-specific.[14]
The following diagram provides a decision-making framework for selecting appropriate controls.
Caption: Decision tree for selecting appropriate controls in ADC experiments.
Conclusion
Isotype control experiments are a non-negotiable component of the preclinical development of NAMPTi-ADCs. The data clearly demonstrates that well-designed isotype controls are essential for distinguishing antigen-specific anti-tumor activity from non-specific effects. By employing rigorous control experiments, as outlined in this guide, researchers can build a robust data package to support the continued development of this promising class of targeted cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lubio.ch [lubio.ch]
- 5. What Are Isotype Controls And Why Are They Important | Leinco [leinco.com]
- 6. Isotype Control [ptglab.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. abyntek.com [abyntek.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Efficacy of NAMPT Inhibitors in NAPRT1-Deficient Cancers: A Research Guide
A detailed analysis of preclinical data on GMX1778, KPT-9274, and OT-82, highlighting their therapeutic potential in tumors with defective NAD+ salvage pathways.
The therapeutic strategy of targeting nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has gained significant traction in oncology, particularly for cancers deficient in nicotinic acid phosphoribosyltransferase 1 (NAPRT1). This deficiency creates a synthetic lethal relationship, where cancer cells become exquisitely dependent on the NAMPT-mediated NAD+ salvage pathway for survival.[1][2] Inhibition of NAMPT in this context leads to a catastrophic depletion of intracellular NAD+, a critical coenzyme for numerous cellular processes, ultimately triggering cancer cell death.[2][3][4] This guide provides a comparative overview of key NAMPT inhibitors—GMX1778, KPT-9274, and OT-82—supported by experimental data and detailed protocols for researchers in drug development.
Mechanism of Action: Exploiting a Metabolic Vulnerability
The core principle behind the efficacy of NAMPT inhibitors in NAPRT1-deficient cancers lies in the two major NAD+ salvage pathways.[5][6] Most healthy tissues can utilize both nicotinamide (NAM), via NAMPT, and nicotinic acid (NA), via NAPRT1, to generate NAD+.[5][6][7] However, a subset of tumors, including some glioblastomas, neuroblastomas, and sarcomas, exhibit low or absent NAPRT1 expression, often due to promoter methylation.[3][8] These tumors are consequently reliant solely on the NAMPT pathway for NAD+ biosynthesis.[2] By inhibiting NAMPT, drugs like GMX1778, KPT-9274, and OT-82 selectively induce NAD+ depletion and cytotoxicity in these vulnerable cancer cells, while normal tissues can be rescued by the administration of nicotinic acid, which utilizes the alternative NAPRT1 pathway.[3][8]
References
- 1. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 6. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of NAMPT Inhibitor-Linker 1 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing NAMPT (Nicotinamide phosphoribosyltransferase) inhibitors as payloads, with a focus on constructs designated as "NAMPT inhibitor-linker 1". The aim is to evaluate their therapeutic window by examining preclinical data on efficacy, toxicity, and pharmacokinetics. This document synthesizes available data to aid in the assessment and future development of this promising class of anti-cancer therapeutics.
Introduction to NAMPT Inhibition in ADCs
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[1] Many cancer cells exhibit heightened metabolic activity and an increased reliance on the NAD+ salvage pathway, making NAMPT a compelling target for oncology.[2]
Small molecule NAMPT inhibitors have demonstrated potent anti-tumor activity; however, their clinical development has been hampered by dose-limiting toxicities, including thrombocytopenia and gastrointestinal side effects.[3] The ADC modality offers a strategy to widen the therapeutic window of NAMPT inhibitors by selectively delivering the cytotoxic payload to antigen-expressing tumor cells, thereby minimizing systemic exposure and associated toxicities.[4] This guide focuses on a specific iteration of these novel therapeutics: this compound ADCs. For the purposes of this guide, "Linker 1" will refer to a glucuronide-based cleavable linker, a commonly employed linker system in early NAMPT inhibitor ADC development due to its hydrophilicity and efficient cleavage in the lysosomal compartment of target cells.[5][6]
Comparative Preclinical Data
The following tables summarize quantitative data from various preclinical studies on NAMPT inhibitor ADCs. It is important to note that these studies were conducted under different conditions, and direct comparisons should be made with caution.
In Vitro Cytotoxicity
| Cell Line | Target Antigen | NAMPT Inhibitor Payload (Linker) | IC50 (nM) | Citation |
| L540cy (Hodgkin Lymphoma) | CD30 | Compound 2 (Glucuronide) | ~1-10 | [5] |
| L540cy (Hodgkin Lymphoma) | CD30 | Compound 4 (Glucuronide) | ~1-10 | [5] |
| L540cy (Hodgkin Lymphoma) | CD30 | Compound 5 (Glucuronide) | ~1-10 | [5] |
| GIST-T1 (Gastrointestinal Stromal Tumor) | c-Kit | Payload 4 (Non-cleavable) | Single-digit nM | [7] |
| Hematological Malignancies | Various | OT-82 | 2.89 ± 0.47 | [8] |
| Non-hematological Tumors | Various | OT-82 | 13.03 ± 2.94 | [8] |
In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Target Antigen | ADC | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Citation |
| L540cy (Hodgkin Lymphoma) | CD30 | αCD30-Linker-Payload | Single dose, 3 mg/kg | Tumor regression | [6] |
| Karpas 422 (NHL) | CD19 | αCD19-Linker-Payload | Single dose, 10 mg/kg | Tumor regression | [6] |
| MOLM-13 (AML) | CD123 | αCD123-Linker-Payload | Single dose, 10 mg/kg | Tumor regression | [6] |
| GIST-T1 (GIST) | c-Kit | Anti-c-Kit-ADC-4 | Single dose, 20 mg/kg | Tumor stasis | [7] |
| Ewing Sarcoma | Not specified | OT-82 | Not specified | Impaired tumor growth and prolonged survival | [8] |
Pharmacokinetics in Rats
| ADC | Drug-to-Antibody Ratio (DAR) | Terminal Half-life (days) | Clearance (mL/day/kg) | Citation |
| αCD30-Linker-Payload (Compound 2) | 10 | 2.5 | 17 | [5] |
| αCD30-Linker-Payload (Compound 4) | 8 | 4.3 | 11 | [5] |
| αCD30-Linker-Payload (Compound 5) | 8 | 4.2 | 12 | [5] |
Toxicology Profile in Rats
| ADC | Highest Non-Severely Toxic Dose (HNSTD) | Key Findings | Citation |
| Non-binding control ADC | >100 mg/kg (single dose) | Well-tolerated at doses >10-fold the typical efficacious dose. Moderate, reversible hematological effects. No evidence of retinal or cardiac toxicities seen with small molecule inhibitors. | [5][9] |
Signaling Pathways and Experimental Workflows
NAMPT Inhibition Signaling Pathway
NAMPT inhibitors function by depleting the intracellular pool of NAD+. This has several downstream consequences that ultimately lead to cell death. The primary mechanism involves the disruption of cellular metabolism and energy production. NAD+ is a critical cofactor for enzymes involved in glycolysis and oxidative phosphorylation. Its depletion leads to a rapid decrease in ATP levels, precipitating an energy crisis within the cell. Furthermore, NAD+ is a necessary substrate for PARPs (Poly (ADP-ribose) polymerases) and sirtuins, enzymes crucial for DNA repair and stress responses.[10] Inhibition of these pathways contributes to the cytotoxic effects of NAMPT inhibitors. Cell death induced by NAMPT inhibition can occur through both apoptosis and a non-apoptotic, inflammatory process known as oncosis.[11]
References
- 1. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dual NAMPT and PD-L1 inhibitors vs NAMPT inhibitor-linker 1
A Comparative Guide to Dual NAMPT/PD-L1 Inhibitors and NAMPT Inhibitor-Linker 1 for Cancer Therapy
Introduction
In the evolving landscape of oncology research, innovative therapeutic strategies are increasingly targeting the intricate interplay between tumor metabolism and the immune microenvironment. Two such promising approaches are the development of dual inhibitors targeting both Nicotinamide Phosphoribosyltransferase (NAMPT) and Programmed Death-Ligand 1 (PD-L1), and the targeted delivery of potent NAMPT inhibitors via linker chemistries. This guide provides a comprehensive comparison of these two strategies, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, supporting experimental data, and relevant methodologies.
Dual NAMPT and PD-L1 Inhibitors are single chemical entities designed to simultaneously block two key pathways in cancer progression. NAMPT is a critical enzyme in the NAD+ salvage pathway, essential for the high metabolic demands of cancer cells.[1] PD-L1 is an immune checkpoint protein that, upon binding to PD-1 on T cells, suppresses the anti-tumor immune response.[2][3] The rationale for dual inhibition stems from the observation of a reciprocal regulatory relationship between NAMPT and PD-L1. Pharmacological inhibition of NAMPT can lead to an upregulation of PD-L1, while blocking PD-L1 can induce NAMPT expression, suggesting that targeting both simultaneously could lead to a more potent and durable anti-cancer effect.[2][4][5]
This compound represents a component of a targeted delivery system, most commonly an Antibody-Drug Conjugate (ADC).[6] In this approach, a highly potent NAMPT inhibitor (the payload) is attached to a linker molecule, which is then conjugated to a monoclonal antibody that recognizes a tumor-specific antigen.[7] This strategy aims to deliver the cytotoxic NAMPT inhibitor directly to cancer cells, thereby increasing its therapeutic index and minimizing systemic toxicities associated with potent, untargeted inhibitors.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for representative dual NAMPT/PD-L1 inhibitors and NAMPT inhibitor-linker constructs.
Table 1: In Vitro Efficacy of Dual NAMPT/PD-L1 Inhibitors
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| LZFPN-90 | NAMPT | Enzymatic Assay | - | N/A | [2][4][5][8][9] |
| PD-1/PD-L1 Interaction | HTRF Assay | - | N/A | [2][4][5][8][9] | |
| Cell Proliferation | CCK-8 Assay | A2780 | Strong Inhibition | [2] | |
| Cell Proliferation | CCK-8 Assay | HCT-116 | Strong Inhibition | [2] | |
| Cell Proliferation | CCK-8 Assay | LLC | Strong Inhibition | [2] | |
| T8 | NAMPT | Enzymatic Assay | - | 0.582 µM | |
| PD-L1 | Binding Assay | - | 63 nM |
Table 2: In Vivo Efficacy of Dual NAMPT/PD-L1 Inhibitors
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| LZFPN-90 | LLC OE NAMPT/PD-L1 | N/A | 76.0% | [2] |
| LZFPN-90 | LLC Vector | N/A | 36.0% | [2] |
Table 3: In Vitro Efficacy of a NAMPT Inhibitor-Linker Construct (as part of an ADC)
| Construct | Cell Line | IC50 | Reference |
| ADC-3 (anti-c-Kit Ab + this compound) | GIST-T1 | <3 pM | [] |
| NCI-H526 | 9 pM | [] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 2. The regulatory relationship between NAMPT and PD-L1 in cancer and identification of a dual-targeting inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory relationship between NAMPT and PD-L1 in cancer and identification of a dual-targeting inhibitor | EMBO Molecular Medicine [link.springer.com]
- 5. The regulatory relationship between NAMPT and PD-L1 in cancer and identification of a dual-targeting inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The regulatory relationship between NAMPT and PD-L1 in cancer and identification of a dual-targeting inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NAMPT Inhibitor-Linker 1: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of NAMPT inhibitor-linker 1, a potent compound utilized in the development of antibody-drug conjugates (ADCs). Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. As a cytotoxic agent, all waste generated from the handling of this compound must be treated as hazardous.
Immediate Actions & Personal Protective Equipment (PPE)
Before handling this compound or its associated waste, ensure the following personal protective equipment is worn:
-
Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. Change the outer pair immediately if contaminated.
-
Lab Coat: A dedicated, long-sleeved, impermeable gown.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Respiratory Protection: In cases of potential aerosol generation or handling of the powdered form, a properly fitted N95 respirator or higher is required.
All handling of the compound and its waste should be performed within a certified chemical fume hood or a biological safety cabinet to minimize exposure risk.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the waste management process. Never mix cytotoxic waste with general laboratory trash.
Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific, clearly marked satellite accumulation area within the laboratory, at or near the point of waste generation.[1][2] This area should be away from high-traffic zones.
Step 2: Prepare a Labeled, Dedicated Waste Container Use a designated, leak-proof, and puncture-resistant hazardous waste container.[][4] The container must be clearly labeled with:
- The words "Hazardous Waste" and "Cytotoxic Waste"[]
- The full chemical name: "this compound"
- The accumulation start date (the date the first piece of waste is added)
- The appropriate hazard pictograms (e.g., toxicity)
For sharps waste (needles, scalpels, contaminated glass), use a designated cytotoxic sharps container, which is typically color-coded purple or red and clearly labeled.[4][5]
Step 3: Dispose of Contaminated Materials Place all items that have come into contact with this compound directly into the designated hazardous waste container. This includes:
- Solid Waste: Contaminated gloves, gowns, bench paper, pipette tips, vials, and any other disposable labware.[][6]
- Liquid Waste: Unused solutions, cell culture media containing the compound, and solvent rinses (e.g., from cleaning glassware). Do not pour any liquid waste down the drain.[1]
- Sharps: All contaminated needles, syringes, and blades must be placed directly into a cytotoxic sharps container.[4][6]
Step 4: Secure the Container Keep the waste container securely closed at all times, except when adding waste.[1][2]
Quantitative Data for Handling and Storage
The following table summarizes key quantitative information for this compound. While specific degradation parameters for disposal are not publicly available, these storage and solubility data are crucial for safe handling and preparation of waste solutions.
| Parameter | Value | Notes |
| Storage Temperature (Stock) | -80°C (6 months) or -20°C (1 month) | Store under nitrogen to maintain stability. Avoid repeated freeze-thaw cycles. |
| Solubility in DMSO | ≥ 1.25 mg/mL (1.87 mM) | Can be used to prepare stock solutions. Rinsing contaminated vials with DMSO can aid in decontamination before disposal. |
| Hazard Classification | Cytotoxic / Hazardous | Must be handled and disposed of as hazardous waste. |
| Recommended Disposal | High-Temperature Incineration | To be carried out by a licensed hazardous waste management company.[5][7] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound waste.
Final Disposal Procedure
Chemical Deactivation: Specific chemical deactivation protocols for this compound are not publicly available. Due to the compound's cytotoxic nature, attempting unvalidated chemical degradation is not recommended as it may produce other hazardous byproducts.
Incineration: The required and safest method for final disposal is high-temperature incineration.[5][7]
-
Contact EHS: Once your hazardous waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months), contact your institution's Environmental Health and Safety (EHS) department.[1]
-
Schedule Pickup: Arrange for a hazardous waste pickup. Provide them with the full details of the waste contents.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and regulatory bodies.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling NAMPT Inhibitor-Linker 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of NAMPT inhibitor-linker 1, a potent compound utilized in the development of antibody-drug conjugates (ADCs). Due to its cytotoxic nature, strict adherence to these procedures is mandatory to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling to prevent exposure through inhalation, ingestion, or direct contact. The toxicological properties of NAMPT inhibitors, in general, include potential hematological, retinal, and cardiac toxicities. The linker component may also possess inherent toxicity. Therefore, a comprehensive approach to personal protective equipment (PPE) is essential.
Recommended Personal Protective Equipment (PPE)
Proper PPE is mandatory for all procedures involving this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications and Usage |
| Eye Protection | Safety goggles with side-shields or a face shield | Must be worn at all times in the laboratory to protect from splashes of the solid compound or solutions. |
| Hand Protection | Double chemotherapy-tested nitrile gloves | Chemically resistant gloves are required. Double gloving provides an extra layer of protection. Change gloves immediately if contaminated. |
| Body Protection | Disposable, solid-front, back-closure gown | A low-permeability, disposable gown should be worn to protect skin and clothing. Cuffs should be tucked into the outer gloves. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | To be used when handling the powder outside of a ventilated enclosure to avoid inhalation of dust. Fit-testing is required. |
Safe Handling and Operational Plans
All handling of this compound, especially of the powdered form, should occur within a certified chemical fume hood, biological safety cabinet, or a containment isolator (glove box) to minimize the risk of aerosol generation and inhalation.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the containment unit.
-
-
Weighing and Reconstitution:
-
Handle the solid compound with extreme care to avoid generating dust.
-
Use a dedicated, clean spatula and weighing vessel.
-
When preparing a stock solution, add the solvent (e.g., DMSO) slowly to the solid to prevent splashing.
-
Keep the container tightly sealed when not in use.
-
-
Storage:
-
Store the solid compound at 2-8°C in a dry, sealed container.
-
Stock solutions should be stored at -20°C or -80°C for long-term stability. Consult the product datasheet for specific recommendations.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after handling. A suitable deactivating agent may be required, depending on institutional protocols.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in the regular trash.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, pipette tips, vials, and absorbent pads, in a designated, sealed, and clearly labeled hazardous waste container. These are often color-coded (e.g., yellow for trace chemotherapy waste, black for bulk hazardous chemical waste) according to institutional and local regulations.
-
-
Liquid Waste:
-
Collect all unused solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, syringes) must be disposed of in a designated, puncture-proof sharps container for hazardous waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through an approved hazardous waste management facility, following all local, state, and federal regulations.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Secure the location and prevent entry. Follow institutional procedures for hazardous chemical spills. Use a chemical spill kit and wear appropriate PPE for cleanup. |
Visualizing the Workflow
The following diagrams illustrate the key stages of the safe handling and disposal workflows for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
